molecular formula C9H5FN2 B1404171 4-fluoro-1H-indole-5-carbonitrile CAS No. 1240113-42-1

4-fluoro-1H-indole-5-carbonitrile

Cat. No.: B1404171
CAS No.: 1240113-42-1
M. Wt: 160.15 g/mol
InChI Key: MNWGXZUQFYDSGV-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C9H5FN2 and its molecular weight is 160.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-1H-indole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-indole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGXZUQFYDSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluoro-1H-indole-5-carbonitrile: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of a robust synthetic strategy for 4-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical sectors. The indole scaffold, particularly when functionalized with fluorine and a nitrile group, presents a unique combination of physicochemical properties beneficial for drug development.[1][2][3] The strategic introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, while the nitrile group serves as a versatile synthetic handle and a key pharmacophore.[3][4][5][6] This document outlines a scientifically grounded, multi-step synthesis beginning with accessible starting materials. We will detail a preferred route involving the construction of the 4-fluoroindole core via the Leimgruber-Batcho synthesis, followed by a regioselective functionalization sequence to install the C5-carbonitrile. The causality behind experimental choices, detailed protocols, and potential challenges are discussed to provide researchers with a comprehensive and practical framework.

Introduction: The Strategic Importance of Fluorinated Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and pharmaceuticals with a wide range of biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[2] The functionalization of this scaffold is a key strategy in drug discovery.

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][6] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, conformation, metabolic stability, and membrane permeability.[1][4][6] Similarly, the nitrile group is not merely a synthetic intermediate but is recognized as an important pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group, thereby modulating interactions with biological targets.[3] The combination of these three components—the indole core, a fluorine substituent, and a nitrile group—in 4-fluoro-1H-indole-5-carbonitrile results in a highly valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, 4-fluoro-1H-indole-5-carbonitrile, suggests a strategy that disconnects the nitrile group and the indole ring structure. This approach allows for the synthesis of a versatile intermediate, 4-fluoroindole, which can then be functionalized.

G Target 4-Fluoro-1H-indole-5-carbonitrile FG_Interconversion Functional Group Interconversion (FGI) (Cyanation) Target->FG_Interconversion C-CN bond Intermediate1 5-Bromo-4-fluoro-1H-indole FG_Interconversion->Intermediate1 Halogenation Electrophilic Halogenation Intermediate1->Halogenation C-Br bond CoreIndole 4-Fluoro-1H-indole Halogenation->CoreIndole LB_Synthesis Leimgruber-Batcho Indole Synthesis CoreIndole->LB_Synthesis Indole Ring StartingMaterial 2-Fluoro-6-nitrotoluene LB_Synthesis->StartingMaterial G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization start_node start_node process_node process_node reagent_node reagent_node product_node product_node Start 2-Fluoro-6-nitrotoluene Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Product1 (E)-2-(2-fluoro-6-nitrophenyl) -N,N-dimethylvinanamine Start->Product1 Reagent1->Product1 Reagent2 H₂, Pd/C Methanol Product1->Reagent2 FinalProduct 4-Fluoro-1H-indole Product1->FinalProduct Reagent2->FinalProduct

Caption: Workflow for the Leimgruber-Batcho synthesis of 4-fluoroindole.
Detailed Protocol: Synthesis of 4-Fluoroindole[7]

Part A: (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-fluoro-6-nitrotoluene (3.1 g, 20 mmol) and N,N-dimethylformamide (DMF, 15 mL).

  • Reagent Addition: Under constant stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.76 g, 40 mmol).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 20 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent by rotary evaporation under reduced pressure to yield the crude enamine intermediate (4.2 g, ~100% crude yield), which can be used in the next step without further purification.

Part B: 4-Fluoro-1H-indole

  • Reaction Setup: Place the crude enamine intermediate from the previous step (2.1 g, 10 mmol) into a 50 mL reaction flask. Add methanol (10 mL) as the solvent.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5% w/w, ~300 mg) under stirring.

  • Reaction Conditions: Pressurize the flask with hydrogen gas (H₂) and heat the reaction mixture. Stir overnight.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), filter the mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to obtain the final product, 4-fluoroindole.

Functionalization at the C5 Position

With the 4-fluoroindole core synthesized, the next stage involves introducing the nitrile group at the C5 position. A direct C-H cyanation is challenging due to the higher intrinsic reactivity of the C3 position in indoles towards electrophiles. Therefore, a two-step halogenation-cyanation sequence is a more reliable and controllable strategy.

Step-by-Step Protocol: Electrophilic Bromination of 4-Fluoroindole
  • Reaction Setup: Dissolve 4-fluoroindole (1.35 g, 10 mmol) in a suitable solvent such as DMF or acetonitrile in a flask protected from light.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the consumption of starting material by TLC.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography to isolate 5-bromo-4-fluoro-1H-indole.

Note: This is a generalized procedure. Optimization of solvent and temperature may be required to maximize regioselectivity for the C5 position over other positions.

Step-by-Step Protocol: Palladium-Catalyzed Cyanation[8]

This protocol is adapted from a similar transformation on a related indole substrate and represents a standard method for converting aryl halides to nitriles. [7][8][9]

  • Reaction Setup: In an oven-dried flask under a nitrogen or argon atmosphere, combine 5-bromo-4-fluoro-1H-indole (2.14 g, 10 mmol), zinc cyanide (Zn(CN)₂) (1.4 g, 12 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (578 mg, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous DMF (25 mL) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate or dichloromethane and filter to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, 4-fluoro-1H-indole-5-carbonitrile.

Reaction Stage Key Reagents Typical Conditions Purpose
Enamine Formation 2-Fluoro-6-nitrotoluene, DMF-DMAReflux in DMF, 20hForms the key enamine intermediate for cyclization. [10]
Reductive Cyclization Enamine intermediate, H₂, Pd/CMethanol, H₂ atmosphereReduces the nitro group and cyclizes to form the indole ring. [10]
Bromination 4-Fluoroindole, NBS0 °C to RT, DMFInstalls a bromine atom at the C5 position as a handle for cyanation.
Cyanation 5-Bromo-4-fluoroindole, Zn(CN)₂, Pd(PPh₃)₄120 °C, DMFSubstitutes the bromine with a nitrile group via cross-coupling. [7]

Physicochemical Properties

Below is a summary of the key identifiers and properties for the target compound, 4-fluoro-1H-indole-5-carbonitrile.

PropertyValueSource
CAS Number 1240113-42-1[11]
Molecular Formula C₉H₅FN₂[11]
Molecular Weight 160.15 g/mol [11]
Appearance Expected to be a solid at room temperatureGeneral
Purity (Typical) >98% (Commercially available)[11]

Conclusion

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be effectively achieved through a structured, multi-step approach. The Leimgruber-Batcho synthesis provides a reliable and high-yielding pathway to the crucial 4-fluoroindole intermediate. Subsequent functionalization via a bromination and palladium-catalyzed cyanation sequence offers a controllable method for introducing the C5-nitrile group, avoiding the regioselectivity challenges of direct C-H activation. The protocols and strategies outlined in this guide are grounded in established chemical principles and literature precedents, offering a solid foundation for researchers and drug development professionals working to access this valuable molecular scaffold.

References

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  • 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile. Moldb.
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  • Nitrile synthesis by C-C coupling (cyan
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. (n.d.).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
  • Applications of Fluorine in Medicinal Chemistry. (2015). Sigma-Aldrich.
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  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
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Sources

An In-Depth Technical Guide to 4-Fluoro-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of 4-fluoro-1H-indole-5-carbonitrile, a fluorinated heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. While specific experimental data for this compound remains limited in peer-reviewed literature, this document synthesizes available information with established principles of indole chemistry to offer a robust profile for scientific and drug development professionals. We will explore its fundamental properties, propose a logical synthetic pathway, analyze its chemical reactivity, and discuss its potential as a valuable scaffold in modern research.

Core Molecular Profile and Physicochemical Properties

4-Fluoro-1H-indole-5-carbonitrile belongs to the class of substituted indoles, a core structure in numerous natural products and pharmaceuticals[1]. The strategic placement of a fluorine atom at the 4-position and a nitrile group at the 5-position significantly modulates the electronic landscape of the indole ring, thereby influencing its reactivity and potential biological interactions. Fluorine, in particular, is a key element in modern drug design, often used to enhance metabolic stability, binding affinity, and membrane permeability[2][3]. The nitrile group is a versatile functional handle and a common pharmacophore in its own right[4].

While extensive experimental data is not publicly available, the fundamental properties and supplier-provided information are summarized below.

PropertyValue / DescriptionSource
Molecular Formula C₉H₅FN₂[5]
Molecular Weight 160.15 g/mol [5]
CAS Number 1240113-42-1[5]
Appearance Solid (Predicted/Supplier Data)-
Purity Typically ≥98%[5]
Storage Keep in a dark place, sealed in dry, room temperature.-

Note: Properties such as melting point, boiling point, and solubility have not been reported in publicly accessible literature.

Spectroscopic Characterization (Predicted)

For a research scientist, unambiguous structural confirmation is paramount. While published spectra for 4-fluoro-1H-indole-5-carbonitrile are not available, we can predict the key features based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to its principal functional groups.

  • N-H Stretch: A moderate to sharp peak is expected around 3400-3300 cm⁻¹, typical for the indole N-H bond[6].

  • C≡N Stretch: A sharp, medium-intensity peak should appear in the range of 2230-2220 cm⁻¹, characteristic of an aromatic nitrile[7].

  • Aromatic C-H Stretch: Peaks will be observed just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic absorption is expected in the 1250-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. The predicted shifts are based on the known effects of fluorine and nitrile substituents on the indole ring system[8].

  • ¹H NMR:

    • N-H Proton: A broad singlet is expected far downfield (> 8.0 ppm), with its exact position being sensitive to solvent and concentration.

    • Aromatic Protons: The protons on the indole ring (H2, H3, H6, H7) will appear in the aromatic region (approx. 6.5-8.0 ppm). The fluorine at C4 and nitrile at C5 will create complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. H6 and H7 will likely be doublets or doublet of doublets.

  • ¹³C NMR:

    • The nine carbon atoms will have distinct chemical shifts. The carbon bearing the fluorine (C4) will show a large C-F coupling constant. The nitrile carbon (C≡N) is expected around 115-120 ppm, while the carbon attached to it (C5) will be significantly influenced. Carbons of the pyrrole ring (C2, C3) and benzene ring (C3a, C4, C6, C7, C7a) will appear in their characteristic regions, with shifts adjusted by the electron-withdrawing effects of the substituents.

  • ¹⁹F NMR:

    • A single resonance is expected. For comparison, the ¹⁹F NMR chemical shift of the parent 4-fluoroindole has been reported at approximately -122.8 ppm[9]. The presence of the C5-nitrile group would likely shift this value slightly.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 160. The fragmentation pattern would likely involve the loss of HCN (m/z = 133) from the indole ring system or cleavage related to the nitrile group.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

While a specific published synthesis for 4-fluoro-1H-indole-5-carbonitrile is elusive, a plausible route can be designed based on established indole syntheses and reactions on substituted aromatics. A common strategy involves constructing the indole ring from a pre-functionalized benzene derivative. The Leimgruber-Batcho indole synthesis is a versatile method that could be adapted.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Causality Behind Experimental Choices:

  • Leimgruber-Batcho Approach (Steps 1 & 2): This method is advantageous as it starts from a readily available aniline and proceeds under relatively mild, non-acidic conditions, which is suitable for the electron-rich aniline precursor. The formation of the enamine followed by thermal cyclization is a high-yielding route to many indoles.

  • Bromination (Step 3): Direct cyanation of the indole C-H bond at the 5-position can be challenging. A more reliable approach is to first install a halogen, such as bromine, which then serves as a handle for nucleophilic substitution. NBS is a standard reagent for the selective bromination of electron-rich aromatic rings.

  • Cyanation (Step 4): The Rosenmund-von Braun reaction, using a copper or palladium catalyst with a cyanide source (like CuCN or Zn(CN)₂), is a classic and effective method for converting aryl halides to aryl nitriles.

Reactivity Profile

The reactivity of the 4-fluoro-1H-indole-5-carbonitrile core is governed by the interplay of its functional groups.

  • Pyrrole Ring (Electron-Rich): The indole nucleus is inherently electron-rich and prone to electrophilic attack, typically at the C3 position[10].

  • Benzene Ring Substituents (Electron-Withdrawing): Both the 4-fluoro group (via induction) and the 5-carbonitrile group (via induction and resonance) are strongly electron-withdrawing. This deactivates the benzene portion of the ring system towards electrophilic aromatic substitution.

  • Overall Effect: The strong deactivation of the benzene ring suggests that electrophilic substitution reactions (e.g., nitration, acylation) will preferentially occur at the C3 position of the pyrrole ring, which remains the most nucleophilic site. The N-H proton remains acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation[11].

Experimental Protocols and Handling

General Purification Protocol: Flash Column Chromatography

As a solid, crystalline compound, 4-fluoro-1H-indole-5-carbonitrile would typically be purified by recrystallization or flash column chromatography.

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Workflow for Quality Control

Verifying the identity and purity of the final compound is a critical step.

G Start Purified Solid HPLC HPLC-UV/MS (Purity & Mass Verification) Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Confirmation) Start->NMR IR FT-IR Spectroscopy (Functional Group ID) Start->IR End Verified Compound HPLC->End NMR->End IR->End

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

Based on supplier safety data for related compounds, 4-fluoro-1H-indole-5-carbonitrile should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) are typical for this class of compounds[12].

  • Precautions:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

Applications in Research and Drug Discovery

4-Fluoro-1H-indole-5-carbonitrile is primarily classified as a "heterocyclic building block"[5], indicating its utility as a starting material for the synthesis of more complex molecules. Its value lies in the unique combination of the indole scaffold, a fluorine substituent, and a versatile nitrile group.

Caption: Role as a versatile scaffold in drug discovery.

  • The Privileged Scaffold: The indole core is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting kinases, G-protein coupled receptors (GPCRs), and ion channels[1].

  • The Fluorine Advantage: The C4-fluoro substituent can block metabolic oxidation at that position and alter the acidity of the N-H proton, which can be critical for tuning receptor binding interactions[2].

  • The Nitrile as a Chemical Hub: The nitrile group is not just a placeholder; it is a key functional group that can be chemically transformed into other important moieties for drug design[13]:

    • Reduction to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) to introduce a basic center for salt formation or interaction with acidic residues in a protein.

    • Hydrolysis to a carboxylic acid, providing a key acidic binding group.

    • Cycloaddition with an azide (e.g., sodium azide) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid with improved metabolic stability and cell permeability.

References

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  • Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Master's Theses. 3870. Retrieved from [Link]

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  • Google Patents. (n.d.). CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.
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4-fluoro-1H-indole-5-carbonitrile derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-1H-indole-5-carbonitrile: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, alkaloids, and synthetic drugs.[1][2] When strategically functionalized, this privileged scaffold offers a gateway to novel therapeutics with diverse mechanisms of action. This guide focuses on the 4-fluoro-1H-indole-5-carbonitrile core (CAS No. 1240113-42-1), a scaffold that combines three critical features for modern drug design: the versatile indole ring, the metabolically stabilizing and binding-enhancing fluorine atom, and the synthetically adaptable carbonitrile group.[3][4]

Aimed at researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the synthesis, chemical properties, structure-activity relationships (SAR), and pharmacological applications of derivatives and analogs of this promising core. We will delve into detailed synthetic protocols, explore the rationale behind experimental design, and visualize key concepts through structured diagrams, offering both foundational knowledge and field-proven insights for advancing drug discovery programs.

The 4-Fluoro-1H-indole-5-carbonitrile Core: A Trifecta of Strategic Design

The therapeutic potential of the 4-fluoro-1H-indole-5-carbonitrile scaffold stems from the synergistic interplay of its three core components.

  • The Indole Nucleus: As a structural mimic of tryptophan, the indole moiety is recognized by a vast array of biological targets, including enzymes and receptors.[1] Its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions makes it a highly effective framework for designing ligands with high affinity and specificity.[2]

  • Strategic Fluorination: The introduction of a fluorine atom is a widely employed strategy in medicinal chemistry to enhance a drug candidate's profile.[4] The C4-fluoro substitution in this scaffold can profoundly influence its properties by:

    • Modulating Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the indole nitrogen, affecting its ionization state and interaction with protein targets.

    • Enhancing Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbone carbonyls, increasing ligand affinity.

    • Blocking Metabolic Attack: A C-F bond is exceptionally stable, and its presence can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile and increasing the half-life of the compound.

  • The Versatile 5-Carbonitrile Group: The nitrile moiety is far more than a simple polar group; it is a versatile functional handle and a key pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other important moieties such as tetrazoles, amides, or carboxylic acids, making it invaluable for library development and lead optimization.

Synthetic Strategies for Indole-carbonitrile Derivatives

The synthesis of functionalized indoles has evolved from classical name reactions to highly efficient, regioselective modern methodologies. While traditional methods like the Fischer and Bischler syntheses provide foundational routes[5], contemporary drug discovery demands more direct and versatile approaches, particularly for late-stage functionalization.

A common strategy for accessing the 4-fluoro-1H-indole-5-carbonitrile core involves a multi-step sequence starting from readily available fluorinated benzene derivatives. An alternative and increasingly powerful approach is the direct, regioselective C-H functionalization of a pre-formed indole nucleus, which minimizes protecting group manipulations and improves step economy.[6]

Synthetic_Routes cluster_0 Classical Multi-Step Synthesis cluster_1 Modern C-H Functionalization A 1-Bromo-4-fluorobenzene B 1-Bromo-4-fluoro-2-nitrobenzene A->B Nitration (H₂SO₄, KNO₃) C 7-Bromo-4-fluoro-1H-indole B->C Reductive Cyclization (e.g., Grignard, then reduction) D Target Scaffold Analog (e.g., 7-carbonitrile) C->D Cyanation (Zn(CN)₂, Pd(PPh₃)₄) E Substituted Indole F C5-Functionalized Indole E->F Direct C5-Alkylation (Cu-catalysis, Carbene Source)

Caption: General synthetic routes to functionalized indole carbonitriles.

Experimental Protocol 1: Synthesis of 7-Bromo-4-fluoro-1H-indole (Intermediate)

This protocol is adapted from a literature procedure for a key intermediate that can be subsequently converted to the target carbonitrile via cyanation.[7]

Rationale: This multi-step synthesis builds the indole core from a simple aromatic starting material. The nitration step directs subsequent reactions, and the use of a Grignard reagent facilitates a reductive cyclization to form the five-membered ring. The resulting bromo-indole is a versatile intermediate for introducing the carbonitrile group via palladium-catalyzed cross-coupling.

Materials:

  • 1-Bromo-4-fluoro-2-nitrobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylmagnesium bromide (1 M in THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-nitrobenzene (52.0 g) in anhydrous THF (500 mL).

  • Grignard Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add ethylmagnesium bromide (1 M in THF, 681.5 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below -70°C.

    • Causality: The low temperature is critical to control the exothermic reaction and prevent side products. The Grignard reagent acts as a reductant and facilitates the cyclization cascade.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 1 L of saturated aqueous NH₄Cl solution with stirring.

    • Causality: The NH₄Cl solution quenches any unreacted Grignard reagent and protonates intermediates to facilitate product formation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 200 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield 7-bromo-4-fluoro-1H-indole as a white solid (20.0 g).

    • Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry to ensure it is suitable for the subsequent cyanation step.

Structure-Activity Relationships (SAR) and Lead Optimization

Understanding how structural modifications to the 4-fluoro-1H-indole-5-carbonitrile core impact biological activity is paramount for transforming a hit compound into a clinical candidate. SAR studies for indole-based inhibitors often reveal specific "hot spots" on the scaffold where modifications lead to significant changes in potency, selectivity, or pharmacokinetic properties.

For example, in the development of indole-based HIV-1 fusion inhibitors targeting the gp41 protein, researchers found that the nature and position of substituents were critical.[8] While the core provided the necessary shape to fit into a hydrophobic pocket, specific substitutions were required to optimize interactions and cellular activity.

SAR_Logic cluster_mods Structural Modifications cluster_effects Biological Effects Core 4-Fluoro-1H-indole-5-carbonitrile Core N1 C2 C3 C5-CN N1_Mod N1 Substitution (e.g., Benzyl, Alkyl) Core:n1->N1_Mod C2_Mod C2 Substitution (e.g., Phenyl, Heterocycle) Core:c2->C2_Mod C3_Mod C3 Substitution (e.g., Small alkyl) Core:c3->C3_Mod C5_Mod C5-CN Bioisostere (e.g., Tetrazole) Core:c5->C5_Mod Potency Increase Potency N1_Mod->Potency Modulates binding to hydrophobic pocket Toxicity Decrease Toxicity N1_Mod->Toxicity Can introduce metabolic liabilities C2_Mod->Potency Selectivity Improve Selectivity C2_Mod->Selectivity Directs interaction with specific residues PK Enhance PK Properties (Solubility, Stability) C5_Mod->PK Improves solubility

Caption: Logical relationships in SAR for the indole core.

Modification Site Substituent Type Observed Effect on Activity Rationale / Insight Reference
Indole N1 Large, hydrophobic groups (e.g., Benzyl)Often increases potencyEnhances binding in hydrophobic pockets of targets like HIV-1 gp41.[8]
Indole C2 Phenyl, substituted phenylPotency is highly sensitive to substitution patternCan form key π-stacking interactions; electronics of the ring affect binding.[9]
Indole C3 Small alkyl groupsGenerally tolerated or slightly beneficialFills small pockets without causing steric hindrance.[8]
Indole C5/C6 Hydroxymethyl, carboxylatesCan improve antiviral activity and binding affinityIntroduces hydrogen bonding opportunities and can improve solubility.[9]

Pharmacological Profile and Therapeutic Applications

The structural features of 4-fluoro-1H-indole-5-carbonitrile derivatives make them promising candidates across several therapeutic areas. The broad biological activity of the indole scaffold suggests potential applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][10]

  • Antiviral Activity: Indole derivatives have shown significant promise as antiviral agents. Arbidol, an indole-based drug, is an inhibitor of influenza virus membrane fusion.[9] SAR studies on Arbidol analogs have identified key structural features necessary for potent activity, providing a roadmap for designing new inhibitors based on the 4-fluoro-1H-indole-5-carbonitrile core. Similarly, indole-based compounds have been developed as potent HIV-1 entry inhibitors by disrupting the formation of the gp41 six-helix bundle.[8]

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer activity by targeting fundamental cellular processes.[2] They can function as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing cell cycle arrest, or act as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[2]

  • Other Potential Applications: Given the diversity of indole pharmacology, derivatives could also be explored as inhibitors of enzymes like HIF prolyl hydroxylases[11] or as modulators of various CNS receptors.

Drug_Discovery_Workflow A Scaffold Selection (4-Fluoro-1H-indole-5-carbonitrile) B Library Synthesis (Combinatorial Chemistry) A->B C High-Throughput Screening (HTS) (Biochemical & Cell-based Assays) B->C D Hit Identification (Potency & Selectivity) C->D E Lead Optimization (SAR Studies) D->E F In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Preclinical Candidate G->H

Caption: A typical workflow for drug discovery using the indole scaffold.

Bioassay Methodologies for Screening and Characterization

Evaluating the biological activity of newly synthesized analogs requires robust and reliable bioassays. For antiviral applications, a cell-cell fusion assay is a common method to identify compounds that inhibit viral entry.

Experimental Protocol 2: In Vitro HIV-1 Cell-Cell Fusion Assay

This protocol describes a representative assay to screen for inhibitors of HIV-1 gp41-mediated fusion, a mechanism relevant to indole-based inhibitors.[8]

Principle: This assay uses two cell lines. "Effector" cells express the HIV envelope proteins (gp120/gp41) and a T7 RNA polymerase. "Target" cells express the CD4 receptor and coreceptors (CXCR4/CCR5) along with a luciferase reporter gene under the control of a T7 promoter. When the cells fuse, the T7 polymerase enters the target cell and activates luciferase expression, which can be measured as a luminescent signal. An effective inhibitor will block fusion and reduce the signal.

Materials:

  • Effector cell line (e.g., H9/NL4-3)

  • Target cell line (e.g., TZM-bl)

  • Test compounds dissolved in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Include wells for "no drug" (vehicle control) and "no cells" (background) controls.

  • Cell Plating: Resuspend effector and target cells to a concentration of 2 x 10⁵ cells/mL each in culture medium.

  • Co-culture: Add 50 µL of the effector cell suspension and 50 µL of the target cell suspension to each well containing the test compound. The final volume will be 200 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-8 hours.

    • Causality: This incubation period allows for cell-cell contact, receptor binding, conformational changes in gp41, and membrane fusion to occur.

  • Signal Development: After incubation, add 100 µL of luciferase assay reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: Incubate for 2 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by expressing the signal in each well as a percentage of the vehicle control signal (% fusion).

    • Plot the % fusion against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which fusion is inhibited by 50%).

    • Self-Validation: The assay should include a known inhibitor (e.g., T20/Enfuvirtide) as a positive control to validate the assay's performance on each run.

Future Perspectives and Conclusion

The 4-fluoro-1H-indole-5-carbonitrile scaffold represents a highly promising platform for the development of next-generation therapeutics. Its strategic combination of a privileged indole core, a modulating fluorine atom, and a versatile nitrile handle provides medicinal chemists with a powerful tool for lead discovery and optimization.

Future research will likely focus on several key areas:

  • Expansion of Target Space: Applying libraries based on this core to a broader range of biological targets, including those involved in inflammatory diseases, neurodegeneration, and metabolic disorders.

  • Advanced Synthetic Methods: Further development of direct C-H functionalization and other late-stage modification techniques will enable more rapid and diverse library synthesis.[6]

  • Structure-Based Design: As more crystal structures of indole-based inhibitors in complex with their targets become available, computational and structure-based design will play a larger role in creating analogs with enhanced potency and selectivity.[12]

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available from: [Link]

  • Synthesis of 5-Fluoroindole-5-13C - DiVA portal. Available from: [Link]

  • Design of inhibitors of influenza virus membrane fusion: synthesis, structure-activity relationship and in vitro antiviral activity of a novel indole series - PubMed. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available from: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

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  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. Available from: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. Available from: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. Available from: [Link]

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Unlocking the Therapeutic Potential of 4-Fluoro-1H-indole-5-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif repeatedly found in both natural products and blockbuster synthetic drugs.[1][2][3] Its inherent biological activity and synthetic tractability have made it a cornerstone of medicinal chemistry. This guide delves into the specific potential of a nuanced derivative, 4-fluoro-1H-indole-5-carbonitrile, a molecule situated at the confluence of several strategic design principles. While direct, extensive biological data on this precise compound remains nascent, a rigorous analysis of its structural components, informed by decades of research into fluorinated heterocycles, provides a compelling roadmap for its investigation and application. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the compound's potential and guiding future research endeavors.

The Architectural Blueprint: Deconstructing 4-Fluoro-1H-indole-5-carbonitrile

The therapeutic promise of 4-fluoro-1H-indole-5-carbonitrile can be understood by dissecting its three key structural features: the indole core, the 4-position fluorine substituent, and the 5-position carbonitrile group.

  • The Indole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrrole ring, is a versatile pharmacophore.[4][5] It is a key component in a multitude of clinically significant drugs, from the anti-inflammatory indomethacin to the anti-cancer vinca alkaloids and the multi-targeted kinase inhibitor sunitinib.[3][6] The indole ring's electron-rich nature allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[7]

  • The 4-Position Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy for enhancing its pharmacological profile.[8][9][10][11] A fluorine atom at the 4-position of the indole ring can impart several advantageous properties:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[8][11]

    • Modulation of Acidity/Basicity: Fluorine's high electronegativity can alter the pKa of the nearby indole N-H, influencing its ionization state and ability to interact with target proteins.[10]

    • Enhanced Binding Affinity: The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a protein's binding pocket, thereby increasing potency.[7]

    • Improved Pharmacokinetics: Fluorination can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability.[8][10]

  • The 5-Position Carbonitrile: The nitrile group is a valuable functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can serve as a bioisostere for other functional groups. Its presence can significantly influence a molecule's polarity and binding characteristics. Furthermore, the carbonitrile group can be a key reactive handle for the synthesis of more complex derivatives, allowing for the exploration of structure-activity relationships (SAR).

The strategic placement of these substituents on the indole scaffold creates a molecule with a high potential for novel biological activity.

Synthetic Pathways: From Building Blocks to Bioactive Candidate

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be approached through established methods for the construction of substituted indoles. A plausible synthetic strategy would involve the introduction of the fluorine and nitrile functionalities onto a suitable precursor, followed by the formation of the indole ring.

Illustrative Synthetic Workflow

Synthetic_Workflow A Fluorinated Aniline Precursor B Introduction of Nitrile Group A->B Cyanation Reaction C Indole Ring Formation (e.g., Fischer, Bartoli, or Larock Synthesis) B->C Cyclization Precursor D 4-Fluoro-1H-indole-5-carbonitrile C->D Final Product

Caption: A generalized synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Protocol: A Representative Synthetic Approach (Hypothetical)

This protocol outlines a potential, non-optimized route for the synthesis of 4-fluoro-1H-indole-5-carbonitrile, drawing from established indole synthesis methodologies.

  • Starting Material: Begin with a commercially available, appropriately substituted fluorinated aniline.

  • Introduction of the Nitrile Group:

    • Protect the aniline nitrogen if necessary.

    • Perform a Sandmeyer reaction on a related amino-substituted precursor to introduce the nitrile group. Alternatively, a palladium-catalyzed cyanation of a bromo-substituted precursor could be employed.

  • Indole Ring Formation (e.g., Bartoli Indole Synthesis):

    • React the resulting fluorinated and nitrated aniline derivative with a vinyl Grignard reagent.

    • The subsequent cyclization, often acid-catalyzed, would yield the 4-fluoro-1H-indole-5-carbonitrile.

  • Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to achieve high purity (e.g., >98% by HPLC).

Predicted Biological Activities and Potential Therapeutic Targets

Based on the extensive research into related fluorinated indoles and indole-5-carbonitrile derivatives, we can predict several promising avenues for the biological activity of 4-fluoro-1H-indole-5-carbonitrile.

Kinase Inhibition: A High-Probability Target Class

The indole scaffold is a well-established pharmacophore for kinase inhibitors.[3] Many approved cancer drugs, such as sunitinib, are indole derivatives that target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[6]

  • Rationale: The 4-fluoro-1H-indole-5-carbonitrile structure can be readily elaborated to mimic the hinge-binding motifs common to many kinase inhibitors. The fluorine atom can enhance binding affinity and selectivity, while the nitrile group can form key hydrogen bonds within the ATP-binding pocket.

  • Potential Targets:

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

    • Fibroblast Growth Factor Receptor (FGFR)

    • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)

Workflow for Kinase Inhibition Screening

Kinase_Screening_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Kinase Panel Screening (e.g., at 10 µM) B IC50 Determination for Hits A->B Identify active compounds C Mechanism of Inhibition Studies (e.g., ATP competition assays) B->C Characterize inhibition D Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) B->D Confirm cellular activity E Target Engagement Assays (e.g., Western Blot for p-Target) D->E Validate on-target effect F Apoptosis/Cell Cycle Analysis E->F Determine cellular outcome

Caption: A typical workflow for evaluating a novel compound as a potential kinase inhibitor.

Anti-inflammatory and Immunomodulatory Activity

Derivatives of indole-5-carboxamide have been identified as potent antagonists of leukotriene receptors, which are key mediators of inflammation.[12] This suggests that the 5-substituted indole scaffold is amenable to targeting inflammatory pathways.

  • Rationale: 4-fluoro-1H-indole-5-carbonitrile could serve as a precursor for novel anti-inflammatory agents. The nitrile could be hydrolyzed to a carboxamide or further modified to explore interactions with inflammatory targets.

  • Potential Targets:

    • Cysteinyl leukotriene receptors (CysLT1, CysLT2)

    • Cyclooxygenase enzymes (COX-1, COX-2)

    • Tryptophan 2,3-dioxygenase (TDO)

Serotonergic and Neuroactive Potential

4-Fluoroindole is a known intermediate in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs).[13][14] The indole scaffold is structurally similar to serotonin, making it a prime candidate for interacting with serotonergic and other neurological targets.

  • Rationale: The core structure of 4-fluoro-1H-indole-5-carbonitrile could be derivatized, particularly at the indole nitrogen, to generate compounds with affinity for serotonin transporters or receptors.

  • Potential Targets:

    • Serotonin transporter (SERT)

    • 5-HT receptor subtypes

    • Monoamine oxidase (MAO)

Structure-Activity Relationship (SAR) and Future Directions

4-Fluoro-1H-indole-5-carbonitrile is best viewed as a versatile starting point for medicinal chemistry campaigns. The following table outlines potential modifications and their expected impact on biological activity.

Position of ModificationProposed ModificationRationale for Biological Impact
N1 (Pyrrole Nitrogen) Alkylation, ArylationModulate lipophilicity, introduce vectors for additional target interactions, and potentially block N-glucuronidation.
C2 Introduction of various substituentsCan influence the electronic properties of the indole ring and provide additional points of interaction with target proteins.
C3 Attachment of side chainsA common site for modification in many bioactive indoles; can be used to target specific sub-pockets in enzymes or receptors.
C5 (Nitrile Group) Hydrolysis to carboxamide, conversion to tetrazoleTo explore different hydrogen bonding patterns and bioisosteric replacements.
C6, C7 Introduction of additional substituentsTo fine-tune electronic properties and explore additional binding interactions.

Conclusion and Outlook

While the biological profile of 4-fluoro-1H-indole-5-carbonitrile is not yet extensively documented in the public domain, a detailed analysis based on established medicinal chemistry principles and data from closely related analogues strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. Its unique combination of a privileged indole core, a strategically placed fluorine atom, and a versatile carbonitrile group makes it a compelling candidate for investigation in oncology, inflammation, and neuroscience. This guide provides a foundational framework for initiating such investigations, from synthesis and initial screening to lead optimization. The exploration of this and similar fluorinated indole scaffolds will undoubtedly continue to be a fruitful endeavor in the ongoing quest for new and improved medicines.

References

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  • Brown, F. J., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide, a potent, orally active antagonist of leukotrienes D4 and E4. Journal of Medicinal Chemistry, 37(9), 1282-97. Retrieved from [Link]

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Unveiling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The strategic introduction of specific functional groups, such as fluorine and carbonitrile moieties, can significantly modulate the biological activity of the indole scaffold. Fluorination, in particular, is known to enhance metabolic stability, binding affinity, and potency of drug candidates.[3] This guide provides a prospective and in-depth technical framework for elucidating the mechanism of action of a promising, yet uncharacterized, molecule: 4-fluoro-1H-indole-5-carbonitrile. Based on a comprehensive analysis of structurally related compounds, we hypothesize that this agent primarily functions as a protein kinase inhibitor . This document will detail the scientific rationale behind this hypothesis and provide a complete, self-validating experimental workflow for its investigation, designed for researchers and drug development professionals.

Introduction to 4-fluoro-1H-indole-5-carbonitrile: A Compound of Interest

4-fluoro-1H-indole-5-carbonitrile is a heterocyclic compound featuring an indole core, a fluorine atom at the 4-position, and a carbonitrile group at the 5-position.[4] While direct studies on the mechanism of this specific molecule are not yet available in the public domain, the constituent pharmacophores provide a strong basis for predicting its biological targets.

  • The Indole Scaffold: This "privileged structure" is a frequent component of approved drugs and clinical candidates, particularly in oncology and neurology.[1][2] Its ability to mimic the purine ring of ATP allows many indole derivatives to act as competitive inhibitors of protein kinases.[5]

  • Fluorine Substitution: The introduction of a fluorine atom can drastically alter a molecule's physicochemical properties, including its lipophilicity and electronic distribution. This often leads to enhanced binding affinity for target proteins and increased metabolic stability, prolonging the compound's therapeutic effect.[3]

  • The Carbonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, engaging in crucial interactions within an enzyme's active site, and is often used as a bioisostere for a carbonyl group.[6] Indole-3-carbonitriles, for example, have been successfully developed as potent inhibitors of DYRK1A kinase.[7]

Given these structural features, a logical and compelling starting point for investigating the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile is to explore its potential as a protein kinase inhibitor.

Hypothesized Mechanism of Action: Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[8] Several kinases have been identified as targets for indole-based inhibitors. Based on the literature for related fluorinated indoles and indole-carbonitriles, we propose the following kinases as primary hypothetical targets for 4-fluoro-1H-indole-5-carbonitrile:

  • Rho-associated coiled-coil containing protein kinase 1 (ROCK1): A serine/threonine kinase involved in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases and cancer.[3]

  • Lymphocyte-specific protein tyrosine kinase (LCK): A tyrosine kinase crucial for T-cell signaling. Its inhibition is a therapeutic strategy for autoimmune disorders and certain cancers.[9]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): Implicated in neurodegenerative diseases such as Alzheimer's and in certain cancers.[7]

The following sections outline a comprehensive, multi-step experimental plan to systematically test this hypothesis.

Experimental Workflows for Mechanistic Elucidation

Phase 1: In Silico Target Validation and Binding Site Analysis

The initial phase of our investigation will employ computational methods to predict the binding affinity and mode of interaction of 4-fluoro-1H-indole-5-carbonitrile with our selected kinase targets. Molecular docking serves as a cost-effective and rapid preliminary screen to prioritize experimental efforts.

Experimental Protocol: Molecular Docking

  • Preparation of the Ligand Structure: The 3D structure of 4-fluoro-1H-indole-5-carbonitrile will be generated and energy-minimized using a suitable chemistry software package (e.g., ChemDraw, Avogadro).

  • Acquisition of Kinase Crystal Structures: High-resolution crystal structures of the target kinases (ROCK1, LCK, DYRK1A) will be retrieved from the Protein Data Bank (PDB).

  • Preparation of the Protein Structures: The retrieved protein structures will be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding pocket will be defined based on the co-crystallized ligand in the original PDB file.

  • Molecular Docking Simulation: Docking will be performed using a validated software program such as AutoDock Vina. The simulation will predict the most favorable binding poses of the compound in the ATP-binding site of each kinase.

  • Analysis of Docking Results: The results will be analyzed based on the predicted binding energy (in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the kinase active site.

cluster_workflow In Silico Docking Workflow ligand Prepare Ligand (4-fluoro-1H-indole-5-carbonitrile) docking Perform Molecular Docking (e.g., AutoDock Vina) ligand->docking protein Prepare Protein (Kinase Crystal Structure) protein->docking analysis Analyze Results (Binding Energy & Pose) docking->analysis

Caption: Workflow for in silico molecular docking.

Phase 2: In Vitro Biochemical Confirmation of Kinase Inhibition

Following the in silico predictions, the next critical step is to experimentally determine the inhibitory activity of 4-fluoro-1H-indole-5-carbonitrile against the target kinases using a biochemical assay. This will allow for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

  • Reagent Preparation:

    • Prepare a stock solution of 4-fluoro-1H-indole-5-carbonitrile in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the substrate, and the various concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Biochemical Kinase Assay Workflow setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) initiate Initiate Reaction with ATP setup->initiate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) initiate->stop detect Generate Luminescence (Kinase Detection Reagent) stop->detect measure Measure Luminescence detect->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for in vitro kinase inhibition assay.

Hypothetical Data Presentation

Kinase TargetIC50 (nM)
ROCK115
LCK250
DYRK1A>10,000
This table presents hypothetical data for illustrative purposes.[8]
Phase 3: Cell-Based Target Engagement and Pathway Analysis

Confirming that the compound can inhibit the target kinase within a cellular environment is crucial. This step validates that the compound is cell-permeable and can engage its target in a more physiologically relevant context. Western blotting is a standard technique to assess the phosphorylation status of a kinase's downstream substrate.

Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have active ROCK1 signaling).

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of 4-fluoro-1H-indole-5-carbonitrile for 2 hours.

    • Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase pathway.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's downstream substrate (e.g., phospho-MYPT1 for ROCK1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent effect of the compound on substrate phosphorylation.

cluster_workflow Cell-Based Western Blot Workflow treat Treat Cells with Compound lyse Lyse Cells & Extract Protein treat->lyse separate Separate Proteins (SDS-PAGE) lyse->separate transfer Transfer to Membrane separate->transfer probe Probe with Antibodies (Phospho- & Total Substrate) transfer->probe detect Detect & Quantify Bands probe->detect

Caption: Workflow for cell-based target validation.

Summary and Future Directions

This guide proposes a scientifically rigorous and logical pathway to investigate the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile, centering on the well-supported hypothesis of kinase inhibition. The outlined workflows, from in silico prediction to biochemical and cell-based validation, provide a comprehensive framework for characterizing this novel compound.

Successful confirmation of potent and selective kinase inhibition would warrant further investigation, including:

  • Broad Kinase Selectivity Profiling: Testing the compound against a large panel of kinases to determine its selectivity profile.

  • Mechanism of Inhibition Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of disease.

By following the methodologies detailed in this guide, researchers can effectively elucidate the mechanism of action of 4-fluoro-1H-indole-5-carbonitrile and unlock its potential as a novel therapeutic agent.

References

  • A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Angewandte Chemie International Edition. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2023). Cureus. Available from: [Link]

  • 4-Fluoroindole: A Versatile Intermediate for Novel Pharmaceutical Development. (2025). PR Newswire. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (2017). Journal of Medicinal Chemistry. Available from: [Link]

  • Enzyme inhibition by fluoro compounds. (2025). ResearchGate. Available from: [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2020). Molecules. Available from: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. Available from: [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2019). Pharmaceuticals. Available from: [Link]

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4-Fluoro-1H-indole-5-carbonitrile: A Technical Guide to a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-1H-indole-5-carbonitrile (CAS No. 1240113-42-1), a fluorinated heterocyclic building block of increasing importance in medicinal chemistry. While a detailed historical account of its initial discovery is not prominent in publicly accessible literature, its value is underscored by its application as a key intermediate in the synthesis of advanced therapeutic candidates. This document will detail its physicochemical properties, a robust and plausible synthetic pathway, and its documented role in the development of novel central nervous system agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Introduction: The Strategic Role of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, fluorinated indoles are integral to the design of modern therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology.

4-Fluoro-1H-indole-5-carbonitrile has emerged as a valuable, albeit specialized, building block within this chemical space.[3] Its bifunctional nature, featuring both a fluorine substituent and a cyano group on the benzene portion of the indole, offers multiple avenues for synthetic elaboration, making it an attractive starting material for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical and Spectroscopic Profile

A comprehensive, publicly available dataset for 4-fluoro-1H-indole-5-carbonitrile is limited. However, based on its structure and data from analogous compounds, the following properties can be detailed. Chemical suppliers note the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[3]

PropertyValueSource
CAS Number 1240113-42-1[3]
Molecular Formula C₉H₅FN₂[3]
Molecular Weight 160.15 g/mol [3]
Appearance Predicted: White to off-white solidInferred
Melting Point Not publicly available
Boiling Point Not publicly available
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred
Predicted ¹H NMR Complex aromatic signals expected between δ 7.0-8.0 ppm, with a broad singlet for the N-H proton above δ 8.0 ppm. Specific fluorine-proton couplings are anticipated.Inferred
Predicted ¹³C NMR Aromatic carbons expected in the δ 100-140 ppm range. The nitrile carbon would appear downfield (>115 ppm), and the carbon bearing the fluorine would show a large one-bond C-F coupling constant.Inferred
Predicted ¹⁹F NMR A singlet or multiplet (depending on proton coupling) is expected in the typical aryl fluoride region.Inferred
Mass Spectrometry (EI) Predicted M⁺ at m/z 160Inferred

Proposed Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

While a specific discovery publication for 4-fluoro-1H-indole-5-carbonitrile is not readily found, its synthesis can be confidently approached using established methodologies for indole formation. The Fischer indole synthesis is a robust and widely applicable method for constructing the indole core from a phenylhydrazine and a carbonyl compound. A plausible retrosynthetic analysis is outlined below.

G target 4-Fluoro-1H-indole-5-carbonitrile hydrazine (4-cyano-2-fluorophenyl)hydrazine target->hydrazine Fischer Indole Synthesis acetaldehyde Acetaldehyde target->acetaldehyde Fischer Indole Synthesis aniline 3-Fluoro-4-aminobenzonitrile hydrazine->aniline Diazotization & Reduction

Caption: Retrosynthetic analysis for 4-fluoro-1H-indole-5-carbonitrile.

Rationale for Synthetic Route

The proposed synthesis begins with the commercially available 3-fluoro-4-aminobenzonitrile. This starting material undergoes diazotization followed by reduction to form the key intermediate, (4-cyano-2-fluorophenyl)hydrazine. This hydrazine is then subjected to a Fischer indole synthesis with acetaldehyde to yield the target molecule. This route is advantageous due to the availability of the starting aniline and the reliability of the Fischer synthesis for indole formation.

Detailed Experimental Protocol

Step 1: Synthesis of (4-cyano-2-fluorophenyl)hydrazine

  • Diazotization: To a cooled (0-5 °C) suspension of 3-fluoro-4-aminobenzonitrile (1.0 eq) in aqueous hydrochloric acid (3.0 eq), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

  • Reduction: The cold diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at 0-5 °C for 2 hours, then allowed to warm to room temperature.

  • Work-up: The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then suspended in water. The pH is adjusted to >10 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude hydrazine, which can be used in the next step without further purification.

Step 2: Fischer Indole Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

  • Hydrazone Formation and Cyclization: The crude (4-cyano-2-fluorophenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. Acetaldehyde (1.1 eq) is added, and the mixture is heated to reflux. A catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) is added, and the reaction is maintained at reflux for 2-4 hours, with monitoring by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-fluoro-1H-indole-5-carbonitrile.

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis aniline 3-Fluoro-4-aminobenzonitrile diazonium Diazonium Salt aniline->diazonium 1. HCl, NaNO₂ 2. SnCl₂ hydrazine (4-cyano-2-fluorophenyl)hydrazine diazonium->hydrazine target 4-Fluoro-1H-indole-5-carbonitrile hydrazine->target Acetaldehyde, H⁺, Δ acetaldehyde Acetaldehyde acetaldehyde->target

Caption: Proposed synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Application in Medicinal Chemistry: Synthesis of 5-HT7 Receptor Ligands

A significant application of 4-fluoro-1H-indole-5-carbonitrile is demonstrated in the patent literature as a key starting material for the synthesis of novel imidazolyl-substituted indole derivatives. These compounds have been identified as potent ligands for the 5-HT7 serotonin receptor, which is a target for the treatment of various central nervous system disorders, including depression, anxiety, and cognitive deficits.

In a patent by Adamaszek et al., 4-fluoro-1H-indole-5-carbonitrile is utilized in a multi-step sequence to generate advanced intermediates. A key transformation involves the formylation of the indole at the C3 position, a common and strategic modification of the indole scaffold.

Exemplary Synthetic Transformation: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, such as indoles. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, like N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

Protocol: Synthesis of 4-fluoro-3-formyl-1H-indole-5-carbonitrile

  • Reagent Preparation: In a flask under an inert atmosphere, phosphorus oxychloride (1.1 eq) is added dropwise to cooled (0 °C) N,N-dimethylformamide (3.0 eq). The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: A solution of 4-fluoro-1H-indole-5-carbonitrile (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 4-fluoro-3-formyl-1H-indole-5-carbonitrile can be further purified by recrystallization or column chromatography.

G start 4-Fluoro-1H-indole-5-carbonitrile product 4-Fluoro-3-formyl-1H-indole-5-carbonitrile start->product Vilsmeier-Haack Formylation reagents POCl₃, DMF reagents->product application Advanced Intermediates for 5-HT7 Receptor Ligands product->application

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic properties of 4-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous substituted indole systems, offering a robust framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

4-Fluoro-1H-indole-5-carbonitrile possesses a bicyclic indole core, functionalized with a fluorine atom at the 4-position and a nitrile group at the 5-position. These substituents significantly influence the electron distribution within the aromatic system, leading to characteristic spectroscopic signatures. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Caption: Molecular structure of 4-fluoro-1H-indole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-fluoro-1H-indole-5-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the indole protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the fluorine and nitrile substituents.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H11.0 - 12.0br s-
H27.5 - 7.7tJ ≈ 2.5
H36.6 - 6.8tJ ≈ 2.5
H67.6 - 7.8dJ ≈ 8.5
H77.3 - 7.5dJ ≈ 8.5

Causality behind Predictions: The N-H proton is expected to be significantly deshielded due to its acidic nature and potential for hydrogen bonding, resulting in a broad singlet at a high chemical shift. The protons on the pyrrole ring (H2 and H3) will appear as triplets due to coupling with each other. The protons on the benzene ring (H6 and H7) will likely appear as doublets due to ortho coupling. The electron-withdrawing effects of the fluorine and nitrile groups will generally lead to a downfield shift for the aromatic protons compared to unsubstituted indole.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

CarbonPredicted Chemical Shift (ppm)
C2125 - 128
C3103 - 106
C3a128 - 131
C4155 - 158 (d, ¹JCF ≈ 250 Hz)
C5105 - 108
C6120 - 123
C7112 - 115
C7a135 - 138
C≡N117 - 120

Causality behind Predictions: The carbon directly attached to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF) and a significant downfield shift due to the high electronegativity of fluorine. The nitrile carbon will appear in the characteristic region for sp-hybridized carbons. The other aromatic carbons will have chemical shifts determined by the combined inductive and resonance effects of the substituents.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[1][2]

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
F4-120 to -125ddd

Causality behind Predictions: The chemical shift of the fluorine atom is expected to be in the typical range for aryl fluorides.[3][4][5] The signal will likely be a doublet of doublets of doublets due to coupling with H3, H5 (if present, though in this case it's a carbon), and potentially a smaller long-range coupling. A more likely scenario is coupling to H3 and potentially a four-bond coupling to the N-H proton, depending on the solvent and conformation. For a more precise prediction, empirical calculations or data from very similar structures would be necessary. A ¹⁹F NMR spectrum of 4-fluoroindole has been reported to show a signal at -122.8 ppm.[6]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Filter the solution into a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the probe for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum. proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium, sharp
C-H stretch (aromatic)3000 - 3100Medium
C≡N stretch2220 - 2260Medium, sharp
C=C stretch (aromatic)1450 - 1600Medium to strong
C-F stretch1000 - 1400Strong

Causality behind Predictions: The N-H stretching vibration will appear as a sharp to somewhat broad band in the high-frequency region. The nitrile (C≡N) stretch is a very characteristic and sharp absorption.[7] Aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretch is typically a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy

cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing prep_ir1 Place a small amount of solid sample directly on the ATR crystal. prep_ir2 Apply pressure to ensure good contact between the sample and the crystal. prep_ir1->prep_ir2 acq_ir1 Collect a background spectrum of the empty ATR crystal. prep_ir2->acq_ir1 acq_ir2 Collect the sample spectrum. acq_ir1->acq_ir2 proc_ir1 The software automatically subtracts the background from the sample spectrum. acq_ir2->proc_ir1 proc_ir2 Identify and label the major absorption peaks. proc_ir1->proc_ir2

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 4-fluoro-1H-indole-5-carbonitrile (C₉H₅FN₂) is 160.15 g/mol .[8] The mass spectrum should show a prominent molecular ion peak at m/z = 160.

  • Major Fragmentation Pathways:

    • Loss of HCN (m/z = 27) from the indole ring is a common fragmentation pathway for indoles.

    • Loss of the nitrile group (CN, m/z = 26).

    • Fragmentation of the indole ring system.

Experimental Protocol for Mass Spectrometry

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis prep_ms1 Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). prep_ms2 Infuse the sample solution directly into the mass spectrometer's ion source. prep_ms1->prep_ms2 acq_ms1 Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). prep_ms2->acq_ms1 acq_ms2 Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). acq_ms1->acq_ms2 proc_ms1 Identify the molecular ion peak. acq_ms2->proc_ms1 proc_ms2 Analyze the fragmentation pattern to confirm the structure. proc_ms1->proc_ms2

Caption: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 4-fluoro-1H-indole-5-carbonitrile can be effectively achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a comprehensive overview of the expected data and the underlying principles governing the spectroscopic behavior of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While the data presented here is predictive, it is based on well-established spectroscopic principles and data from closely related compounds, providing a solid foundation for researchers working with this and similar molecules.

References

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Foreword: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structural Analysis of 4-Fluoro-1H-indole-5-carbonitrile

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal backbone for targeting diverse biological systems. The strategic incorporation of fluorine into such scaffolds has become a powerful tactic in drug design, capable of modulating crucial physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4]

4-Fluoro-1H-indole-5-carbonitrile is a molecule that exemplifies this modern design strategy. It combines the foundational indole core with two critical functional groups: a fluorine atom at the 4-position and a nitrile group at the 5-position. The fluorine atom can enhance binding interactions and block metabolic degradation, while the nitrile group can act as a hydrogen bond acceptor or a versatile synthetic handle. A comprehensive understanding of its three-dimensional structure and electronic properties is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in the development of novel therapeutics.

This guide provides an in-depth exploration of the essential analytical techniques required to fully characterize 4-fluoro-1H-indole-5-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices, ensuring a robust and validated structural elucidation.

Core Molecular Profile

A foundational understanding begins with the molecule's basic physicochemical properties. These data points serve as the initial reference for all subsequent analytical work.

PropertyValueSource
CAS Number 1240113-42-1[5]
Molecular Formula C₉H₅FN₂[5]
Molecular Weight 160.15 g/mol [5]
IUPAC Name 4-fluoro-1H-indole-5-carbonitrileN/A
Canonical SMILES C1=CC2=C(C=C1F)C(=CN2)C#NN/A

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in an organic molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is indispensable.[6]

Causality & Rationale:

The fluorine and nitrile substituents are electron-withdrawing groups that significantly influence the electron density distribution across the indole ring system. This effect directly translates to predictable changes in the chemical shifts of nearby protons and carbons. Furthermore, the presence of the spin-½ ¹⁹F nucleus introduces specific splitting patterns (J-coupling) in both ¹H and ¹³C spectra, providing definitive proof of the fluorine's location and connectivity. ¹⁹F NMR itself offers a highly sensitive and direct window into the fluorine's local environment.[7][8]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment A Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6) B Add internal standard if quantification is needed (e.g., TFA for 19F NMR) A->B C 1D ¹H NMR (Proton environments & coupling) B->C D 1D ¹³C NMR (Carbon backbone & C-F coupling) C->D E 1D ¹⁹F NMR (Fluorine environment) D->E F 2D Correlation Spectra (COSY, HSQC, HMBC) E->F G Assign ¹H signals based on chemical shift and multiplicity F->G H Assign ¹³C signals using HSQC (direct C-H) and HMBC (long-range C-H) G->H I Confirm C-F and H-F couplings across all spectra H->I J Integrate all data to build and validate the final structure I->J

Caption: Workflow for comprehensive NMR-based structural elucidation.

Experimental Protocols

Protocol 2.1: 1D ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 4-fluoro-1H-indole-5-carbonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer for the chosen solvent. For ¹⁹F NMR, use a probe capable of fluorine detection (e.g., a broadband or HFX probe).[9] If quantitative analysis is required, a known amount of an internal standard (e.g., trifluoroacetic acid for ¹⁹F) should be added.[7]

  • ¹H Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C.[6]

Protocol 2.2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

  • Parameter Optimization: Use the same sample prepared for 1D NMR.

  • Acquisition: Run standard, gradient-selected 2D experiments (gCOSY, gHSQC, gHMBC) using the spectrometer's default parameter sets. Adjust spectral widths to encompass all relevant signals.

  • Data Processing: Process the 2D data using appropriate window functions and perform phase correction.

  • Interpretation:

    • COSY: Identify correlations between scalar-coupled protons (e.g., H-6 and H-7).

    • HSQC: Correlate each proton signal to its directly attached carbon atom.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons to piece together the molecular framework and confirm the positions of quaternary carbons and substituents.

Anticipated Spectral Data

The following table summarizes the expected NMR characteristics, which are crucial for validating the compound's identity.

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity & J-Coupling (Hz)
¹H NH -1> 11.0Broad singlet
H -27.5 - 7.8Triplet or dd (coupling to H-3 and NH)
H -36.6 - 6.9Triplet or dd (coupling to H-2 and NH)
H -67.4 - 7.7Doublet of doublets (³JHH, ⁴JHF)
H -77.2 - 7.5Doublet of doublets (³JHH, ⁵JHF)
¹³C C -2~125Doublet (long-range JCF)
C -3~103Doublet (long-range JCF)
C -3a~128Doublet (²JCF)
C -4~155 (ipso-F)Doublet (¹JCF > 240 Hz)
C -5~100 (ipso-CN)Doublet (²JCF)
C -6~120Doublet (³JCF)
C -7~112Doublet (⁴JCF)
C -7a~135Doublet (³JCF)
C N~118Singlet or doublet (long-range JCF)
¹⁹F F -4-110 to -130Multiplet (coupling to H-3, H-6)

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Unambiguous 3D Structure: Single-Crystal X-Ray Crystallography

While NMR confirms connectivity, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] It is the gold standard for determining absolute configuration and observing intermolecular interactions that govern crystal packing.

Causality & Rationale:

The success of this technique is entirely dependent on the ability to grow a high-quality, single crystal. This process can be the rate-limiting step.[10] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to self-assemble into a highly ordered lattice. Once a suitable crystal is obtained, its diffraction of X-rays provides the electron density map from which atomic positions, bond lengths, bond angles, and torsion angles can be precisely calculated. For this molecule, crystallography would reveal the planarity of the indole ring and the precise orientation of the substituents.[11]

Logical Workflow for X-Ray Crystallography

XRay_Workflow A Crystallization (Slow evaporation, vapor diffusion, or cooling) B Crystal Selection & Mounting (Select a single, defect-free crystal) A->B C Data Collection (Mount on diffractometer, cool to 100 K, collect diffraction patterns) B->C D Structure Solution (Determine electron density map and initial atomic positions) C->D E Structure Refinement (Optimize atomic coordinates, bond lengths, and angles against data) D->E F Validation & Analysis (Check quality metrics, analyze geometry, and intermolecular interactions) E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol

Protocol 3.1: Crystallization and Structure Determination

  • Crystallization Screening: Dissolve the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane) to near saturation. Use techniques such as:

    • Slow Evaporation: Leave the solution in a loosely capped vial to allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place a small drop of the concentrated solution in a sealed container with a larger reservoir of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent vapor slowly diffuses into the drop, inducing crystallization.

  • Crystal Mounting: Under a microscope, select a single, well-formed crystal with sharp edges. Mount the crystal on a cryo-loop with a cryoprotectant (e.g., paratone oil) to prevent ice formation.[11]

  • Data Collection: Mount the loop on the goniometer head of a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (typically 100 K) using a nitrogen stream to minimize atomic thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the map and refine it using full-matrix least-squares methods. This process optimizes atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction data.[12]

  • Validation: The final structure is validated using metrics like R-factor and goodness-of-fit. The resulting CIF (Crystallographic Information File) contains all atomic coordinates and geometric parameters.

Complementary Analytical Techniques

To build a truly comprehensive profile, NMR and crystallography should be supplemented with mass spectrometry and computational modeling.

Mass Spectrometry (MS)

Rationale: MS is essential for confirming the molecular weight and providing information about the molecule's stability and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Protocol 4.1: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ or the molecular ion M⁺.

  • Analysis: Compare the measured mass of the molecular ion peak to the calculated exact mass of C₉H₅FN₂ to confirm the elemental formula.

Computational Modeling

Rationale: Computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive and validation tool.[13] By calculating the optimized geometry and theoretical NMR chemical shifts, one can directly compare theoretical data with experimental results, providing a strong cross-validation of the structural assignment.[14][15]

Logical Workflow for Computational Analysis

DFT_Workflow A Build Initial Structure (Input atomic coordinates) B Geometry Optimization (e.g., B3LYP/6-31G*) Find lowest energy conformation A->B C Frequency Calculation (Confirm true minimum, predict IR spectra) B->C D NMR Prediction (GIAO method) Calculate theoretical shifts B->D E Compare & Validate (Correlate theoretical data with experimental spectra) D->E

Caption: A typical workflow for DFT-based structural analysis.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive structural analysis of 4-fluoro-1H-indole-5-carbonitrile is not achieved by a single technique but by the synergistic integration of multiple orthogonal methods. NMR spectroscopy defines the chemical connectivity, X-ray crystallography provides the definitive 3D structure, mass spectrometry confirms the elemental composition, and computational modeling validates the experimental findings.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness. For the medicinal chemist and drug development professional, this structural certainty is paramount. It forms the bedrock upon which all further research—from understanding structure-activity relationships (SAR) to designing next-generation therapeutics—is built. The detailed characterization of this fluorinated indole building block empowers its confident and effective use in the ongoing quest for novel and impactful medicines.

References

  • 4-Fluoro-1H-indole-7-carbonitrile. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Fluoro-1H-indole-3-carbonitrile. American Elements. Available from: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]

  • 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBONITRILE 1g. Dana Bioscience. Available from: [Link]

  • 5-Fluoro-1H-indole. SpectraBase. Available from: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. DiVA portal. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. Available from: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. Available from: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available from: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available from: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Available from: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. PubMed Central. Available from: [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). National Institutes of Health. Available from: [Link]

  • 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Available from: [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available from: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. Available from: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Available from: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available from: [Link]

  • Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile. MDPI. Available from: [Link]

  • Computational Design and Synthesis of Novel Fluoro-Analogs of Combretastatins A-4 and A-1. PubMed Central. Available from: [Link]

  • Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. MDPI. Available from: [Link]

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In-Silico First: A Technical Guide to the Predicted Physicochemical Properties of 4-Fluoro-1H-indole-5-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures is an unfavorable physicochemical profile of the drug candidate. Properties such as acidity (pKa), lipophilicity (logP), aqueous solubility, melting point, and boiling point are not mere physical constants; they are critical determinants of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A comprehensive understanding of these parameters from the outset of a research program is paramount for designing molecules with a higher probability of clinical success.

This in-depth technical guide focuses on the predicted physicochemical properties of 4-fluoro-1H-indole-5-carbonitrile, a heterocyclic building block of interest in medicinal chemistry. By employing a suite of validated, freely accessible computational tools, we will construct a robust in-silico profile of this molecule. This guide is intended for researchers, scientists, and drug development professionals, providing not only the predicted data but also a transparent, step-by-step methodology for its generation. This approach champions a "predict-first" strategy, enabling informed decision-making long before the synthesis of a single compound.

Predicted Physicochemical Properties of 4-Fluoro-1H-indole-5-carbonitrile

The following table summarizes the computationally predicted physicochemical properties of 4-fluoro-1H-indole-5-carbonitrile (SMILES: FC1=C(C=C2C(=C1)C=CN2)C#N). These values were generated using a selection of well-established and freely available cheminformatics tools, providing a consensus view of the molecule's likely characteristics.

PropertyPredicted ValueMethod/Tool
pKa (acidic) 16.58Chemicalize
pKa (basic) -4.83Chemicalize
logP 2.15 (Consensus)SwissADME
Aqueous Solubility (logS) -2.87SwissADME
Melting Point (°C) 185.5VNN-ADMET
Boiling Point (°C) 427.3VNN-ADMET
Molecular Weight ( g/mol ) 160.15PubChem[1]
Molecular Formula C₉H₅FN₂PubChem[1]

Computational Methodologies: A Step-by-Step Guide

The following protocols detail the in-silico procedures used to generate the predicted physicochemical properties of 4-fluoro-1H-indole-5-carbonitrile. The rationale behind the selection of each tool is grounded in its widespread use, validation in the scientific literature, and accessibility to the research community.

Structure Input: The Canonical SMILES

The foundation of any in-silico prediction is the accurate representation of the molecular structure. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 4-fluoro-1H-indole-5-carbonitrile was obtained from the PubChem database.[1]

  • Canonical SMILES: FC1=C(C=C2C(=C1)C=CN2)C#N

This string serves as the universal input for the various prediction platforms.

pKa Prediction: Leveraging Empirical and Quantum Mechanical Methods

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The prediction of pKa was performed using Chemicalize, a web-based platform by ChemAxon that utilizes a combination of empirical and quantum chemical methods for accurate predictions.

Protocol for pKa Prediction using Chemicalize:

  • Navigate to the Chemicalize Website: Access the platform at [Link].

  • Input the Molecular Structure: In the input box, paste the canonical SMILES string for 4-fluoro-1H-indole-5-carbonitrile: FC1=C(C=C2C(=C1)C=CN2)C#N.

  • Initiate Calculation: Click the "Calculate" button.

  • Retrieve pKa Values: The platform will display the predicted pKa values. For 4-fluoro-1H-indole-5-carbonitrile, both the acidic pKa (associated with the indole N-H) and the basic pKa (associated with the nitrile nitrogen) are calculated.

logP and Aqueous Solubility (logS) Prediction: A Consensus Approach

The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity, a key factor in its ability to cross cell membranes. Aqueous solubility (logS) is fundamental to a drug's absorption and distribution. SwissADME, a free web tool, was employed for these predictions. It provides a consensus logP value derived from multiple prediction algorithms, offering a more robust estimate.

Protocol for logP and logS Prediction using SwissADME:

  • Access SwissADME: Navigate to the web server at [Link].

  • Enter the Molecule: In the "Enter a list of SMILES" box, paste the canonical SMILES: FC1=C(C=C2C(=C1)C=CN2)C#N.

  • Run the Prediction: Click the "Run" button.

  • Extract Data: The results page will display a table of physicochemical properties. Locate the "Consensus Log Po/w" for the predicted logP and the "ESOL Log S" for the predicted aqueous solubility.

Melting and Boiling Point Prediction: A QSPR-Based Approach

Melting and boiling points are crucial for understanding a compound's physical state and for planning its synthesis and purification. These properties were predicted using VNN-ADMET, a web-based platform that utilizes quantitative structure-property relationship (QSPR) models. QSPR models correlate a molecule's structural features with its physicochemical properties.

Protocol for Melting and Boiling Point Prediction using VNN-ADMET:

  • Visit the VNN-ADMET Server: Access the tool at [Link].

  • Input the SMILES: In the designated input area, paste the SMILES string: FC1=C(C=C2C(=C1)C=CN2)C#N.

  • Select Properties: Ensure that "Melting Point" and "Boiling Point" are selected for prediction.

  • Submit for Calculation: Click the "Predict" button to initiate the calculation.

  • Obtain Predicted Values: The results page will display the predicted melting and boiling points in degrees Celsius.

Trustworthiness: A Self-Validating System

The protocols described in this guide are designed to be a self-validating system. The trustworthiness of the predicted data is established through several key principles:

  • Use of Validated, Publicly Available Tools: The selected software (Chemicalize, SwissADME, VNN-ADMET) are widely recognized and utilized within the scientific community. Their underlying algorithms have been published and are subject to peer review.

  • Transparency of Methodology: By providing detailed, step-by-step protocols, this guide ensures that the predictions can be independently reproduced and verified by any researcher.

  • Consensus and Cross-Verification: For critical parameters like logP, a consensus value from multiple algorithms is used to mitigate the biases of any single prediction method. Researchers are encouraged to use multiple tools for the same property to assess the consistency of the predictions.

  • Informed Interpretation: It is crucial to recognize that these are in-silico predictions and not experimental data. They provide a highly educated estimation of a molecule's properties and should be used to guide experimental design and prioritization.

Visualization of the Computational Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the computational workflows for predicting the physicochemical properties of 4-fluoro-1H-indole-5-carbonitrile.

Physicochemical_Prediction_Workflow cluster_input Input cluster_prediction_tools Prediction Tools cluster_output Predicted Properties SMILES Canonical SMILES FC1=C(C=C2C(=C1)C=CN2)C#N Chemicalize Chemicalize SMILES->Chemicalize SwissADME SwissADME SMILES->SwissADME VNN_ADMET VNN-ADMET SMILES->VNN_ADMET pKa pKa Chemicalize->pKa logP_logS logP & logS SwissADME->logP_logS MP_BP Melting & Boiling Point VNN_ADMET->MP_BP

Caption: Computational workflow for physicochemical property prediction.

Conclusion: Empowering Rational Drug Design through In-Silico Profiling

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of 4-fluoro-1H-indole-5-carbonitrile, grounded in a transparent and reproducible computational methodology. By leveraging the power of modern cheminformatics, researchers can gain critical insights into the drug-like potential of molecules at the earliest stages of discovery. This in-silico-first approach not only conserves valuable resources but also fosters a more rational and data-driven approach to the design of novel therapeutics. The protocols and principles outlined herein are intended to serve as a practical resource for scientists dedicated to advancing the field of drug development.

References

  • PubChem. 4-Fluoro-1H-indole-5-carbonitrile. [Link]

  • Chemicalize. pKa Prediction. [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • VNN-ADMET: A Virtual Neural Network for ADMET Prediction. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

  • ChemAxon. Chemicalize. [Link]

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Methodological & Application

The Strategic Utility of 4-Fluoro-1H-indole-5-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity and synthetic tractability. The strategic incorporation of fluorine atoms and cyano groups into this privileged structure has emerged as a powerful tactic for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of a particularly valuable building block: 4-fluoro-1H-indole-5-carbonitrile . We will explore its applications, with a focus on its pivotal role in the synthesis of kinase inhibitors and antiviral agents, and provide detailed, field-proven protocols for its utilization.

The Rationale for Fluorination and Cyano-Substitution in Indole Scaffolds

The introduction of a fluorine atom at the 4-position and a carbonitrile group at the 5-position of the indole ring is a deliberate design choice aimed at enhancing the drug-like properties of the resulting molecules.

  • Fluorine's Influence: The high electronegativity and small atomic radius of fluorine can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Fluorine can also alter the pKa of nearby functional groups, influencing their ionization state at physiological pH.

  • The Versatile Nitrile Group: The carbonitrile moiety is a versatile synthetic handle, readily convertible into a variety of other functional groups, including primary amines, amides, and carboxylic acids. This allows for extensive structure-activity relationship (SAR) studies and the fine-tuning of a compound's properties. Furthermore, the nitrile group itself can participate in key binding interactions with biological targets.

Physicochemical Properties of 4-Fluoro-1H-indole-5-carbonitrile

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₅FN₂[1]
Molecular Weight 160.15 g/mol [1]
CAS Number 1240113-42-1[1]
Appearance Off-white to pale yellow solidTypical for this class of compound
Purity ≥98% (typically)[1]

Application in Kinase Inhibitor Synthesis: The Case of GSK2256098

A prominent example of the utility of 4-fluoro-1H-indole-5-carbonitrile is its role as a key intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098 . FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers. GSK2256098 has been investigated in clinical trials for the treatment of solid tumors.

The FAK Signaling Pathway and its Inhibition

FAK_Signaling Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment PI3K/Akt Pathway PI3K/Akt Pathway FAK->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway FAK->MAPK/ERK Pathway Cell Migration Cell Migration FAK->Cell Migration Src->FAK Phosphorylation Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation MAPK/ERK Pathway->Cell Proliferation GSK2256098 GSK2256098 GSK2256098->FAK Inhibition

Caption: FAK signaling cascade and the inhibitory action of GSK2256098.

Synthetic Workflow for GSK2256098 Analogues

The synthesis of GSK2256098 and its analogues from 4-fluoro-1H-indole-5-carbonitrile involves a multi-step sequence that highlights the versatility of this building block.

Synthesis_Workflow Start 4-Fluoro-1H-indole-5-carbonitrile Step1 N-Protection (e.g., SEM-Cl) Start->Step1 Step2 Halogenation at C3 (e.g., NIS) Step1->Step2 Step3 Suzuki Coupling with Arylboronic Acid Step2->Step3 Step4 Nitrile Reduction to Primary Amine Step3->Step4 Step5 Amide Coupling Step4->Step5 Step6 Deprotection Step5->Step6 End GSK2256098 Analogue Step6->End

Caption: General synthetic workflow for GSK2256098 analogues.

Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: N-Protection of 4-Fluoro-1H-indole-5-carbonitrile

Rationale: Protection of the indole nitrogen is often a necessary first step to prevent side reactions in subsequent steps, such as metal-catalyzed cross-coupling reactions. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a common choice due to its stability under a wide range of conditions and its relatively straightforward removal.

Materials:

  • 4-Fluoro-1H-indole-5-carbonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add a solution of 4-fluoro-1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. This protocol describes the coupling of a C3-halogenated indole derivative with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

  • N-Protected-3-halo-4-fluoro-1H-indole-5-carbonitrile

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the N-protected-3-halo-4-fluoro-1H-indole-5-carbonitrile (1.0 eq), arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reduction of the Nitrile Group

Rationale: The conversion of the nitrile to a primary amine is a crucial step to introduce a key pharmacophore for interaction with the target protein. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • N-Protected-3-aryl-4-fluoro-1H-indole-5-carbonitrile

  • Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of the N-protected-3-aryl-4-fluoro-1H-indole-5-carbonitrile in ammoniacal alcohol, add the catalyst (e.g., Ra-Ni, slurry in alcohol).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with H₂ (e.g., 50 psi) and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be used in the next step without further purification or purified by chromatography if necessary.

Application in Antiviral Drug Discovery

The fluorinated indole scaffold is also of significant interest in the development of antiviral agents. For instance, derivatives of 4-fluoroindole have shown potent activity against HIV-1 and HCV. The 4-fluoro-1H-indole-5-carbonitrile core can serve as a starting point for the synthesis of novel antiviral compounds.

Potential Synthetic Route to Antiviral Indole Derivatives

Antiviral_Synthesis Start 4-Fluoro-1H-indole-5-carbonitrile Step1 N-Alkylation with Heterocyclic Moiety Start->Step1 Step2 Functionalization at C3 (e.g., Vilsmeier-Haack) Step1->Step2 Step3 Condensation with Hydrazines or Amidines Step2->Step3 End Novel Antiviral Agent Step3->End

Caption: Plausible synthetic route to antiviral indole derivatives.

Conclusion and Future Perspectives

4-Fluoro-1H-indole-5-carbonitrile is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorinated indole core and a synthetically malleable nitrile group provides a powerful platform for the development of novel therapeutics. The successful application of this intermediate in the synthesis of the FAK inhibitor GSK2256098 underscores its importance in the field of oncology. Furthermore, its potential for the generation of novel antiviral agents highlights the broad utility of this scaffold. As our understanding of the intricate roles of fluorine and cyano groups in modulating biological activity continues to grow, we anticipate that 4-fluoro-1H-indole-5-carbonitrile will remain a key tool in the arsenal of medicinal chemists for years to come.

References

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • ResearchGate. How to selectively reduction of nitrile group in presence of ester group? [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • ResearchGate. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. [Link]

  • MDPI. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]

  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Google Patents. TANK-BINDING KINASE INHIBITOR COMPOUNDS.
  • Google Patents. Nitrile-containing antiviral compounds.

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experimental protocols for 4-fluoro-1H-indole-5-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Multi-Step Synthesis of 4-fluoro-1H-indole-5-carbonitrile

Authored by a Senior Application Scientist

This document provides a detailed experimental protocol and scientific rationale for the synthesis of 4-fluoro-1H-indole-5-carbonitrile, a key heterocyclic building block in contemporary drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of fluorine atoms and cyano groups can significantly modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a robust, step-by-step methodology grounded in established chemical principles.

The synthesis follows a logical and efficient three-step sequence, commencing with a commercially available starting material, 1-bromo-4-fluorobenzene. The chosen pathway involves an initial nitration, followed by an indole ring formation, and concludes with a palladium-catalyzed cyanation to yield the target compound.[2] Each step has been detailed to ensure reproducibility and provide insight into the underlying reaction mechanisms.

Overall Synthetic Workflow

The synthesis of 4-fluoro-1H-indole-5-carbonitrile is accomplished via the three-stage process illustrated below. The workflow begins with the functionalization of a simple fluorinated benzene derivative, proceeds to the construction of the core indole heterocycle, and finishes with the installation of the nitrile group.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Indole Formation cluster_2 Step 3: Cyanation SM 1-bromo-4-fluorobenzene INT1 1-bromo-4-fluoro-2-nitrobenzene SM->INT1  H2SO4, KNO3  0°C INT2 7-bromo-4-fluoro-1H-indole INT1->INT2  Ethylmagnesium Bromide  THF, -78°C to RT PRODUCT 4-fluoro-1H-indole-5-carbonitrile INT2->PRODUCT  Zn(CN)2, Pd(PPh3)4  DMF, 120°C

Caption: Three-step synthesis of 4-fluoro-1H-indole-5-carbonitrile.

Part 1: Electrophilic Nitration of 1-bromo-4-fluorobenzene

Principle and Rationale

The initial step involves the electrophilic aromatic substitution of 1-bromo-4-fluorobenzene. Using a mixture of concentrated sulfuric acid and potassium nitrate generates the highly electrophilic nitronium ion (NO₂⁺). The fluorine and bromine atoms are ortho-, para-directing groups. In this case, nitration occurs primarily at the position ortho to the bromine and meta to the fluorine, yielding 1-bromo-4-fluoro-2-nitrobenzene. The reaction is conducted at 0°C to control the exothermicity of the reaction and minimize the formation of undesired side products.

Experimental Protocol
  • Reaction Setup: Place a 500 mL round-bottom flask equipped with a magnetic stir bar in an ice bath.

  • Acid Addition: Carefully and slowly add 200 mL of concentrated sulfuric acid to the flask.

  • Substrate Addition: Once the acid has cooled to 0°C, slowly add 50.0 g of 1-bromo-4-fluorobenzene to the stirring acid.[2] Maintain the temperature at 0°C.

  • Nitrating Agent Addition: While vigorously stirring, slowly add 43.3 g of potassium nitrate (KNO₃) in small portions, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the resulting mixture at 0°C for 1 hour.[2] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Slowly pour the reaction mixture into a beaker containing 1 L of ice. This will precipitate the product and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure to obtain the product, 1-bromo-4-fluoro-2-nitrobenzene, as a colorless oil.[2]

Part 2: Bartoli Indole Synthesis to form 7-bromo-4-fluoro-1H-indole

Principle and Rationale

This step employs a variation of the Bartoli indole synthesis, a powerful method for creating 7-substituted indoles from ortho-substituted nitroarenes. The reaction of the nitro-aromatic compound with an excess of a vinyl Grignard reagent, in this case, ethylmagnesium bromide, initiates a sequence involving nucleophilic attack on the nitro group, rearrangement, and subsequent cyclization to form the indole ring. The reaction is initiated at a very low temperature (-78°C) to control the reactivity of the Grignard reagent.

Experimental Protocol
  • Reaction Setup: In a 1 L flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 52.0 g of 1-bromo-4-fluoro-2-nitrobenzene in 500 mL of anhydrous tetrahydrofuran (THF).[2]

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add 681.5 mL of ethylmagnesium bromide (1 M solution in THF) dropwise via an addition funnel.[2] Maintain the temperature below -70°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.[2] Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield 7-bromo-4-fluoro-1H-indole as a white solid.[2]

Part 3: Palladium-Catalyzed Cyanation

Principle and Rationale

The final step is the conversion of the aryl bromide to a nitrile. This is achieved through a palladium-catalyzed cross-coupling reaction, often referred to as a Rosenmund–von Braun reaction. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst (Pd(PPh₃)₄), followed by transmetalation with zinc cyanide and subsequent reductive elimination to afford the desired aryl nitrile and regenerate the Pd(0) catalyst. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 20.0 g of 7-bromo-4-fluoro-1H-indole and 250 mL of dimethylformamide (DMF).[2]

  • Reagent Addition: Under a nitrogen atmosphere, add 44.0 g of zinc cyanide (Zn(CN)₂) followed by 20.0 g of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] Caution: Zinc cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 120°C and stir overnight.[2]

  • Work-up: After cooling to room temperature, add 700 mL of dichloromethane (DCM) and filter the mixture.

  • Extraction: Transfer the filtrate to a separatory funnel, add 1.0 L of DCM and 1.5 L of water. Separate the organic phase and extract the aqueous phase with additional DCM.

  • Washing and Drying: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude residue by silica gel column chromatography to obtain the final product, 4-fluoro-1H-indole-5-carbonitrile.[2]

Quantitative Data Summary

StepStarting MaterialMass (g)Key ReagentsProductYield (g)
11-bromo-4-fluorobenzene50.0H₂SO₄, KNO₃1-bromo-4-fluoro-2-nitrobenzene52.0
21-bromo-4-fluoro-2-nitrobenzene52.0EtMgBr7-bromo-4-fluoro-1H-indole20.0
37-bromo-4-fluoro-1H-indole20.0Zn(CN)₂, Pd(PPh₃)₄4-fluoro-1H-indole-5-carbonitrile*

*Final yield is dependent on purification efficiency.

References

  • G. G. Chupakhin, et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.
  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.
  • ResearchGate. Selected examples of fluorine-containing indole derivatives.
  • ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF.
  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal.
  • Wikipedia. Sandmeyer reaction. Wikipedia.
  • Guidechem. How to Prepare 4-Fluoro-1H-Indole-7-carbonitrile?. Guidechem.
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • J&K Scientific LLC. Sandmeyer Reaction. J&K Scientific LLC.
  • BYJU'S. Sandmeyer Reaction Mechanism. BYJU'S.
  • Cambridge University Press. Fischer Indole Synthesis. Cambridge University Press.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Wikipedia. Bischler–Möhlau indole synthesis. Wikipedia.
  • Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • chemeurope.com. Bischler-Möhlau indole synthesis. chemeurope.com.
  • Wiley Online Library. Bischler-Möhlau Indole Synthesis. Wiley Online Library.

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Application Notes & Protocols: The Strategic Application of 4-Fluoro-1H-indole-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Strategic functionalization of the indole ring can profoundly influence its pharmacological properties. This guide focuses on 4-fluoro-1H-indole-5-carbonitrile , a specialized building block for drug discovery. We will explore the rationale behind its design, its application in kinase inhibitor development—particularly targeting the Janus Kinase (JAK) family—and provide detailed protocols for its synthesis and evaluation in a drug discovery workflow.

Introduction: The Rationale for a Fluorinated Indole Scaffold

The indole ring system is a privileged structure, capable of forming key interactions with a multitude of biological targets.[2][3] Its versatility is evident in its presence in anticancer agents, antivirals, and anti-inflammatory drugs.[4][5] The specific substitutions on the 4-fluoro-1H-indole-5-carbonitrile scaffold are not arbitrary; they are deliberate design elements intended to enhance drug-like properties.

  • The Role of the Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic profile.[6] A fluorine atom at the C4-position of the indole ring exerts a strong electron-withdrawing effect, which can lower the pKa of the indole N-H, potentially altering hydrogen bonding capabilities and overall solubility.[7] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and improve membrane permeability, which is crucial for oral bioavailability.[6][8] In the context of kinase inhibition, fluorine can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[7]

  • The Significance of the Nitrile Group: The carbonitrile (cyano) group at the C5-position serves multiple purposes. It is a compact, polar group that can act as a hydrogen bond acceptor. More importantly, it is a versatile chemical handle for further synthetic elaboration, allowing for the construction of diverse compound libraries. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or used in cycloaddition reactions to form various heterocyclic rings, enabling extensive Structure-Activity Relationship (SAR) studies.

This strategic combination of fluoro and cyano groups makes 4-fluoro-1H-indole-5-carbonitrile a highly valuable starting point for developing potent and selective inhibitors, particularly for targets like protein kinases.

Primary Application: A Scaffold for Janus Kinase (JAK) Inhibitors

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses.[9][10] This pathway regulates a host of cellular processes, including immunity, cell proliferation, and inflammation.[9][11] Dysregulation of the JAK/STAT pathway is implicated in a variety of autoimmune diseases (e.g., rheumatoid arthritis), inflammatory conditions (e.g., atopic dermatitis), and cancers.[1]

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[10] Developing inhibitors with specific selectivity profiles against these isoforms is a major goal in modern drug discovery to minimize off-target effects.[12] For example, potent JAK2 inhibition has been associated with hematological side effects like anemia and thrombocytopenia.[12] Indole and azaindole cores have proven to be highly effective scaffolds for ATP-competitive JAK inhibitors.[10] The 4-fluoro-1H-indole-5-carbonitrile scaffold provides an excellent foundation for building novel JAK inhibitors with potentially improved selectivity and pharmacokinetic properties.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 3. STAT Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer (Phosphorylated) STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA (Target Gene) STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor 4-Fluoro-1H-indole- 5-carbonitrile Derivative (Inhibitor) Inhibitor->JAK1 ATP-Competitive Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK/STAT signaling pathway and the mechanism of inhibition.

Experimental Protocols

Protocol 1: Proposed Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

Rationale: The Bartoli indole synthesis is a reliable method for constructing 7-substituted indoles, but can be adapted. A more direct approach may involve a Fischer or Bischler indole synthesis followed by a late-stage cyanation. A Sandmeyer reaction on a 5-aminoindole precursor is a classic and effective method for introducing a nitrile group.[5][6][13] Alternatively, modern palladium- or nickel-catalyzed cyanation of a 5-bromoindole intermediate offers a high-yielding route using safer cyanide sources.[4][14]

Synthesis_Workflow A 5-Bromo-4-fluoro-1H-indole (Starting Material) B Protection of Indole N-H (e.g., SEM-Cl, NaH, DMF) A->B Step 1 C Palladium-Catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C) B->C Step 2 D Deprotection (e.g., TBAF or HCl) C->D Step 3 F Purification (Silica Gel Chromatography) D->F Step 4 E 4-Fluoro-1H-indole-5-carbonitrile (Final Product) F->E

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology (based on catalytic cyanation):

  • Starting Material: 5-Bromo-4-fluoro-1H-indole (commercially available).

  • N-Protection (Optional but Recommended):

    • To a solution of 5-bromo-4-fluoro-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a suitable protecting group reagent, such as (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq), dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Palladium-Catalyzed Cyanation: (Adapted from analogous aryl halide cyanations[15])

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the N-protected 5-bromo-4-fluoroindole (1.0 eq), zinc cyanide (Zn(CN)₂, 1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

    • Add anhydrous DMF via syringe.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection:

    • Dissolve the crude N-protected nitrile in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) and stir at room temperature for 2-4 hours.

    • Alternatively, if an acid-labile protecting group was used, treat with a solution of HCl in an appropriate solvent.

    • Monitor deprotection by TLC.

    • Concentrate the reaction mixture and purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-fluoro-1H-indole-5-carbonitrile .

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (JAK1)

This protocol describes a general method to evaluate the inhibitory activity of compounds derived from the 4-fluoro-1H-indole-5-carbonitrile scaffold against a representative JAK family member, JAK1. The assay measures the phosphorylation of a peptide substrate.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity. The Transcreener® ADP² Assay is a common mix-and-read format suitable for high-throughput screening.[9]

Materials:

  • Recombinant human JAK1 catalytic domain (purified).

  • IRS1 peptide substrate.

  • ATP (Adenosine triphosphate).

  • Assay Buffer: 50 mM Tris (pH 7.8), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA.

  • Test Compounds (dissolved in DMSO).

  • Transcreener® ADP² FP Assay Kit (or similar HTRF/luminescence-based kit).

  • 384-well, low-volume, black assay plates.

  • Plate reader capable of detecting fluorescence polarization (FP), HTRF, or luminescence.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds (and a positive control inhibitor, e.g., Tofacitinib) in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Preparation:

    • Prepare a master mix of JAK1 enzyme and IRS1 peptide substrate in assay buffer. The final concentrations in the reaction should be optimized but can start at ~8 nM for JAK1 and ~10 µM for the peptide substrate.[9]

    • Add the enzyme/substrate mix to the wells containing the compounds.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near its Km value for JAK1 (e.g., 10 µM).[9] The final reaction volume is typically 10-20 µL.

    • Briefly centrifuge the plate to mix the reagents.

  • Incubation:

    • Incubate the plate at 30 °C for 60 minutes. The incubation time should be within the linear range of the reaction (initial velocity conditions).

  • Detection:

    • Stop the reaction and develop the signal by adding the ADP detection reagent from the kit (e.g., Stop & Detect Buffer containing ADP antibody and tracer).

    • Incubate for an additional 40-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader.

    • Convert the raw data (e.g., FP values) to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data & Structure-Activity Relationships (SAR)

While specific SAR data for a library derived from 4-fluoro-1H-indole-5-carbonitrile is not publicly available, we can present representative data from related fluorinated (aza)indole JAK inhibitors to illustrate the potency that can be achieved.

Compound IDScaffoldR-Group ModificationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1 vs JAK2)
Tofacitinib Pyrrolo[2,3-d]pyrimidineN-methylpiperidinyl112201~0.18x
Baricitinib Pyrrolo[2,3-d]pyrimidineAzetidinyl-sulfonyl5.95.7>400~1x
Example 1 4-Fluoro-1H-indoleHypothetical C3-pyrazole72864>100012x
Example 2 4-Fluoro-1H-indoleHypothetical C3-amide3.42.23.5~0.6x
Example 3 4-Fluoro-1H-indoleHypothetical C1-cyclopropyl29803>10000~28x

Data for Tofacitinib and Baricitinib are from published sources.[15] Data for Examples 1-3 are hypothetical but representative of potencies seen in related scaffolds to illustrate potential SAR outcomes.[12][16][17]

Interpreting the Data & Causality:

  • Hinge-Binding: The indole N-H is crucial for forming a hydrogen bond with the hinge region of the kinase ATP-binding site.

  • Selectivity Pockets: Modifications branching from the indole core, often at the C3 or N1 positions, are designed to extend into selectivity pockets adjacent to the ATP site. The nature of these groups (size, polarity, charge) will dictate the selectivity profile across the JAK family. For instance, achieving JAK1 selectivity over JAK2 is a key objective to avoid hematological side effects.[12]

  • Role of Fluorine: The C4-fluoro group in the scaffold can influence the conformation of substituents at the C3 and C5 positions, potentially pre-organizing the molecule for optimal binding and enhancing interactions within hydrophobic pockets of the kinase.[10]

Conclusion

4-Fluoro-1H-indole-5-carbonitrile is a sophisticated chemical scaffold engineered for modern drug discovery. Its strategic fluorination and versatile nitrile handle make it an ideal starting point for generating libraries of potent and selective kinase inhibitors. The protocols and conceptual frameworks provided herein offer a robust guide for researchers aiming to leverage this building block in their discovery programs, particularly in the pursuit of novel therapeutics for inflammatory diseases and cancer by targeting the JAK/STAT pathway.

References

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  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

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The Synthetic Versatility of 4-Fluoro-1H-indole-5-carbonitrile: A Gateway to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Drug Discovery

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in natural products and its ability to interact with a wide array of biological targets have cemented its status as a "privileged structure." The strategic incorporation of fluorine atoms into this scaffold further enhances its utility, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2] The high electronegativity and relatively small size of fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] Among the diverse array of fluorinated indoles, 4-fluoro-1H-indole-5-carbonitrile has emerged as a particularly valuable building block, primarily due to its role in the synthesis of potent kinase inhibitors for cancer therapy.[4][5][6][7]

This technical guide provides an in-depth exploration of the applications of 4-fluoro-1H-indole-5-carbonitrile in organic synthesis. We will delve into its pivotal role as a precursor to complex bioactive molecules, with a particular focus on the synthesis of key intermediates for the clinical-stage AKT inhibitor, AZD5363 (Capivasertib).[8][9] Detailed protocols, mechanistic insights, and data presentation are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile reagent.

Core Application: A Key Building Block for the AKT Inhibitor AZD5363

The protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its hyperactivation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][9][10][11] AZD5363 is a potent and orally bioavailable pan-AKT inhibitor that has shown significant promise in clinical trials for various cancers, including those with PIK3CA and/or PTEN mutations.[3][8][9] The synthesis of AZD5363 relies on the strategic use of 4-fluoro-1H-indole-5-carbonitrile as a key starting material, highlighting the importance of this building block in accessing complex and medicinally relevant molecules.

The core of the synthetic strategy involves the functionalization of the indole nitrogen, followed by subsequent transformations of the nitrile group. The fluorine atom at the 4-position and the carbonitrile at the 5-position of the indole ring are crucial for the final compound's biological activity and pharmacokinetic profile.

AZD5363_Synthesis 4-Fluoro-1H-indole-5-carbonitrile 4-Fluoro-1H-indole-5-carbonitrile Key_Intermediate N-Alkylated Indole 4-Fluoro-1H-indole-5-carbonitrile->Key_Intermediate N-Alkylation Further_Transformations Nitrile Hydrolysis & Amide Coupling Key_Intermediate->Further_Transformations AZD5363 AZD5363 Further_Transformations->AZD5363 N_Alkylation_Workflow start Start step1 Dissolve 4-fluoro-1H-indole-5-carbonitrile in anhydrous DMF under N2 start->step1 step2 Cool to 0 °C and add NaH portion-wise step1->step2 step3 Stir for 30 min at 0 °C step2->step3 step4 Add a solution of (S)-tert-butyl (1-tosylpyrrolidin-3-yl)carbamate in DMF step3->step4 step5 Warm to room temperature and then heat to 60-80 °C step4->step5 step6 Monitor reaction by TLC/LC-MS step5->step6 step7 Quench with saturated aq. NH4Cl step6->step7 step8 Extract with Ethyl Acetate step7->step8 step9 Dry, concentrate, and purify by column chromatography step8->step9 end Obtain (S)-tert-butyl (1-(4-fluoro-5-cyano-1H-indol-1-yl)pyrrolidin-3-yl)carbamate step9->end

Caption: Workflow for the N-alkylation of 4-fluoro-1H-indole-5-carbonitrile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
4-Fluoro-1H-indole-5-carbonitrile1240113-42-1160.151.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.001.2
(S)-tert-Butyl (1-tosylpyrrolidin-3-yl)carbamate(Not directly available)(Varies)1.1
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0910 mL
Ethyl Acetate141-78-688.11As needed
Saturated aq. NH4Cl12125-02-953.49As needed
Anhydrous MgSO47487-88-9120.37As needed
Silica Gel7631-86-960.08As needed

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-1H-indole-5-carbonitrile (1.0 mmol, 160 mg).

  • Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in small portions. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve (S)-tert-butyl (1-tosylpyrrolidin-3-yl)carbamate (1.1 mmol) in anhydrous DMF (5 mL).

  • Add the solution of the tosylated pyrrolidine dropwise to the indole anion solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Subsequent Transformations and Future Perspectives

The nitrile functionality of the N-alkylated product serves as a versatile handle for further synthetic manipulations. It can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to introduce further diversity and build up the complexity of the molecule, as required for the synthesis of AZD5363. [8] The applications of 4-fluoro-1H-indole-5-carbonitrile are not limited to the synthesis of AKT inhibitors. The unique substitution pattern and the presence of versatile functional groups make it an attractive starting material for the discovery of inhibitors for other kinases and a range of other biological targets. [5][12]The continued exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and potent bioactive compounds.

Conclusion

4-Fluoro-1H-indole-5-carbonitrile is a strategically important heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its utility is prominently demonstrated in the synthesis of the clinical-stage AKT inhibitor AZD5363. The protocols and insights provided in this guide are intended to facilitate the use of this versatile compound in the design and synthesis of next-generation therapeutics. The combination of the privileged indole scaffold with the unique properties of fluorine and the synthetic versatility of the nitrile group ensures that 4-fluoro-1H-indole-5-carbonitrile will remain a valuable tool for researchers in the years to come.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

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Application Notes and Protocols: Investigating 4-fluoro-1H-indole-5-carbonitrile in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Indole Compound

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its ability to interact with a wide array of biological targets.[1] In the realm of neurological disorders, indole derivatives have emerged as promising candidates for therapeutic development, exhibiting neuroprotective, anti-inflammatory, and antioxidant properties.[2] Compounds incorporating this versatile heterocycle are being actively investigated for multifactorial diseases such as Alzheimer's and Parkinson's disease.

This document outlines a strategic approach for the initial investigation of 4-fluoro-1H-indole-5-carbonitrile , a novel research chemical, for its potential therapeutic relevance in neurological disorders. While direct biological data for this specific compound is not yet established, its structural features—the indole core, a fluorine atom, and a carbonitrile group—provide a strong rationale for its exploration.

  • Fluorine Substitution: The introduction of fluorine can enhance metabolic stability and improve blood-brain barrier penetration, crucial attributes for CNS drug candidates.[3]

  • Carbonitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups, potentially increasing target affinity and improving pharmacokinetic profiles.[4][5]

Given these characteristics, we hypothesize that 4-fluoro-1H-indole-5-carbonitrile may modulate key pathological pathways in neurodegenerative diseases, such as neuroinflammation and protein aggregation. These application notes provide a comprehensive workflow, from initial in vitro screening to preliminary in vivo validation, to systematically evaluate the potential of this compound.

Part 1: Foundational In Vitro Screening

The initial phase of investigation focuses on cell-based assays to determine the compound's general neuroprotective and anti-inflammatory properties. The human neuroblastoma cell line SH-SY5Y and primary microglia are suitable models for these initial screens.[6][7]

Neuroprotection Assay Against Oxidative Stress

Objective: To assess the ability of 4-fluoro-1H-indole-5-carbonitrile to protect neuronal cells from oxidative stress-induced cell death.

Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. This assay will determine if the compound has direct cytoprotective effects.[8]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assessment cluster_3 Data Analysis prep Seed SH-SY5Y cells in 96-well plates treat Pre-treat with 4-fluoro-1H-indole-5-carbonitrile (various concentrations) for 2 hours prep->treat induce Induce oxidative stress with 100 µM H₂O₂ for 24 hours treat->induce Followed by assess Assess cell viability using MTT or LDH assay induce->assess analyze Calculate % cell viability relative to untreated controls assess->analyze

Caption: Workflow for the in vitro neuroprotection assay.

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-fluoro-1H-indole-5-carbonitrile in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Pre-treat the cells with the compound dilutions for 2 hours.

  • Induction of Injury: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (DMSO + H₂O₂)52.3 ± 4.5
0.1(Experimental Data)
1.0(Experimental Data)
10.0(Experimental Data)
100.0(Experimental Data)
Untreated Control100 ± 5.0
Microglia Activation Assay

Objective: To determine if 4-fluoro-1H-indole-5-carbonitrile can modulate the inflammatory response in microglia.

Rationale: Chronic activation of microglia contributes to neuroinflammation, a key factor in neurodegeneration. This assay will assess the compound's anti-inflammatory potential.[7]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis prep Isolate and culture primary microglia treat Treat with 4-fluoro-1H-indole-5-carbonitrile prep->treat activate Activate with Lipopolysaccharide (LPS) treat->activate Co-treatment elisa Measure TNF-α and IL-6 levels in supernatant by ELISA activate->elisa nitrite Measure nitric oxide production (Griess assay) activate->nitrite

Caption: Workflow for the microglia activation assay.

Detailed Protocol:

  • Cell Culture: Isolate primary microglia from neonatal mouse brains and culture in DMEM/F12 medium with 10% FBS.

  • Seeding: Plate cells in a 96-well plate at 5 x 10⁴ cells/well.

  • Treatment: Treat cells with 4-fluoro-1H-indole-5-carbonitrile (0.1-100 µM) for 1 hour, followed by stimulation with 100 ng/mL LPS for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure absorbance at 540 nm.

  • Data Analysis: Normalize cytokine and nitric oxide levels to the LPS-only treated group.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Vehicle Control(Baseline)(Baseline)(Baseline)
LPS (100 ng/mL)(Maximal Response)(Maximal Response)(Maximal Response)
LPS + Cmpd (1 µM)(Experimental Data)(Experimental Data)(Experimental Data)
LPS + Cmpd (10 µM)(Experimental Data)(Experimental Data)(Experimental Data)

Part 2: Mechanistic In Vitro Assays

Assuming positive results from the initial screening, the next step is to investigate a more specific mechanism of action, focusing on pathways relevant to Alzheimer's disease.

Inhibition of Amyloid-Beta (Aβ) Aggregation Assay

Objective: To evaluate the ability of 4-fluoro-1H-indole-5-carbonitrile to inhibit the aggregation of Aβ peptides.

Rationale: The aggregation of Aβ into toxic oligomers and plaques is a central event in the pathogenesis of Alzheimer's disease.[10]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis prep Prepare Aβ₁₋₄₂ peptide solution incubate Incubate Aβ₁₋₄₂ with or without 4-fluoro-1H-indole-5-carbonitrile at 37°C prep->incubate measure Measure Thioflavin T (ThT) fluorescence at different time points incubate->measure analyze Plot fluorescence vs. time to determine aggregation kinetics measure->analyze

Caption: Workflow for the Thioflavin T assay for Aβ aggregation.

Detailed Protocol:

  • Aβ₁₋₄₂ Preparation: Resuspend synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C. Before use, dissolve the peptide film in DMSO to a concentration of 1 mM.

  • Aggregation Reaction: In a black 96-well plate, combine Aβ₁₋₄₂ (final concentration 10 µM), Thioflavin T (ThT, final concentration 20 µM), and 4-fluoro-1H-indole-5-carbonitrile (at various concentrations) in a phosphate buffer (pH 7.4).[11]

  • Kinetic Measurement: Measure fluorescence (excitation ~440 nm, emission ~485 nm) every 10 minutes for 24-48 hours at 37°C using a plate reader.

  • Data Analysis: Plot ThT fluorescence intensity against time. The inhibition of aggregation can be quantified by the reduction in the maximum fluorescence signal and the increase in the lag phase.[12]

Part 3: In Vivo Proof-of-Concept Studies

Promising in vitro data warrants validation in an animal model of neurological disease. A transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is appropriate.[13]

Assessment of Cognitive Improvement in a Mouse Model of Alzheimer's Disease

Objective: To determine if 4-fluoro-1H-indole-5-carbonitrile can ameliorate cognitive deficits in an Alzheimer's disease mouse model.

Rationale: This study will provide crucial information on the compound's efficacy in a complex biological system, a critical step in preclinical development.[14]

Experimental Design:

G cluster_0 Animal Groups cluster_1 Treatment Period cluster_2 Behavioral Testing cluster_3 Post-mortem Analysis wt_vehicle Wild-Type + Vehicle treatment Daily oral gavage for 4 weeks wt_vehicle->treatment tg_vehicle 5XFAD + Vehicle tg_vehicle->treatment tg_compound 5XFAD + Compound tg_compound->treatment y_maze Y-Maze (Short-term memory) treatment->y_maze mwm Morris Water Maze (Spatial learning and memory) y_maze->mwm analysis Immunohistochemistry for Aβ plaques and microgliosis in brain tissue mwm->analysis

Caption: In vivo study design for cognitive assessment.

Detailed Protocol:

  • Animals: Use 3-month-old male 5XFAD transgenic mice and wild-type littermates.

  • Drug Administration: Administer 4-fluoro-1H-indole-5-carbonitrile (e.g., 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 4 weeks.[15]

  • Behavioral Testing (Week 4):

    • Y-Maze: Assess spontaneous alternation as a measure of spatial working memory.[16]

    • Morris Water Maze: Evaluate spatial learning and memory by training mice to find a hidden platform in a pool of water.[17]

  • Tissue Collection: After behavioral testing, perfuse the mice and collect brain tissue.

  • Immunohistochemistry: Analyze brain sections for Aβ plaque load (using anti-Aβ antibodies) and microglial activation (using anti-Iba1 antibodies).

Safety and Handling

4-fluoro-1H-indole-5-carbonitrile is a research chemical. Standard laboratory safety precautions should be followed. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As with similar indole compounds, it may cause skin and eye irritation.[18]

Conclusion

The structured experimental approach outlined in these application notes provides a robust framework for the initial characterization of 4-fluoro-1H-indole-5-carbonitrile as a potential therapeutic agent for neurological disorders. By systematically evaluating its neuroprotective, anti-inflammatory, and anti-aggregation properties, researchers can efficiently determine its potential for further development. The indole nucleus continues to be a rich source of novel CNS-active compounds, and a methodical investigation of new derivatives like 4-fluoro-1H-indole-5-carbonitrile is a promising strategy in the search for new treatments for debilitating neurological diseases.

References

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Application Notes & Protocols: The Strategic Role of 4-Fluoro-1H-indole-5-carbonitrile in the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Strategic Functionalization

Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins to control a vast array of biological processes.[1] Their dysregulation is a known driver of numerous pathologies, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of this revolution lies the strategic design of molecular scaffolds that can effectively compete with adenosine triphosphate (ATP) at the kinase active site.

The indole scaffold has long been recognized as a "privileged structure" in medicinal chemistry.[4] Its bicyclic aromatic system can effectively mimic the adenine region of ATP, establishing key hydrogen bond interactions with the "hinge" region of the kinase domain—a critical anchoring point for many inhibitors.[5]

This guide focuses on a specifically functionalized building block: 4-fluoro-1H-indole-5-carbonitrile . This molecule is not merely an indole; it is a strategically engineered starting material designed to overcome common challenges in kinase inhibitor development.

  • The 4-Fluoro Group: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance binding affinity by participating in favorable electrostatic or orthogonal multipolar interactions with the protein target. Furthermore, fluorine can block sites of metabolism, increasing the compound's metabolic stability and bioavailability.[6]

  • The 5-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, forming additional interactions within the ATP-binding pocket.[7][8] Critically, it also serves as a robust synthetic handle, providing a site for chemical elaboration to build out the molecule, explore structure-activity relationships (SAR), and optimize properties like potency, selectivity, and solubility.[9]

By combining the core indole scaffold with these specific functional groups, 4-fluoro-1H-indole-5-carbonitrile provides a powerful platform for generating novel inhibitors against key kinase targets implicated in immunology and oncology.

Key Kinase Targets & Signaling Pathways

Derivatives of indole and the closely related azaindole scaffolds have been successfully developed into inhibitors for a wide range of kinases.[10] This guide will focus on two families of non-receptor tyrosine kinases where this scaffold is particularly relevant: the Janus Kinases (JAKs) and Bruton's Tyrosine Kinase (BTK).

Janus Kinases (JAKs)

The JAK family comprises four members (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from cytokine and growth factor receptors.[11][12] Upon cytokine binding, receptors dimerize, activating associated JAKs, which then phosphorylate each other and the receptor itself.[13][14] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[11] JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity, proliferation, and inflammation.[14][15] Constitutive activation of the JAK/STAT pathway is linked to myeloproliferative neoplasms, autoimmune diseases, and various cancers.[13][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK pJAK P-JAK JAK->pJAK 2. Autophosphorylation STAT STAT pJAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation, Proliferation) Inhibitor Indole-based Inhibitor Inhibitor->JAK Inhibition Synthetic_Workflow Start 4-Fluoro-1H-indole -5-carbonitrile Protect N-H Protection (e.g., SEM, Boc) Start->Protect Couple C-H Activation or Cross-Coupling (e.g., Suzuki, Buchwald) Protect->Couple Deprotect N-H Deprotection Couple->Deprotect Functionalize N1 Functionalization (Alkylation, Arylation) Deprotect->Functionalize Final Final Inhibitor Candidate Functionalize->Final

Caption: General Synthetic Workflow for Kinase Inhibitor Development.

Rationale for Experimental Design
  • Why start with this fragment? It provides a rigid core that pre-organizes key functional groups (hinge-binding N-H, H-bond accepting nitrile) in a favorable geometry for kinase binding. The fluorine atom adds potential for enhanced potency and improved metabolic properties from the outset.

  • Why is N-H functionalization important? The region of the kinase active site around the indole nitrogen is often solvent-exposed and varies significantly between different kinases. Modifying this position is a primary strategy for achieving selectivity and potency. By adding different chemical groups, one can pick up additional interactions or, conversely, introduce steric clashes with off-target kinases.

  • Why is selectivity crucial? Many kinases share a high degree of structural similarity in their ATP-binding sites. A non-selective inhibitor can lead to off-target effects and toxicity. [2]For example, a BTK inhibitor should ideally have minimal activity against other kinases like EGFR to avoid associated side effects. [17]Profiling compounds against a broad panel of kinases is a mandatory step.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of a kinase inhibitor derived from 4-fluoro-1H-indole-5-carbonitrile.

Protocol 1: Synthesis of a Representative Inhibitor via Suzuki Coupling

Objective: To synthesize a hypothetical inhibitor by coupling an arylboronic ester to the C7 position of the indole core, followed by N-alkylation. This demonstrates the use of the scaffold in building molecular complexity.

Materials:

  • 4-fluoro-1H-indole-5-carbonitrile

  • (4-Methoxyphenyl)boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Acrylamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Step A: C-H Arylation at C7

    • To a flame-dried Schlenk flask, add 4-fluoro-1H-indole-5-carbonitrile (1.0 equiv), (4-methoxyphenyl)boronic acid pinacol ester (1.5 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Rationale: This is a palladium-catalyzed C-H activation/Suzuki coupling reaction. The palladium catalyst, in conjunction with a specialized phosphine ligand like SPhos, enables the direct functionalization of the C7 C-H bond, a challenging but powerful transformation for building complexity. [5]

  • Step B: N-Alkylation at N1

    • After cooling the reaction from Step A and performing an aqueous workup and purification (e.g., column chromatography), dissolve the resulting 7-aryl-indole intermediate (1.0 equiv) in DMF.

    • Add K₂CO₃ (2.0 equiv) followed by acrylamide (1.2 equiv).

    • Stir the mixture at 60 °C for 4 hours.

    • Rationale: The indole N-H is weakly acidic and can be deprotonated by a mild base like K₂CO₃. The resulting anion then acts as a nucleophile in a Michael addition reaction with acrylamide. This introduces a flexible side chain with a terminal amide, a common feature in kinase inhibitors designed to interact with the solvent-front region.

  • Purification and Characterization:

    • Upon completion, perform a final aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., JAK2).

Principle: This assay measures the amount of ADP produced by the kinase reaction. Kinase activity is directly proportional to ADP production. The luminescent signal is generated by converting the ADP back to ATP and using the new ATP in a luciferase-luciferin reaction. [1] Materials:

  • Recombinant human JAK2 enzyme

  • Suitable peptide substrate for JAK2

  • Synthesized inhibitor compound

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control. [1]

  • Kinase Reaction:

    • In the 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of a solution containing the JAK2 enzyme in kinase buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

    • Incubate the plate at 30 °C for 60 minutes.

    • Rationale: Pre-incubation ensures the inhibitor has time to bind to the kinase before the reaction starts. The reaction time and temperature are optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [1] * Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature. [1]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Summarize the results in a table to assess potency and selectivity.

Kinase TargetHypothetical Inhibitor IC₅₀ (nM)Staurosporine IC₅₀ (nM)
JAK2 25 5
JAK11504
JAK380010
TYK24508
BTK>10,00020
EGFR>10,00015
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Protocol 3: Cell-Based Phosphorylation Assay

Objective: To assess the ability of the inhibitor to block JAK2 activity within a living cell by measuring the phosphorylation of its downstream target, STAT3.

Principle: Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in a complex cellular environment, and exert the desired biological effect. [18][19][20] Materials:

  • A human cell line that shows constitutive JAK2/STAT3 signaling (e.g., HEL 92.1.7) or a cytokine-dependent cell line (e.g., Ba/F3). [18]* Cell culture medium and supplements (e.g., RPMI-1640, FBS, IL-3 if required).

  • Synthesized inhibitor compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3.

  • HRP-conjugated secondary antibody.

  • ECL Western Blotting Substrate.

  • SDS-PAGE gels and Western Blotting equipment.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere or recover overnight.

    • Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM, 5 µM) for 2-4 hours.

    • Rationale: A dose-response treatment allows for the determination of a cellular IC₅₀ (or EC₅₀), which reflects the compound's potency in a physiological context. [21]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the anti-phospho-STAT3 antibody overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Analysis and Validation:

    • Strip the membrane and re-probe with the anti-total-STAT3 antibody to confirm equal protein loading in each lane.

    • Quantify the band intensities. The inhibition of STAT3 phosphorylation should be clearly visible as a decrease in the phospho-STAT3 signal with increasing inhibitor concentration, while the total-STAT3 signal remains constant. This provides a self-validating system within the experiment.

Experimental_Workflow Start 4-Fluoro-1H-indole -5-carbonitrile Synthesis Protocol 1: Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification InVitro Protocol 2: In Vitro Kinase Assay (IC₅₀ Determination) Purification->InVitro CellBased Protocol 3: Cell-Based Assay (pSTAT Western Blot) InVitro->CellBased Potent & Selective Compounds Advance Lead Lead Compound for further optimization CellBased->Lead Cellular Activity Confirmed

Caption: Integrated Experimental Workflow for Inhibitor Development.

Conclusion

4-Fluoro-1H-indole-5-carbonitrile is a premier example of a modern medicinal chemistry building block. It embodies a design philosophy that integrates a privileged core scaffold with strategic functionalization to streamline the drug discovery process. The indole core provides a reliable anchor into the kinase hinge region, while the fluoro and carbonitrile substituents offer avenues for enhancing potency, modulating physicochemical properties, and enabling synthetic diversification. The protocols and workflows detailed herein provide a robust framework for researchers to leverage this powerful starting material in the development of the next generation of potent and selective kinase inhibitors.

References

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  • Cusabio. JAK-STAT signaling pathway. [Link]

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  • Hao, Y., et al. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]

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  • Wikipedia. Bruton's tyrosine kinase. [Link]

  • ResearchGate. Signaling pathways involving Bruton's tyrosine kinase (BTK). [Link]

  • Al-Mugdadi, F., et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers. [Link]

  • Wang, X., et al. (2020). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]

  • Saleh, M., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. springermedicine.com. [Link]

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Application Notes and Protocols for 4-Fluoro-1H-indole-5-carbonitrile in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Crop Protection

The indole scaffold is a cornerstone in medicinal and agricultural chemistry, forming the backbone of numerous bioactive molecules.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][3] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool in the design of modern agrochemicals.[2] Fluorination can significantly enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, often leading to improved efficacy and a more desirable toxicological profile.[1]

Recent research has highlighted that the introduction of halogen atoms, particularly at the 4-position of the indole ring, can markedly increase the fungicidal activity of the resulting compounds. This positions 4-fluoro-1H-indole-5-carbonitrile as a promising, yet underexplored, building block for the development of novel fungicides. The presence of the nitrile group at the 5-position offers a versatile chemical handle for further structural modifications, allowing for the creation of diverse libraries of candidate molecules for high-throughput screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-fluoro-1H-indole-5-carbonitrile in agricultural chemistry. We present detailed, field-proven protocols for the synthesis, purification, and, most importantly, the systematic evaluation of its potential as a novel fungicidal agent. The methodologies described herein are designed to be robust and reproducible, providing a solid framework for investigating this promising compound.

Synthesis and Characterization of 4-Fluoro-1H-indole-5-carbonitrile

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be achieved through various established synthetic routes for indole formation. A common and effective method is the Fischer indole synthesis. The general workflow for the synthesis and purification is outlined below.

reagents Starting Materials: 4-Fluoro-phenylhydrazine Pyruvic acid derivative fischer Fischer Indole Synthesis (Acid Catalyst, Heat) reagents->fischer intermediate Hydrazone Intermediate fischer->intermediate cyclization Cyclization intermediate->cyclization crude Crude 4-Fluoro-1H-indole-5-carbonitrile cyclization->crude purification Purification (Column Chromatography) crude->purification pure Pure 4-Fluoro-1H-indole-5-carbonitrile (>98% purity) purification->pure characterization Characterization (NMR, MS, HPLC) pure->characterization

Caption: General workflow for the synthesis and purification of 4-fluoro-1H-indole-5-carbonitrile.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

This protocol provides a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and catalyst choice, may require optimization.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid).

    • Add an equimolar amount of a pyruvate derivative (e.g., ethyl 2-oxopropanoate).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the hydrazone mixture, add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid).

    • Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) and maintain for several hours. The optimal temperature and time should be determined empirically.

    • Monitor the formation of the indole product by TLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 4-fluoro-1H-indole-5-carbonitrile using column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for elution.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Agricultural Chemistry: A Focus on Fungicidal Activity

Given the established structure-activity relationship of halogenated indoles, 4-fluoro-1H-indole-5-carbonitrile is a prime candidate for investigation as a novel fungicide. The following protocols are designed to systematically evaluate its in vitro antifungal properties against a panel of economically important plant pathogenic fungi.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay

This method is a standard and high-throughput approach to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a test compound.[4][5][6]

1. Preparation of Fungal Inoculum:

  • Culture the selected fungal strains (e.g., Fusarium graminearum, Botrytis cinerea, Alternaria solani) on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sufficient sporulation is observed.

  • Harvest the fungal spores by gently scraping the surface of the agar with a sterile loop in a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a final density of approximately 1 x 10^5 spores/mL using a hemocytometer.

2. Preparation of Test Compound and Controls:

  • Prepare a stock solution of 4-fluoro-1H-indole-5-carbonitrile in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).

  • Include a positive control (a commercial fungicide like Hymexazol or Carbendazim) and a negative control (solvent-only) in each assay plate.[7]

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 25-28°C for 48-72 hours, or until visible growth is observed in the negative control wells.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible fungal growth.[5]

  • Visually assess the plates and record the MIC value for each fungal strain.

5. Determination of Minimum Fungicidal Concentration (MFC):

  • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and spot-inoculate it onto fresh PDA plates.[5]

  • Incubate the plates at 25-28°C for 48-72 hours.

  • The MFC is the lowest concentration of the test compound from which no fungal growth is observed on the sub-cultured plates.[5]

start Start prep_fungi Prepare Fungal Inoculum (e.g., 1x10^5 spores/mL) start->prep_fungi prep_compound Prepare Serial Dilutions of 4-Fluoro-1H-indole-5-carbonitrile start->prep_compound inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_compound->inoculate incubate Incubate (25-28°C, 48-72h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mfc Incubate Agar Plates (25-28°C, 48-72h) subculture->incubate_mfc read_mfc Determine MFC (Lowest concentration with no growth) incubate_mfc->read_mfc end End read_mfc->end

Caption: Workflow for determining MIC and MFC of 4-fluoro-1H-indole-5-carbonitrile.

Data Presentation and Interpretation

The results of the antifungal screening should be presented in a clear and concise tabular format for easy comparison.

Table 1: In Vitro Antifungal Activity of 4-Fluoro-1H-indole-5-carbonitrile

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)Positive Control (MIC, µg/mL)
Fusarium graminearum
Botrytis cinerea
Alternaria solani
Rhizoctonia solani

Potential as a Herbicidal or Insecticidal Agent

While the primary hypothesis for the utility of 4-fluoro-1H-indole-5-carbonitrile is as a fungicide, its broad biological potential warrants investigation into its herbicidal and insecticidal activities. The following are generalized protocols for preliminary screening.

Protocol 2: Preliminary Herbicide Screening - Whole-Plant Bioassay

This protocol is designed for a rapid assessment of pre- and post-emergence herbicidal activity.[8][9]

  • Plant Preparation:

    • Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species in small pots containing a standard potting mix.

    • For pre-emergence testing, apply the test compound immediately after sowing.

    • For post-emergence testing, allow the plants to grow to the 2-3 leaf stage before application.

  • Application of Test Compound:

    • Prepare a solution of 4-fluoro-1H-indole-5-carbonitrile in a suitable solvent with a surfactant.

    • Apply the solution as a spray at a defined rate (e.g., 1000 g/ha).

    • Include a positive control (a commercial herbicide) and a negative control (solvent and surfactant only).

  • Evaluation:

    • Maintain the plants in a greenhouse under controlled conditions.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment.

    • Record the percentage of injury compared to the negative control.

Protocol 3: Preliminary Insecticide Screening - Topical Application Bioassay

This method assesses the contact toxicity of the compound against a model insect pest.[10][11]

  • Insect Rearing:

    • Maintain a healthy, uniform colony of a target insect pest (e.g., larvae of the diamondback moth, Plutella xylostella).[12]

  • Application of Test Compound:

    • Prepare a series of dilutions of 4-fluoro-1H-indole-5-carbonitrile in a suitable solvent (e.g., acetone).

    • Using a microsyringe, apply a small, precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each insect.[10]

    • Treat a control group with the solvent alone.

  • Observation and Data Analysis:

    • Place the treated insects in clean containers with access to food.

    • Record mortality at 24, 48, and 72 hours post-treatment.

    • Calculate the percentage mortality, correcting for control mortality using Abbott's formula.

    • If significant mortality is observed, a dose-response study can be conducted to determine the lethal dose (LD50).[10]

Conclusion and Future Directions

4-Fluoro-1H-indole-5-carbonitrile represents a valuable starting point for the development of novel agrochemicals. Its structural features, particularly the 4-fluoro substitution, strongly suggest a high potential for fungicidal activity. The protocols detailed in these application notes provide a robust framework for the initial in vitro screening and validation of this hypothesis. Promising results from these assays would justify further investigation, including in vivo testing on infected plants, mode of action studies, and the synthesis of analog libraries to explore structure-activity relationships and optimize biological activity. The versatility of the indole-5-carbonitrile moiety allows for extensive chemical modifications, opening up a wide area of chemical space for the discovery of next-generation crop protection agents.

References

  • JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • PubMed. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]

  • PMC. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]

  • JoVE. (2019, February 13). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Retrieved from [Link]

  • NC State Extension Publications. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]

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  • OUCI. (2022). Role of Indole Derivatives in Agrochemistry: Synthesis and Future Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]

  • PMC. (n.d.). Herbicidal activity of fluoroquinolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of N-(4-Chloro-2-fluoro-5-substituted phenyl)isoindole-1,3-dione Derivatives. Retrieved from [Link]

  • CONICET. (n.d.). One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • PubMed. (2011, January). Synthesis and antifungal activities of novel indole[1,2-c]-1,2,4-benzotriazine derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]

  • PubMed. (2007, January 1). Synthesis and Antifungal Activity of 1H-indole-4,7-diones. Retrieved from [Link]

  • PubMed. (n.d.). Insecticidal activity of indole derivatives against Plutella xylostella and selectivity to four non-target organisms. Retrieved from [Link]

  • PMC. (2025, August 21). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Retrieved from [Link]

  • PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (1999). Synthesis and Fungicidal Activities of 4,5-Dihydro-7H-pyrano[3,4-c]isoxazole Derivatives. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemical Synthesis, Herbicidal Activity, Crop Safety, and Molecular Basis of ortho-Fluoroalkoxy Substituted Sulfonylureas as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]

  • MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]

  • ResearchGate. (2022, October 3). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

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The Strategic Utility of 4-Fluoro-1H-indole-5-carbonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic incorporation of fluorine into this privileged structure can significantly enhance its pharmacological profile, improving metabolic stability, binding affinity, and lipophilicity.[3][4] This document provides a detailed guide on the application of 4-fluoro-1H-indole-5-carbonitrile, a versatile precursor for the synthesis of a diverse array of bioactive molecules. We will delve into its chemical reactivity and present detailed protocols for its transformation into valuable intermediates for drug discovery, with a focus on the synthesis of kinase inhibitors.

Introduction: The Significance of the 4-Fluoro-1H-indole-5-carbonitrile Scaffold

The 4-fluoro-1H-indole-5-carbonitrile moiety is a synthetically attractive starting material for several reasons. The fluorine atom at the 4-position can modulate the pKa of the indole nitrogen and influence the electronic properties of the benzene ring, which can be crucial for molecular recognition by biological targets.[3] The nitrile group at the 5-position is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, providing a gateway to a wide range of molecular diversity.[5] This unique combination of a fluorinated indole core and a reactive nitrile group makes 4-fluoro-1H-indole-5-carbonitrile a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of oncology and virology.[6][7]

Chemical Properties and Reactivity

4-Fluoro-1H-indole-5-carbonitrile (Molecular Formula: C₉H₅FN₂, Molecular Weight: 160.15 g/mol ) is a stable, solid compound at room temperature. The indole nitrogen can be deprotonated with a suitable base to facilitate N-alkylation or N-arylation. The electron-withdrawing nature of the fluorine and nitrile groups can influence the regioselectivity of electrophilic substitution reactions on the indole ring. The primary reactive center for elaboration into bioactive molecules is the nitrile group.

G 4-Fluoro-1H-indole-5-carbonitrile 4-Fluoro-1H-indole-5-carbonitrile 5-Aminomethyl Intermediate 5-Aminomethyl Intermediate 4-Fluoro-1H-indole-5-carbonitrile->5-Aminomethyl Intermediate Reduction (e.g., LiAlH₄, H₂/Raney Ni) 5-Carboxamide Derivative 5-Carboxamide Derivative 4-Fluoro-1H-indole-5-carbonitrile->5-Carboxamide Derivative Partial Hydrolysis (e.g., H₂O₂, base) 5-Carboxylic Acid Derivative 5-Carboxylic Acid Derivative 4-Fluoro-1H-indole-5-carbonitrile->5-Carboxylic Acid Derivative Hydrolysis (e.g., NaOH, H₂O) Bioactive Molecules Bioactive Molecules 5-Aminomethyl Intermediate->Bioactive Molecules Amide Coupling, Urea Formation, etc. 5-Carboxamide Derivative->Bioactive Molecules Further Functionalization 5-Carboxylic Acid Derivative->Bioactive Molecules Amide Coupling, Esterification, etc.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies in oncology. The indole scaffold is a common feature in many approved kinase inhibitors, often serving as a hinge-binding motif. The strategic functionalization of the 4-fluoro-1H-indole-5-carbonitrile core can lead to the development of potent and selective kinase inhibitors.

Synthetic Strategy Towards a Hypothetical Kinase Inhibitor

The following protocols outline a synthetic route to a hypothetical kinase inhibitor, demonstrating the utility of 4-fluoro-1H-indole-5-carbonitrile as a starting material. The strategy involves the reduction of the nitrile to a primary amine, followed by a urea formation reaction, a common step in the synthesis of many kinase inhibitors.

G cluster_0 Step 1: Reduction of Nitrile cluster_1 Step 2: Urea Formation Start 4-Fluoro-1H-indole-5-carbonitrile Intermediate 4-Fluoro-1H-indol-5-yl)methanamine Start->Intermediate LiAlH₄, THF Final_Product Hypothetical Kinase Inhibitor Intermediate->Final_Product Aryl Isocyanate, DCM

Experimental Protocols

Protocol 1: Synthesis of (4-Fluoro-1H-indol-5-yl)methanamine

This protocol describes the reduction of the nitrile group to a primary amine.

Materials:

Reagent/SolventM.W.AmountMoles (equiv)
4-Fluoro-1H-indole-5-carbonitrile160.151.0 g6.24 mmol (1.0)
Lithium aluminum hydride (LiAlH₄)37.950.47 g12.48 mmol (2.0)
Anhydrous Tetrahydrofuran (THF)-40 mL-
Water18.02q.s.-
15% Sodium hydroxide solution-q.s.-
Anhydrous Sodium Sulfate-q.s.-

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add lithium aluminum hydride (0.47 g, 12.48 mmol).

  • Add anhydrous THF (20 mL) slowly at 0 °C.

  • In a separate flask, dissolve 4-fluoro-1H-indole-5-carbonitrile (1.0 g, 6.24 mmol) in anhydrous THF (20 mL).

  • Add the solution of the indole dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).

  • Stir the resulting greyish-white suspension at room temperature for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (DCM:MeOH, 95:5) to afford (4-fluoro-1H-indol-5-yl)methanamine as a solid.

Protocol 2: Synthesis of 1-((4-Fluoro-1H-indol-5-yl)methyl)-3-(aryl)urea (Hypothetical Kinase Inhibitor)

This protocol details the formation of a urea linkage, a common pharmacophore in kinase inhibitors.

Materials:

Reagent/SolventM.W.AmountMoles (equiv)
(4-Fluoro-1H-indol-5-yl)methanamine164.180.5 g3.04 mmol (1.0)
Substituted Aryl Isocyanate--3.34 mmol (1.1)
Anhydrous Dichloromethane (DCM)-20 mL-

Procedure:

  • Dissolve (4-fluoro-1H-indol-5-yl)methanamine (0.5 g, 3.04 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add the substituted aryl isocyanate (3.34 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate may form.

  • If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final urea derivative.

Application in the Synthesis of Antiviral Agents

The fluorinated indole scaffold is also a promising starting point for the development of novel antiviral agents. For instance, derivatives of 5-fluoro-1H-indole-2,3-dione have shown activity against various viruses.[7] While not a direct application of 4-fluoro-1H-indole-5-carbonitrile, this highlights the potential of this class of compounds in antiviral research. The nitrile group of 4-fluoro-1H-indole-5-carbonitrile could be a precursor to the 2,3-dione functionality through appropriate synthetic transformations.

Conclusion

4-Fluoro-1H-indole-5-carbonitrile is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its strategic combination of a fluorinated indole core and a readily transformable nitrile group provides a robust platform for the generation of diverse chemical libraries for drug discovery. The protocols provided herein offer a practical guide for the utilization of this precursor in the synthesis of potential kinase inhibitors and underscore its broader potential in medicinal chemistry.

References

  • Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • New bioactive indole derivatives. (n.d.). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved December 13, 2023, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved December 13, 2023, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved December 13, 2023, from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. (2020). PubMed. Retrieved December 13, 2023, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved December 13, 2023, from [Link]

  • A New Synthesis and an Antiviral Assessment of the 4'-Fluoro Derivative of 4'-Deoxy-5'-Noraristeromycin. (n.d.). PubMed Central. Retrieved December 13, 2023, from [Link]

  • The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. (2009). PubMed. Retrieved December 13, 2023, from [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. Retrieved December 13, 2023, from [Link]

  • Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. (n.d.). ResearchGate. Retrieved December 13, 2023, from [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. Retrieved December 13, 2023, from [Link]

  • Catalytic, Regioselective 1,4‐Fluorodifunctionalization of Dienes. (2022). PubMed Central. Retrieved December 13, 2023, from [Link]

  • (PDF) Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. (2020). ResearchGate. Retrieved December 13, 2023, from [Link]

  • 4-FLUORO-2-METHYL-1H-INDOLE-5-CARBONITRILE 1g. (n.d.). Dana Bioscience. Retrieved December 13, 2023, from [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. (n.d.). National Institutes of Health. Retrieved December 13, 2023, from [Link]

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Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the frequent challenge of limited publicly available data for novel compounds, this document outlines a multi-faceted strategy. It begins with the foundational steps of determining essential physicochemical properties and progresses to in-depth structural elucidation and purity assessment using a suite of modern analytical techniques. The protocols provided are grounded in established scientific principles and are designed to be adaptable to the specific needs of the research and development laboratory.

Introduction: The Importance of Rigorous Characterization

4-Fluoro-1H-indole-5-carbonitrile belongs to the fluorinated indole class of molecules, a scaffold that is of significant interest in pharmaceutical development. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group, a versatile synthetic handle, further adds to its potential in the synthesis of diverse chemical entities.

Given its potential, a thorough and unambiguous characterization of 4-fluoro-1H-indole-5-carbonitrile is paramount to ensure the reliability and reproducibility of research findings. This guide provides a systematic approach to achieving this, emphasizing not just the "how" but also the "why" behind the selection of analytical methodologies.

Foundational Analysis: Determining Key Physicochemical Properties

Prior to detailed structural analysis, a preliminary assessment of the compound's basic physical properties is essential for appropriate sample handling, storage, and preparation for subsequent analytical techniques.

Visual Inspection and Physical State

The first step is a simple visual inspection of the material. Note the color, form (e.g., crystalline, amorphous powder), and any notable characteristics. This can provide initial clues about the purity of the substance.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. For indole-5-carbonitrile, a melting point of 106-108 °C has been reported, while 4-fluoroindole melts at a much lower 30-32 °C.[1] The melting point of the title compound is expected to be influenced by both the fluorine and nitrile substituents.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of 4-fluoro-1H-indole-5-carbonitrile.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Use a rapid heating rate to approximate the melting point, then repeat with a slower heating rate (1-2 °C per minute) near the expected melting point to ensure accuracy.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Assessment

Understanding the solubility of 4-fluoro-1H-indole-5-carbonitrile in various solvents is crucial for preparing solutions for chromatographic and spectroscopic analysis. Based on the solubility of related compounds like 5-fluoroindole (soluble in chloroform and methanol), a range of common laboratory solvents should be tested.[2]

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, chloroform, and hexane).

  • Sample Addition: To 1 mL of each solvent in a separate vial, add approximately 1-2 mg of the compound.

  • Observation: Vortex each vial and observe for dissolution at room temperature. If the compound does not dissolve, gentle heating can be applied, and any changes noted upon cooling.

  • Categorization: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.

Table 1: Physicochemical Properties of 4-Fluoro-1H-indole-5-carbonitrile and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Reported Solubility
4-Fluoro-1H-indole-5-carbonitrile C₉H₅FN₂160.15[3]Not availableTo be determined
4-FluoroindoleC₈H₆FN135.1430-32[1]Methanol (soluble)[1]
5-FluoroindoleC₈H₆FN135.1445-48[2]Chloroform (50 mg/mL), Methanol (10 mg/mL)[2]
Indole-5-carbonitrileC₉H₆N₂142.16106-108Not specified

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 4-fluoro-1H-indole-5-carbonitrile and for developing quantitative methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the analysis of many indole derivatives due to their moderate polarity.

Rationale for Method Development:

  • Stationary Phase: A C18 or C8 column is a good starting point, providing a hydrophobic stationary phase for the separation of indole-containing compounds.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is recommended to ensure the elution of the target compound and any potential impurities with different polarities. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (0.1%), can improve peak shape by suppressing the ionization of the indole nitrogen.

  • Detection: The indole ring system contains a strong chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

Protocol: Reverse-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, 220-400 nm, with extraction at 280 nm.

  • Sample Preparation: Prepare a stock solution of 4-fluoro-1H-indole-5-carbonitrile in a suitable solvent (determined from the solubility assessment, e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis solubility Solubility Test dissolve Dissolve in Acetonitrile solubility->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Assess Purity chromatogram->purity quantify Quantify chromatogram->quantify

Caption: HPLC analysis workflow for 4-fluoro-1H-indole-5-carbonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. The suitability of GC-MS for 4-fluoro-1H-indole-5-carbonitrile will depend on its volatility, which is related to its melting and boiling points. Given that some indole alkaloids can be analyzed by GC-MS, it is a viable technique to explore.

Protocol: GC-MS Method

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-fluoro-1H-indole-5-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-fluoro-1H-indole-5-carbonitrile, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

  • ¹H NMR: Will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The aromatic region will be of particular interest for confirming the substitution pattern on the indole ring.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the characteristic downfield shift of the nitrile carbon.

  • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom. The coupling between fluorine and adjacent protons (¹⁹F-¹H coupling) can further aid in structural assignment.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆, chosen based on solubility).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC, and ¹⁹F NMR spectra.

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Analyze the chemical shifts, coupling constants, and correlation peaks to assign all proton, carbon, and fluorine signals to the molecular structure.

dot

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Presence) Structure Final Structure of 4-Fluoro-1H-indole-5-carbonitrile F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic diagram for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the functional groups present in a molecule. For 4-fluoro-1H-indole-5-carbonitrile, the key vibrational bands to observe are:

  • N-H stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ from the indole ring.

  • C≡N stretch: A sharp, intense peak in the range of 2220-2260 cm⁻¹. Conjugation with the aromatic ring is expected to shift this peak to the lower end of the range.

  • C-F stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically subtract the background spectrum. Identify and label the characteristic absorption bands.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the indole chromophore.

Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette.

  • Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The spectrum of indole typically shows two main absorption bands around 220 nm and 280 nm.

Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 4-fluoro-1H-indole-5-carbonitrile.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Instrumentation: An HPLC system coupled to a TOF mass spectrometer with an ESI source.

  • Sample Infusion: Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) directly into the ESI source.

  • Ionization Mode: Operate in both positive and negative ion modes to determine which provides a better signal for the [M+H]⁺ or [M-H]⁻ ions.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Compare the experimentally determined accurate mass of the molecular ion with the theoretical mass calculated for the molecular formula C₉H₅FN₂. The difference should be within 5 ppm.

Method Validation

For use in a regulated environment or for robust quantitative analysis, the developed analytical methods, particularly the HPLC method, should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

The analytical characterization of 4-fluoro-1H-indole-5-carbonitrile requires a systematic and multi-technique approach. By first establishing its fundamental physicochemical properties, appropriate and robust analytical methods can be developed. The combination of chromatographic and spectroscopic techniques described in this guide will enable researchers to confirm the identity, purity, and structure of this compound with a high degree of confidence, thereby ensuring the integrity of their scientific investigations.

References

  • PubChem. 4-Fluoro-1H-indole-7-carbonitrile. [Link]

  • PubChem. 4,5-Difluoro-1H-indole. [Link]

  • American Elements. 4-Fluoro-1H-indole-3-carbonitrile. [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

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Application Notes & Protocols: Incorporating 4-Fluoro-1H-indole-5-carbonitrile into Novel Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 4-fluoro-1H-indole-5-carbonitrile as a sophisticated building block for novel functional materials. This document outlines detailed protocols for the synthesis of a new fluorinated conductive polymer, its application in organic electronics, and its formulation into a drug delivery vehicle. The causality behind experimental choices is explained, drawing from established principles in materials science and medicinal chemistry.

Introduction: The Strategic Advantage of 4-Fluoro-1H-indole-5-carbonitrile

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials.[1][2][3] The specific functionalization of 4-fluoro-1H-indole-5-carbonitrile (4FIN) offers a unique combination of properties that make it an exceptionally promising monomer for advanced applications.

  • Fluorine Substitution: The strategic placement of a fluorine atom at the 4-position imparts several key benefits. Fluorine's high electronegativity is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic molecules.[4][5][6] This modification can enhance electron injection, improve resistance to oxidative degradation, and promote n-type or ambipolar charge transport characteristics in the resulting materials.[5][6] Furthermore, the strength of the C-F bond contributes to greater thermal and chemical stability.[4]

  • Cyano Group Functionalization: The nitrile (cyano) group at the 5-position is a strong electron-withdrawing group, which further modulates the electronic properties of the indole ring, complementing the effect of the fluorine atom. This group also provides a versatile chemical handle for post-polymerization modification or for specific interactions within a material matrix. In polymers, cyano groups can enhance intermolecular interactions and improve solubility in polar organic solvents.

  • Polymerizable Scaffold: The indole nucleus itself is readily polymerizable, typically through an oxidative process that links monomers primarily at the 2- and 3-positions of the pyrrole ring, creating a conjugated backbone suitable for charge transport.[7][8]

This unique combination of a fluorinated, cyanated, and polymerizable aromatic system positions 4-fluoro-1H-indole-5-carbonitrile as a premier building block for next-generation organic semiconductors and advanced biomaterials.

Application 1: Synthesis of a Novel Fluorinated Polyindole (P4FIN) for Organic Electronics

This section details the synthesis of Poly(4-fluoro-1H-indole-5-carbonitrile), hereafter referred to as P4FIN, via chemical oxidative polymerization. This method is chosen for its scalability and straightforward execution.

Expert Rationale & Causality

The goal is to create a solution-processable conjugated polymer with enhanced electron affinity for use in electronic devices.

  • Oxidant Choice: Ammonium persulfate (APS) is selected as the oxidizing agent. It is effective for the polymerization of indole and its derivatives and operates under relatively mild aqueous conditions, which can lead to higher yields and less aggressive side reactions compared to harsher oxidants like iron(III) chloride.[9]

  • Emulsion Polymerization: An emulsion polymerization approach is employed to improve the processability and molecular weight of the resulting polymer. A surfactant, sodium dodecylbenzenesulfonate (SDBS), is used to create micelles where the polymerization of the hydrophobic monomer can occur in a controlled manner within an aqueous continuous phase. This often leads to more uniform polymer particles and better solubility of the final product.[9]

  • Dopant/Acid: The reaction is conducted in an acidic medium (0.1 M HCl). The acid acts as a dopant, protonating the polymer backbone as it forms, which is crucial for achieving conductivity. It also helps to activate the APS oxidant.

Experimental Protocol: Chemical Oxidative Polymerization of 4FIN

Step 1: Monomer & Surfactant Solution Preparation

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.18 g of sodium dodecylbenzenesulfonate (SDBS) in 180 mL of 0.1 M HCl.

  • Stir the solution at room temperature until the SDBS is fully dissolved, forming a homogeneous surfactant solution.

  • In a separate beaker, dissolve 2.0 g of 4-fluoro-1H-indole-5-carbonitrile (4FIN) monomer in 15 mL of ethanol.

  • Gradually add the 4FIN solution to the surfactant solution in the flask while stirring vigorously.

  • Sonicate the resulting mixture for 45-60 minutes to ensure the formation of a stable emulsion.

Step 2: Initiation of Polymerization

  • Prepare the oxidant solution by dissolving 1.16 g of ammonium persulfate (APS) in 10 mL of 0.1 M HCl.

  • Add the APS solution dropwise to the emulsified monomer mixture over 30 minutes using a dropping funnel. A color change to dark green or black should be observed, indicating the onset of polymerization.

  • Allow the reaction to proceed at room temperature under a nitrogen atmosphere with continuous stirring for 24 hours.

Step 3: Polymer Isolation and Purification

  • Precipitate the polymer by adding the reaction mixture to 500 mL of methanol.

  • Collect the dark precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid extensively with deionized water until the filtrate is colorless and the pH is neutral. This removes the surfactant, unreacted monomer, and oxidant byproducts.

  • Further wash the polymer with methanol to remove any remaining oligomers.

  • Dry the purified P4FIN polymer in a vacuum oven at 60 °C for 48 hours.

Data Presentation: Synthesis Parameters & Expected Outcomes
ParameterValue / DescriptionRationale
Monomer (4FIN)2.0 gStarting material for polymerization.
Oxidant (APS)1.16 gInitiates the oxidative coupling of monomer units.
Surfactant (SDBS)1.18 gEnables emulsion polymerization for better processability.
Solvent System180 mL 0.1M HCl / 15 mL EthanolAqueous acidic medium for polymerization and monomer dissolution.
Reaction Time24 hoursAllows for sufficient chain growth to achieve a high molecular weight.
Expected Yield 70-85%Typical range for oxidative polymerization of indole derivatives.
Expected Form Dark brown/black powderCharacteristic of conjugated polyindoles.
Solubility Soluble in NMP, DMSO, DMFExpected for a functionalized polyindole.
Visualization: P4FIN Synthesis Workflow

cluster_prep Step 1: Solution Preparation cluster_poly Step 2: Polymerization cluster_purify Step 3: Purification Monomer Dissolve 4FIN in Ethanol Emulsion Combine & Sonicate to form Emulsion Monomer->Emulsion Surfactant Dissolve SDBS in 0.1M HCl Surfactant->Emulsion Reaction Dropwise addition of APS. React for 24h under N2. Emulsion->Reaction Oxidant Prepare APS in 0.1M HCl Oxidant->Reaction Precipitate Precipitate in Methanol Reaction->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H2O & Methanol Filter->Wash Dry Vacuum Dry at 60°C Wash->Dry P4FIN_Final P4FIN Polymer Dry->P4FIN_Final Yields Purified P4FIN Powder

Caption: Workflow for the synthesis of P4FIN polymer.

Application 2: Fabrication of an n-Type Organic Thin-Film Transistor (OTFT)

This section describes the fabrication of a bottom-gate, top-contact OTFT using the synthesized P4FIN as the n-type semiconductor layer.

Expert Rationale & Causality

The strong electron-withdrawing nature of the fluorine and cyano groups is hypothesized to lower the LUMO of P4FIN sufficiently to allow for stable electron transport, a characteristic of n-type organic semiconductors.

  • Device Architecture: A bottom-gate, top-contact architecture is chosen for its simplicity and reliability in academic research. It involves depositing the semiconductor onto a pre-fabricated gate/dielectric substrate, followed by the deposition of source-drain electrodes.

  • Substrate: A heavily doped n-type silicon (n++ Si) wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the common gate electrode and gate dielectric, respectively. This is a standard, high-quality substrate for OTFT fabrication.

  • Semiconductor Deposition: Spin coating is a widely used technique for depositing uniform thin films from solution. The choice of solvent (e.g., N-Methyl-2-pyrrolidone, NMP) is critical and must be one in which P4FIN is fully soluble. Post-deposition annealing is crucial to remove residual solvent and improve the molecular ordering of the polymer film, which directly enhances charge carrier mobility.

  • Electrodes: Gold (Au) is chosen for the source and drain electrodes due to its high work function and resistance to oxidation, ensuring good contact with the semiconductor layer. Thermal evaporation in a high-vacuum environment is the standard method for depositing high-purity metal contacts.

Experimental Protocol: OTFT Fabrication

Step 1: Substrate Cleaning

  • Cut a 2 cm x 2 cm piece from an n++ Si wafer with a 300 nm thermal SiO₂ layer.

  • Place the substrate in a beaker and sequentially sonicate for 15 minutes each in acetone, then isopropanol.

  • Rinse thoroughly with deionized water and dry under a stream of high-purity nitrogen.

  • Treat the substrate with UV-Ozone for 10 minutes to remove any final organic residues and improve the surface energy of the SiO₂.

Step 2: P4FIN Thin-Film Deposition

  • Prepare a 5 mg/mL solution of the synthesized P4FIN in NMP. Stir overnight at 40°C to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Transfer the cleaned substrate to a spin coater. Dispense the P4FIN solution to cover the substrate surface.

  • Spin coat at 3000 rpm for 60 seconds.

  • Transfer the coated substrate to a hotplate inside a nitrogen-filled glovebox and anneal at 120°C for 30 minutes to remove residual solvent and improve film morphology.

Step 3: Electrode Deposition

  • Place the substrate into a thermal evaporator chamber.

  • Use a shadow mask to define the source and drain electrodes. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.

  • Evacuate the chamber to a pressure below 5 x 10⁻⁶ Torr.

  • Deposit a 50 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s.

Step 4: Device Characterization

  • Transfer the completed OTFT device to a probe station connected to a semiconductor parameter analyzer (e.g., Keysight B1500A).

  • Measure the output characteristics (I_DS vs. V_DS) and transfer characteristics (I_DS vs. V_GS) to determine the field-effect mobility, on/off current ratio, and threshold voltage.

Data Presentation: OTFT Fabrication Parameters & Target Metrics
ParameterValue / DescriptionRationale
Gate/Dielectricn++ Si / 300 nm SiO₂Standard high-quality substrate for reliable device testing.
P4FIN Solution5 mg/mL in NMPOptimized concentration for uniform film formation via spin coating.
Annealing Temp.120 °C for 30 minRemoves solvent and promotes molecular ordering for better transport.
Electrode Material50 nm Gold (Au)Provides stable, high work function contacts for n-type transport.
Channel L / W50 µm / 1000 µmStandard dimensions for calculating device performance metrics.
Target Mobility > 10⁻³ cm²/VsA baseline target for a novel n-type polymer semiconductor.
Target On/Off Ratio > 10⁴Indicates good switching behavior.
Visualization: OTFT Fabrication Workflow

cluster_fab OTFT Fabrication Steps cluster_char Device Characterization Start Start: n++ Si/SiO2 Substrate Clean Substrate Cleaning (Sonication, UV-O3) Start->Clean Spin Spin Coat P4FIN Solution Clean->Spin Anneal Anneal Film (120°C, 30 min) Spin->Anneal Evap Deposit Au Electrodes via Shadow Mask Anneal->Evap End Completed OTFT Device Evap->End Probe Probe Station Measurement End->Probe Analyze Extract Mobility, On/Off Ratio, Threshold Voltage Probe->Analyze

Caption: Process flow for P4FIN-based OTFT fabrication.

Application 3: Formulation of P4FIN-Based Drug-Eluting Nanoparticles

This application explores the use of P4FIN as a polymeric matrix for creating drug-eluting nanoparticles, leveraging the known biocompatibility of many indole derivatives.[10]

Expert Rationale & Causality

The unique properties of P4FIN can be advantageous for drug delivery. The fluorinated backbone can enhance hydrophobic interactions with encapsulated drugs, potentially increasing drug loading capacity. The cyano group offers a site for future bioconjugation (e.g., targeting ligands) after reduction or hydrolysis.

  • Formulation Method: Nanoprecipitation (or solvent displacement) is a simple, rapid, and reproducible method for producing polymer nanoparticles. It involves dissolving the polymer and drug in a water-miscible organic solvent and then injecting this solution into an aqueous non-solvent phase, causing the polymer to precipitate as nanoparticles, entrapping the drug.

  • Model Drug: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that itself contains an indole core, is chosen as the model drug.[1] Its hydrophobicity makes it suitable for encapsulation within the P4FIN matrix, and its well-defined UV absorbance allows for straightforward quantification of drug loading.

  • Stabilizer: A surfactant like Pluronic F-127 is included in the aqueous phase to act as a stabilizer, preventing nanoparticle aggregation and controlling their final size during formation.

Experimental Protocol: Nanoparticle Formulation

Step 1: Solution Preparation

  • Organic Phase: In a glass vial, dissolve 10 mg of P4FIN polymer and 2 mg of Indomethacin in 2 mL of dimethyl sulfoxide (DMSO). Vortex until a clear solution is obtained.

  • Aqueous Phase: In a beaker, dissolve 10 mg of Pluronic F-127 in 10 mL of deionized water. Stir gently to dissolve.

Step 2: Nanoprecipitation

  • Place the beaker containing the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 600 rpm).

  • Using a syringe pump for a controlled addition rate, inject the organic phase into the center of the vortexing aqueous phase at a rate of 0.5 mL/min.

  • A milky suspension should form immediately, indicating nanoparticle formation.

  • Leave the suspension stirring gently for 4 hours to allow the DMSO to diffuse out and the nanoparticles to harden.

Step 3: Purification and Collection

  • Transfer the nanoparticle suspension to a centrifuge tube.

  • Centrifuge at 15,000 rpm for 30 minutes to pellet the nanoparticles.

  • Carefully decant the supernatant. This supernatant contains the unloaded drug and will be used to determine encapsulation efficiency.

  • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash away any residual surfactant and free drug.

  • After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for characterization or freeze-dry for long-term storage.

Step 4: Characterization

  • Size and Zeta Potential: Dilute an aliquot of the purified nanoparticle suspension and measure the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).

  • Drug Loading and Encapsulation Efficiency (EE):

    • Measure the absorbance of the combined supernatants from the washing steps using a UV-Vis spectrophotometer at the λ_max of Indomethacin (approx. 320 nm).

    • Calculate the amount of unloaded drug using a standard calibration curve.

    • Calculate EE% = [(Total Drug - Unloaded Drug) / Total Drug] x 100.

Data Presentation: Formulation Parameters & Target Characteristics
ParameterValue / DescriptionRationale
Polymer (P4FIN)10 mgForms the core matrix of the nanoparticle.
Drug (Indomethacin)2 mgModel hydrophobic drug for encapsulation.
Organic Solvent2 mL DMSODissolves both polymer and drug.
Aqueous Phase10 mL DI Water with Pluronic F-127The non-solvent phase that induces precipitation and stabilizes particles.
Target Particle Size 100 - 250 nmOptimal range for many drug delivery applications.
Target Zeta Potential -15 to -30 mVA negative surface charge indicates good colloidal stability.
Target Encapsulation Eff. > 75%Indicates efficient drug entrapment within the polymer matrix.
Visualization: Drug-Loaded Nanoparticle Concept

cluster_NP Drug-Loaded P4FIN Nanoparticle cluster_Release Controlled Release Mechanism NP_Core P4FIN Polymer Matrix (Core) Release Drug molecules diffuse out of the polymer matrix over time. NP_Core->Release Diffusion Drug1 Drug Drug2 Drug Drug3 Drug

Caption: Conceptual model of a P4FIN drug delivery nanoparticle.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Retrieved from Google Search.[4]

  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications.[11]

  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).[5]

  • Royal Society of Chemistry. (2006). Fluorinated organic materials for electronic and optoelectronic applications. RSC Publishing.[6]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 2-Fluorofluorene in Advanced Organic Electronics. Retrieved from Google Search.[12]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.[1]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.[10]

  • Inamuddin, et al. (2022). Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. Materials Advances (RSC Publishing).[7]

  • Rauf, A., et al. (2023). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.[2]

  • Wang, S., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.[3]

  • Tale, R. H., & Deshmukh, S. M. (2018). Synthesis and characterization of Polyindole and its catalytic performance study as a heterogeneous catalyst. Indian Academy of Sciences.[8]

  • Xu, J., et al. (2025). Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction. ResearchGate.[13]

  • Thomas, T., et al. (2022). Facile Synthesis of Polyindole/Ni1–xZnxFe2O4 (x = 0, 0.5, 1) Nanocomposites and Their Enhanced Microwave Absorption and Shielding Properties. PMC.[9]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and methodologies for the successful purification of 4-fluoro-1H-indole-5-carbonitrile (Mol. Wt.: 160.15 g/mol )[1][2]. Designed for researchers in synthetic chemistry and drug development, this document addresses common challenges, from impurity removal to product stability, grounding all recommendations in established chemical principles.

Section 1: Core Purification Challenges & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the purification of 4-fluoro-1H-indole-5-carbonitrile and related fluorinated indoles.

Question 1: My crude product is a dark brown or black solid/oil. What causes this discoloration and how can I remove it?

Answer: Dark coloration in indole derivatives is typically caused by oxidative impurities that form upon exposure to air, light, or residual acid from the synthesis.[3] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of highly colored polymeric byproducts.

Probable Causes:

  • Oxidation: Exposure of the crude product or reaction mixture to atmospheric oxygen, especially at elevated temperatures or in the presence of light.

  • Residual Acid/Catalyst: Strong acid catalysts (e.g., H₂SO₄, PPA) used in synthesis steps like the Fischer indole synthesis can promote degradation and polymerization if not fully quenched and removed.[4][5]

  • Thermal Degradation: Prolonged heating during reaction workup or solvent evaporation can cause decomposition. While the C-F bond enhances thermal stability in general, the indole core can still be sensitive.[6]

Recommended Solutions:

  • Activated Carbon Treatment: This is a highly effective method for adsorbing colored impurities.[3]

    • Dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate or Acetone).

    • Add a small amount of activated carbon (typically 1-5% w/w).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon. The resulting filtrate should be significantly lighter in color.

  • Chromatography: Flash column chromatography on silica gel can effectively separate the desired product from more polar, colored impurities.[3][7]

  • Inert Atmosphere: During workup and purification, minimize exposure to air by using a nitrogen or argon atmosphere, particularly when heating.

Question 2: My TLC analysis shows an impurity that co-elutes or is very close to my product spot. How can I resolve this?

Answer: Closely eluting impurities are often structural isomers or byproducts with very similar polarity to the target compound. In the context of synthesizing 4-fluoro-1H-indole-5-carbonitrile, this is a common challenge.

Probable Causes:

  • Positional Isomers: Depending on the synthetic route, isomers such as 6-fluoro-1H-indole-5-carbonitrile or other regioisomers may form.[3][4] These often have nearly identical polarities.

  • Unreacted Starting Material or Intermediates: If the synthesis involves a precursor like 7-bromo-4-fluoro-1H-indole, incomplete cyanation could leave starting material that might have similar chromatographic behavior.[7]

  • Hydrolysis of Nitrile: Partial hydrolysis of the nitrile group (-CN) to an amide (-CONH₂) can occur if the compound is exposed to acidic or basic conditions during workup, creating a more polar impurity that may still be difficult to separate.

Recommended Solutions:

  • Optimize Chromatography Solvent System:

    • Systematic Polarity Adjustment: Perform a systematic screen of solvent systems. Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity with a more polar solvent like Ethyl Acetate or Dichloromethane.

    • Introduce a Third Solvent: Sometimes, adding a small percentage of a third solvent with different properties (e.g., Methanol, Acetone, or Diethyl Ether) can alter the selectivity of the separation.

  • Switch Stationary Phase: If silica gel (a polar, acidic stationary phase) fails to provide separation, consider:

    • Neutral Alumina: Less acidic and may offer different selectivity.

    • Reverse-Phase Chromatography (C18): This separates compounds based on hydrophobicity rather than polarity and is excellent for resolving impurities with minor polarity differences.

  • Recrystallization: This technique is exceptionally powerful for removing small amounts of impurities, especially isomers. A successful recrystallization can yield material of very high purity. Refer to the detailed protocol in Section 2.

Question 3: I am experiencing low recovery of my compound after flash column chromatography on silica gel. What is happening?

Answer: Low recovery from silica gel chromatography is often due to irreversible adsorption of the product onto the stationary phase or decomposition during the process.

Probable Causes:

  • Acidity of Silica Gel: The indole nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking on TLC and irreversible binding in the column.[4]

  • Product Degradation: The acidic nature of silica can catalyze the degradation of sensitive compounds.

  • Inappropriate Solvent Polarity: Using a solvent system that is too weak may fail to elute the compound, while a system that is too strong can wash everything through without separation.

Recommended Solutions:

  • Deactivate the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen eluent and add 1% triethylamine (NEt₃) or pyridine. This neutralizes the acidic sites and significantly improves the recovery of basic compounds like indoles.

  • Dry Loading: Adsorbing the crude product onto a small amount of silica gel (or Celite®) and loading it as a dry powder onto the top of the column can lead to sharper bands and better separation compared to wet loading in a strong, solubilizing solvent.

  • Perform a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This ensures that impurities are separated effectively and the target compound is eluted in a sharp band.

Troubleshooting Logic Diagram

The following diagram illustrates a decision-making workflow for addressing common purification issues.

G start Crude Product Analysis (TLC/HPLC/¹H NMR) discolor Product is Dark/Discolored start->discolor Visual Inspection impurity Persistent Impurity Present start->impurity Chromatographic/Spectroscopic Data low_recovery Low Recovery After Column start->low_recovery After Initial Purification Attempt sol_carbon Treat with Activated Carbon & Filter through Celite discolor->sol_carbon Primary Action sol_chrom Flash Column Chromatography discolor->sol_chrom If Carbon Fails sol_solvent Optimize Chromatography Solvent System impurity->sol_solvent Impurity is Close sol_recrys Attempt Recrystallization impurity->sol_recrys If Crystalline Solid sol_deactivate Deactivate Silica Gel (e.g., with 1% NEt₃) low_recovery->sol_deactivate Suspect Acidity sol_dryload Use Dry Loading Technique low_recovery->sol_dryload Improve Band Sharpening sol_solvent->sol_recrys If Still Unresolved sol_rp Try Reverse-Phase HPLC sol_recrys->sol_rp If Recrystallization Fails

Caption: Decision tree for troubleshooting common purification problems.

Section 2: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Deactivated Silica)

This protocol is designed to purify the title compound from less polar and more polar impurities while maximizing recovery.

Materials:

  • Crude 4-fluoro-1H-indole-5-carbonitrile

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Solvents: Heptane (or Hexanes), Ethyl Acetate (EtOAc)

  • TLC plates, glassware, fraction collector or test tubes

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC. A good system will give the product an Rf value of ~0.25-0.35. A common starting point for indole derivatives is a Heptane:EtOAc mixture. For this compound, a system of 70:30 Heptane:EtOAc is a reasonable starting point.

  • Column Preparation:

    • For every 1 g of crude material, use approximately 50-100 g of silica gel.

    • Prepare the mobile phase. For a 1 L batch, add 10 mL of NEt₃ to 990 mL of your chosen Heptane:EtOAc mixture (this is 1% v/v).

    • Prepare a slurry of the silica gel in the mobile phase and pour it into the column.

    • Allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (2-3x the weight of the crude product) to the solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor them by TLC.

    • Combine fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Place the resulting solid under high vacuum to remove residual solvents.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to achieve high purity, especially for removing isomeric impurities.[3]

Procedure:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. An ideal solvent dissolves the compound when hot but sparingly when cold.[3] Test small amounts of the product in various solvents.

Solvent ClassExample SolventsPredicted Solubility of 4-fluoro-1H-indole-5-carbonitrile
Polar Aprotic Acetone, Ethyl Acetate (EtOAc)Likely good solubility, especially when hot. Good candidates.
Polar Protic Ethanol, Isopropanol (IPA)Moderate to good solubility. May require a co-solvent.
Non-Polar Toluene, Heptane, HexanesLow solubility. Good candidates for use as an anti-solvent.
Chlorinated Dichloromethane (DCM)Likely high solubility; less ideal for recrystallization alone.
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen primary solvent (e.g., Toluene or IPA) portion-wise while heating the mixture to a gentle boil with stirring.

    • Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.

    • Once at room temperature, cooling can be accelerated by placing the flask in an ice bath to maximize crystal formation.[3]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under high vacuum.

Purification Workflow Diagram

G crude Crude Product analysis Initial Purity Analysis (TLC, HPLC) crude->analysis decision Choose Method analysis->decision chrom Flash Column Chromatography decision->chrom Complex Mixture or Oily Product recrys Recrystallization decision->recrys Crystalline Solid with Minor Impurities fractions Analyze & Combine Pure Fractions chrom->fractions isolate Isolate & Wash Crystals recrys->isolate final_analysis Final Purity Check (HPLC, NMR, LC-MS) fractions->final_analysis isolate->final_analysis product Pure 4-Fluoro-1H-indole-5-carbonitrile final_analysis->product

Caption: General workflow for the purification of the target compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I assess the purity of my final product? A1: A combination of techniques is recommended for a comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for obtaining a quantitative purity value (e.g., >98%).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify any remaining impurities if their signals are resolved. Quantitative NMR (qNMR) can also be used for a highly accurate purity assay.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the product and identifying the mass of any unknown impurities.[3]

Q2: What are the recommended storage conditions for 4-fluoro-1H-indole-5-carbonitrile? A2: Based on the general stability of indole compounds, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10][11] A freezer (-20 °C) is ideal for long-term storage.

Q3: Is 4-fluoro-1H-indole-5-carbonitrile stable to acidic and basic conditions? A3: Indole derivatives can be sensitive to both strong acids and bases.[10]

  • Acidic Conditions: Strong acids can cause polymerization or degradation. The nitrosation of indoles under acidic conditions has been studied, indicating reactivity.[12] While purification on silica gel is common, prolonged exposure should be avoided.

  • Basic Conditions: Strong bases could potentially lead to hydrolysis of the nitrile group, especially at elevated temperatures. The N-H proton is also acidic and can be deprotonated by strong bases. It is best to maintain near-neutral conditions during workup and purification whenever possible.

Q4: What is the expected appearance of the pure compound? A4: Many simple indole derivatives are white to off-white or light tan crystalline solids.[7][13] Significant deviation from this (e.g., dark brown, black) indicates the presence of impurities.

References

  • Benchchem. (2025). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.
  • Benchchem. (2025). Common impurities in 4-Fluoro-2-methyl-1H-indol-5-amine and their removal.
  • Guidechem. (n.d.). How to Prepare 4-Fluoro-1H-Indole-7-carbonitrile? - FAQ.
  • ChemicalBook. (n.d.). 1H-Indole-5-carbonitrile(15861-24-2).
  • Asian Journal of Chemistry, 25(14), 7783-7789. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Benchchem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-3-carbonitrile | 194490-15-8.
  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Benchchem. (2025). Quantitative Analysis of 4-Fluoro-1-methyl-1H-indol-5-ol in Human Plasma by HPLC-MS/MS.
  • Moldb. (n.d.). 1240113-42-1 | 4-Fluoro-1H-indole-5-carbonitrile.
  • PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile.
  • PubMed. (n.d.). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole.
  • eqipped. (n.d.). Indole-5-Carbonitrile 98% | High-Purity Lab Chemical.
  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indole-5-carbonitrile. This valuable heterocyclic building block is a key intermediate in the development of novel therapeutics.[1] This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-fluoro-1H-indole-5-carbonitrile is resulting in a low overall yield. What are the most probable causes and how can I address them?

A1: Low yields are a common challenge in multi-step indole syntheses. The primary factors influencing the yield of 4-fluoro-1H-indole-5-carbonitrile often lie in the efficiency of the core indole formation and the final cyanation step. Key areas to investigate include:

  • Purity of Starting Materials: Ensure all reagents, particularly the substituted phenylhydrazine and the carbonyl compound for the Fischer indole synthesis, are of high purity. Impurities can lead to unwanted side reactions and inhibit catalyst activity.[2]

  • Inefficient Indole Ring Formation: The choice of synthetic route for the indole core is critical. If using a Fischer indole synthesis, the acid catalyst, temperature, and reaction time must be carefully optimized.[2][3] Harsh conditions can lead to decomposition.[2]

  • Suboptimal Cyanation Conditions: The introduction of the nitrile group is a pivotal step. The choice of cyanide source (e.g., Zn(CN)₂, CuCN) and the palladium catalyst for a cyanation reaction are crucial for high conversion. Catalyst deactivation or incomplete reaction can significantly lower the yield.[1][4]

  • Product Degradation: Indoles, particularly those with electron-withdrawing groups, can be sensitive to strongly acidic or basic conditions and prolonged heating.[2] Minimize exposure to harsh conditions during workup and purification.

Q2: I am observing multiple spots on my TLC analysis after the indole formation step. What are the likely byproducts?

A2: The formation of multiple byproducts is a frequent observation, especially in the Fischer indole synthesis. Common side products can include:

  • Regioisomers: If an unsymmetrical ketone is used in a Fischer indole synthesis, the formation of two different indole regioisomers is possible.[2] The regioselectivity is influenced by the steric and electronic properties of the ketone and the acidity of the reaction medium.[2][3]

  • Decomposition Products: Overheating or extended reaction times can lead to the degradation of the starting materials, intermediates, or the final indole product, resulting in a complex mixture.[2]

  • Oxidation Products: Indoles can be susceptible to air oxidation, especially if not handled under an inert atmosphere. This can lead to the formation of colored impurities.

Q3: The final cyanation step is sluggish and gives incomplete conversion. How can I improve this transformation?

A3: Incomplete conversion in the cyanation of a halo-indole to the corresponding carbonitrile is a common hurdle. To drive the reaction to completion, consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is paramount. For instance, Pd(PPh₃)₄ is commonly used.[1] Experimenting with different phosphine ligands can sometimes improve catalytic activity and stability.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is a frequently used and effective cyanide source.[1][4] Ensure it is anhydrous and of high quality.

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like DMF or DMA are typically used.[1] Ensure the solvent is thoroughly dried. The reaction often requires elevated temperatures (e.g., 120°C or higher) to proceed at a reasonable rate.[1]

  • Inert Atmosphere: This reaction is sensitive to oxygen. Maintaining a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to prevent catalyst oxidation and other side reactions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of 4-fluoro-1H-indole-5-carbonitrile.

Problem 1: Low Yield in the Fischer Indole Synthesis of the 4-Fluoro-1H-indole Precursor

The Fischer indole synthesis is a robust method but can be sensitive to reaction conditions.[5][6] Low yields often stem from several key factors.

Potential Cause Underlying Scientific Principle Recommended Troubleshooting Steps
Inappropriate Acid Catalyst The reaction mechanism involves an acid-catalyzed[7][7]-sigmatropic rearrangement.[6][8] The choice and concentration of the acid (Brønsted or Lewis) are critical for efficient cyclization.[2][8]1. Screen Different Catalysts: Evaluate a range of catalysts such as polyphosphoric acid (PPA), sulfuric acid, zinc chloride (ZnCl₂), or boron trifluoride (BF₃).[2][8] 2. Optimize Catalyst Loading: Empirically determine the optimal concentration for your specific substrates.
Suboptimal Reaction Temperature and Time The reaction requires thermal energy to overcome the activation barrier of the sigmatropic rearrangement.[6] However, excessive heat or prolonged reaction times can lead to decomposition of the hydrazone intermediate or the indole product.[2]1. Monitor by TLC: Closely track the reaction progress using Thin Layer Chromatography to determine the optimal reaction time. 2. Temperature Gradient Study: Perform small-scale experiments at various temperatures to find the ideal balance between reaction rate and product stability.
Presence of Water Water can interfere with the acid catalyst and hydrolyze the hydrazone intermediate, preventing the key cyclization step.[2]1. Use Anhydrous Reagents and Solvents: Ensure all starting materials and the reaction solvent are thoroughly dried. 2. Perform Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.
Electron-Donating Substituents While generally beneficial for the rearrangement, highly electron-donating groups can excessively stabilize an intermediate, favoring a competing N-N bond cleavage pathway over the desired cyclization.[9][10]1. Consider Milder Lewis Acids: Lewis acids may favor the desired cyclization pathway over proton-catalyzed side reactions.[9] 2. Modify the Synthetic Route: If the Fischer indole synthesis consistently fails, alternative indole syntheses like the Reissert or Madelung synthesis might be more suitable.[6]

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start -> check_reagents; check_reagents -> optimize_catalyst; optimize_catalyst -> optimize_conditions; optimize_conditions -> anhydrous_setup; anhydrous_setup -> evaluate_byproducts; evaluate_byproducts -> high_yield [label="Successful Optimization"]; evaluate_byproducts -> optimize_catalyst [label="Re-optimize if Necessary", style=dashed]; }

Caption: Troubleshooting workflow for optimizing the Fischer Indole Synthesis.

Problem 2: Difficulty in Purification of 4-Fluoro-1H-indole-5-carbonitrile

Purification can be challenging due to the presence of closely related impurities or the physical properties of the product itself.

Potential Cause Underlying Scientific Principle Recommended Troubleshooting Steps
Formation of Tarry Byproducts Harsh reaction conditions, particularly in the Fischer indole synthesis, can lead to polymerization and the formation of intractable tars.[11]1. Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer time, can minimize tar formation.[11] 2. Use Milder Catalysts: Explore milder acid catalysts that are less prone to promoting side reactions.
Co-elution of Impurities during Chromatography Structural similarities between the desired product and certain byproducts can make separation by silica gel chromatography difficult.[7]1. Optimize Solvent System: Experiment with different solvent systems (eluents) for column chromatography. A shallow gradient elution can improve separation.[7] 2. Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), if separation on normal phase silica is unsuccessful.[7] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Product Instability on Silica Gel Some indole derivatives can be unstable on acidic silica gel, leading to decomposition during chromatography.1. Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. 2. Minimize Contact Time: Perform the chromatography as quickly as possible to reduce the time the product is in contact with the stationary phase.
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

purification_strategy start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No try_recrystallization->column_chromatography Unsuccessful success Pure Product try_recrystallization->success Successful column_chromatography->success Successful optimize_column Optimize Chromatography (Solvent, Stationary Phase) column_chromatography->optimize_column Unsuccessful failure Purification Unsuccessful optimize_column->success Successful optimize_column->failure Still Impure

Caption: Decision-making process for purification of the final product.

References

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]

  • Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6276–6279. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]

  • Douglas, C. J., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6276–6279. Retrieved from [Link]

  • MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(15), 3382. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: 4-Fluoro-1H-indole-5-carbonitrile - Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.

Introduction

4-Fluoro-1H-indole-5-carbonitrile is a key building block in medicinal chemistry and materials science.[1][2] The presence of the fluorinated indole core and the nitrile functional group imparts unique electronic and physiological properties. However, these reactive moieties can also be susceptible to degradation under various conditions. Understanding the stability profile of this molecule is paramount for reliable experimental outcomes, accurate analytical quantification, and ensuring the shelf-life of materials.

This guide provides a proactive approach to potential stability issues, offering insights into degradation pathways, preventative measures, and analytical strategies for monitoring the purity of 4-fluoro-1H-indole-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-fluoro-1H-indole-5-carbonitrile?

A1: The degradation of 4-fluoro-1H-indole-5-carbonitrile is primarily influenced by exposure to harsh environmental conditions. Key factors include:

  • pH: Both strongly acidic and basic conditions can promote the hydrolysis of the nitrile group.

  • Oxidizing agents: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing reagents.

  • Light: Indole derivatives can be photosensitive and may degrade upon exposure to UV or even visible light.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: How should I properly store 4-fluoro-1H-indole-5-carbonitrile to ensure its stability?

A2: To maximize the shelf-life and maintain the purity of 4-fluoro-1H-indole-5-carbonitrile, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated at 2-8°C for long-term storage.

  • Atmosphere: For optimal stability, store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: I've noticed a color change in my sample of 4-fluoro-1H-indole-5-carbonitrile. What could be the cause?

A3: A color change, often to a pinkish or brownish hue, is a common indicator of indole degradation. This is typically due to oxidative processes that can lead to the formation of colored polymeric or oxidized species. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q4: What are the likely degradation products of 4-fluoro-1H-indole-5-carbonitrile?

A4: While specific degradation products for this exact molecule are not extensively documented in the literature, based on the chemistry of the functional groups, likely degradation products could include:

  • Hydrolysis products: Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH).

  • Oxidation products: The indole ring can be oxidized to form various products, including oxindoles and other ring-opened derivatives.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Appearance of New Peaks in HPLC Analysis

Observation: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the starting material.

Potential Causes:

  • Degradation of the compound due to improper storage or handling.

  • Reaction of the compound with solvents, reagents, or other components in your experimental setup.

  • Contamination of your sample.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting new peaks in HPLC.

Step-by-Step Guide:

  • Verify Storage and Handling: Confirm that the material has been stored according to the recommended conditions (cool, dark, inert atmosphere). Review your experimental procedure to identify any potential stressors (e.g., prolonged exposure to high temperatures, incompatible solvents).

  • Run a Blank Analysis: Inject a blank sample (solvent without your compound) to rule out contamination from the HPLC system, solvent, or sample vial.

  • Conduct a Forced Degradation Study: To understand the potential degradation products, perform a forced degradation study.[4][5][6] This involves subjecting small aliquots of your compound to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid material at 80°C for 48 hours.

    • Photostability: Expose the solid material to UV light (e.g., 254 nm) for 24 hours.

  • Analyze Stressed Samples: Analyze the stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection, to identify the mass of the degradation products.[7][8][9][10] This will help in tentatively identifying the degradation products.

  • Optimize Your Process: Based on the results of the forced degradation study, modify your experimental conditions to avoid the conditions that cause degradation.

Issue 2: Inconsistent Biological Activity or Reaction Yield

Observation: You are experiencing a decrease in the expected biological activity of the compound or lower than expected yields in a chemical reaction.

Potential Causes:

  • Loss of potency due to the degradation of the active compound.

  • Formation of inhibitors or byproducts from degradation that interfere with the assay or reaction.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent results.

Step-by-Step Guide:

  • Confirm Purity: Re-analyze the purity of your 4-fluoro-1H-indole-5-carbonitrile sample using a validated analytical method such as HPLC-UV or qNMR.

  • Assess Stability in Your System: Incubate the compound in your specific assay buffer or reaction solvent under the experimental conditions (temperature, time) without other reagents. Analyze the sample at different time points to check for degradation.

  • Modify Conditions: If instability is observed, consider modifying the experimental conditions. This may include:

    • Adjusting the pH of the buffer.

    • Using deoxygenated solvents.

    • Adding antioxidants if oxidative degradation is suspected.

    • Reducing the reaction or incubation time.

  • Isolate and Test Degradation Products: If possible, isolate the major degradation product and test its activity in your system to see if it has an inhibitory effect.

Predicted Degradation Pathways

Based on the chemical structure of 4-fluoro-1H-indole-5-carbonitrile, the following degradation pathways are plausible:

G A 4-Fluoro-1H-indole-5-carbonitrile B 4-Fluoro-1H-indole-5-carboxamide A->B H₂O / H⁺ or OH⁻ D Oxidized Products (e.g., Oxindoles) A->D [O] C 4-Fluoro-1H-indole-5-carboxylic acid B->C H₂O / H⁺ or OH⁻

Caption: Predicted degradation pathways of 4-fluoro-1H-indole-5-carbonitrile.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the stability of 4-fluoro-1H-indole-5-carbonitrile. A stability-indicating HPLC method is the recommended approach.

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommendation
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 275 nm
Injection Volume 10 µL

Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose of stability testing. The method should be able to resolve the parent compound from all potential degradation products.

Conclusion

While 4-fluoro-1H-indole-5-carbonitrile is a valuable research compound, its stability can be influenced by environmental factors. By understanding the potential degradation pathways and implementing proper storage, handling, and analytical monitoring, researchers can ensure the integrity of their results. This guide provides a foundational framework for addressing stability-related challenges. For further assistance, please consult the relevant literature or contact our technical support team.

References

  • BIOFOUNT. 4-Fluoro-1H-indole-5-carbonitrile(1240113-42-1). Available at: [Link]

  • PubChem. 4-Fluoro-1H-indole-7-carbonitrile. Available at: [Link]

  • El-Gindy A, Emara S, Shaaban H. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. J Chromatogr Sci. 2015;53(5):739-747. Available at: [Link]

  • Jingming Chemical. 4-Fluoro-1H-indole-5-carbonitrile. Available at: [Link]

  • MedCrave. Forced Degradation Studies. Available at: [Link]

  • Singh R, Kumar S, Kumar A, Kumar Singh A. Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharm Anal Acta. 2023;14(4):1-6. Available at: [Link]

  • Innovative Publication. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Available at: [Link]

  • Alsante KM, Ando A, Brown R, et al. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2011;55(4):637-653. Available at: [Link]

  • Rizk M, Attia AK, Mohamed HY, Elshahed M. Stability Indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. Eur J Chem. 2021;12(2):168-178. Available at: [Link]

  • Zimmermann ES, et al. Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Drug Anal Res. 2023;7(1):11-20. Available at: [Link]

  • Zelesky TC, et al. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. J Pharm Sci. 2023;112(11):2851-2863. Available at: [Link]

  • Bączek T, et al. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Front Pharmacol. 2016;7:114. Available at: [Link]

  • ResearchGate. Review Article Microbial Degradation of Indole and Its Derivatives. Available at: [Link]

  • Ars Pharmaceutica. Degradation of 4-fluorophenol by Arthrobacter sp. strain IF1. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-fluoro-1H-indole-5-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] However, its synthesis presents several challenges due to the specific substitution pattern on the indole core. The electron-withdrawing nature of both the fluorine and nitrile groups can complicate the foundational reactions used to construct or functionalize the indole scaffold.[2]

This guide is designed for researchers, chemists, and drug development professionals. It provides a structured, in-depth approach to troubleshooting common issues, optimizing reaction conditions, and ensuring the successful synthesis and purification of your target compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.

Proposed Synthetic Strategy: A Retrosynthetic Approach

A robust strategy for synthesizing multi-substituted indoles is to construct a simpler, functionalized indole first, followed by late-stage installation of key groups. For 4-fluoro-1H-indole-5-carbonitrile, a logical approach is the palladium-catalyzed cyanation of a 5-bromo-4-fluoro-1H-indole precursor. This precursor can be synthesized via established methods like the Fischer or Bischler indole synthesis.

Retrosynthesis Target 4-Fluoro-1H-indole-5-carbonitrile Precursor1 5-Bromo-4-fluoro-1H-indole Target->Precursor1 Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) Precursor2 Substituted Aniline / Hydrazine + Carbonyl Compound Precursor1->Precursor2 Indole Ring Formation (e.g., Fischer, Bischler Synthesis)

Caption: Retrosynthetic analysis of 4-fluoro-1H-indole-5-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical parameters to investigate?

Low yield is a frequent challenge, often stemming from issues in either the indole ring formation or the final cyanation step.[3] A systematic approach is required.

A1: Key Areas for Optimization:

  • Purity of Starting Materials: The purity of the initial aniline or hydrazine precursor is paramount. Impurities can lead to significant side reactions, especially under the harsh acidic and high-temperature conditions of many indole syntheses.[3]

  • Indole Synthesis Conditions: The Fischer indole synthesis, a common route, is sensitive to the acid catalyst, temperature, and reaction time.[4] Electron-withdrawing groups on the phenylhydrazine can slow the reaction.[2]

    • Catalyst Choice: Both Brønsted acids (e.g., polyphosphoric acid, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used.[3][4] The optimal choice is substrate-dependent and often requires empirical screening.

    • Temperature Control: While heat is necessary, excessive temperatures can cause decomposition of the starting materials or the indole product.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and degradation.

  • Cyanation Reaction Integrity: The palladium-catalyzed cyanation is a critical, and often problematic, step. Catalyst activity is key. See Q2 for a detailed breakdown.

  • Atmospheric Control: Both the indole formation and cyanation steps can be sensitive to oxygen. Conducting reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and protect the palladium catalyst from deactivation.

Problem Area Parameter to Optimize Recommended Action Rationale
Low Conversion Acid Catalyst (Indole Synthesis)Screen a panel of catalysts (PPA, TsOH, ZnCl₂). Vary concentration.The[5][5]-sigmatropic rearrangement is acid-catalyzed; efficiency is highly dependent on acid strength and coordination.[4]
Temperature & TimeRun a time-course experiment at different temperatures (e.g., 80°C, 100°C, 120°C), monitoring by TLC.Balances reaction activation energy against thermal degradation pathways.[3]
Catalyst Inactivity Pd Catalyst (Cyanation)Use fresh, high-purity catalyst. Ensure anhydrous and anaerobic conditions.Palladium(0) catalysts are sensitive to oxidation. Water can interfere with the catalytic cycle.[6]
Product Loss Work-up & PurificationPerform a careful aqueous work-up to remove inorganic salts. Optimize column chromatography conditions (see Q3).The indole N-H is weakly acidic and can interact with basic or acidic impurities, affecting recovery.[7]
Q2: The palladium-catalyzed cyanation of 5-bromo-4-fluoro-1H-indole is failing or giving poor yields. What's wrong?

This is a common bottleneck. The success of this cross-coupling reaction hinges on maintaining an active catalytic cycle.

A2: Troubleshooting the Cyanation Step:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.

    • Solution: Thoroughly degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Reagent Quality and Stoichiometry:

    • Zinc Cyanide: Zn(CN)₂ can absorb water. Use freshly opened reagent or dry it in a vacuum oven before use. It is used in excess to drive the reaction.

    • Palladium Catalyst: Use a high-quality catalyst such as Pd(PPh₃)₄.[6] The catalyst loading is typically 5-10 mol%.

  • Solvent Issues:

    • Anhydrous Conditions: The solvent (typically DMF or DMA) must be anhydrous.[6] Water can hydrolyze the nitrile product and interfere with the catalyst. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

  • Temperature: This reaction typically requires high temperatures (e.g., 120-140°C) to proceed at a reasonable rate.[6]

Troubleshooting_Cyanation Start Low/No Yield in Cyanation Step Check_Inert Is the reaction under a strict inert atmosphere (Ar/N₂)? Start->Check_Inert Action_Inert Degas solvents and reaction mixture. Maintain positive inert gas pressure. Check_Inert->Action_Inert No Check_Anhydrous Are all reagents and solvents strictly anhydrous? Check_Inert->Check_Anhydrous Yes Action_Inert->Check_Anhydrous Action_Anhydrous Use fresh anhydrous solvent. Dry Zn(CN)₂ before use. Check_Anhydrous->Action_Anhydrous No Check_Catalyst Is the Pd catalyst active? Is loading sufficient (5-10 mol%)? Check_Anhydrous->Check_Catalyst Yes Action_Anhydrous->Check_Catalyst Action_Catalyst Use fresh catalyst. Consider a different ligand or Pd source. Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature high enough (e.g., >120°C)? Check_Catalyst->Check_Temp Yes Action_Catalyst->Check_Temp Action_Temp Increase temperature and monitor by TLC/LC-MS. Check_Temp->Action_Temp No Success Reaction Optimized Check_Temp->Success Yes Action_Temp->Success

Caption: Troubleshooting workflow for the Pd-catalyzed cyanation step.

Q3: My final product is impure after work-up, and column chromatography is proving difficult. How can I improve purification?

Purification of polar, functionalized indoles can be challenging due to their tendency to streak on silica gel.[5]

A3: Strategies for Effective Purification:

  • TLC System Development: Before attempting a column, find a solvent system that gives good separation and a reasonable Rf value (0.2-0.4) for your product on a TLC plate.[5]

    • Solvent Systems to Try: Start with Hexanes/Ethyl Acetate. If the product is too polar, try Dichloromethane/Methanol.

    • Additive for Tailing: Indoles can streak on silica due to the acidic nature of the silica and the weakly basic/acidic indole N-H. Adding a small amount of a modifier to your eluent can significantly improve peak shape. Try adding 1% triethylamine (TEA) to neutralize acidic sites or 1% acetic acid if your compound is basic.[5]

  • Column Chromatography Technique:

    • Silica to Crude Ratio: Use a sufficient amount of silica gel, typically a 40:1 to 100:1 mass ratio of silica to crude product.[5]

    • Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to a tighter band and better separation.

  • Alternative Purification: If chromatography fails, consider recrystallization or sublimation if the product is a solid and thermally stable.

Q4: How can I confirm the identity and purity of my final product?

A4: Essential Analytical Techniques:

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula (C₉H₅FN₂). The expected exact mass should be observed.[1]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR will be complex due to F-H coupling. Expect to see characteristic aromatic proton signals, and a broad singlet for the N-H proton.

    • ¹³C NMR: The carbon NMR will show the expected number of signals, including a signal for the nitrile carbon (typically ~115-120 ppm).

    • ¹⁹F NMR: A fluorine NMR spectrum is highly informative. It should show a singlet (if no other fluorine atoms are present), and its chemical shift provides information about the electronic environment.[8]

  • HPLC: Use a reverse-phase HPLC method to determine the purity of the final product. A pure compound should show a single major peak.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on your specific laboratory conditions and analytical observations.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indole (Illustrative Fischer Synthesis)

This protocol is a generalized example. The specific carbonyl partner and acid catalyst must be chosen to yield the desired substitution pattern.

  • Hydrazone Formation: To a solution of (4-bromo-3-fluorophenyl)hydrazine (1.0 eq) in ethanol, add the appropriate ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows complete consumption of the hydrazine.

  • Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10x weight of the hydrazone).

  • Heat the mixture with stirring to 100-120°C. Monitor the reaction progress carefully by TLC (e.g., 20% EtOAc/Hexanes). The reaction is typically complete in 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The product may precipitate.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-bromo-4-fluoro-1H-indole.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-4-fluoro-1H-indole
  • Setup: To a flame-dried Schlenk flask, add 5-bromo-4-fluoro-1H-indole (1.0 eq), zinc cyanide (Zn(CN)₂, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).[6]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. The concentration should be approximately 0.1 M with respect to the starting indole.[6]

  • Reaction: Heat the reaction mixture to 120-140°C with stirring.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the organic layer. Wash the organic layer extensively with water to remove DMF, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid is 4-fluoro-1H-indole-5-carbonitrile, which requires further purification.

Data Summary and Visualization

Parameter_Relationships Yield Yield Purity Purity Temp Temperature Temp->Yield +/- Temp->Purity - (too high) Time Reaction Time Time->Yield +/- Time->Purity - (too long) Catalyst Catalyst Quality & Loading Catalyst->Yield + Catalyst->Purity + Purity_SM Starting Material Purity Purity_SM->Yield + Purity_SM->Purity +

Caption: Relationship between key parameters and reaction outcomes.

Parameter Optimal Range/Condition Effect if Suboptimal Reference
Catalyst Pd(PPh₃)₄, 5-10 mol%Low conversion, no reaction[6]
Cyanide Source Zn(CN)₂, 1.2-1.5 eq, anhydrousIncomplete reaction, potential hydrolysis[6]
Solvent Anhydrous, degassed DMFCatalyst deactivation, side reactions[6]
Temperature 120-140 °CSlow reaction rate (too low), decomposition (too high)[6]
Atmosphere Inert (Argon or Nitrogen)Catalyst oxidation, reduced yield[3]
Table: Recommended Conditions for Palladium-Catalyzed Cyanation.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025).
  • How to Prepare 4-Fluoro-1H-Indole-7-carbonitrile?. (n.d.). Guidechem.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Why Do Some Fischer Indolizations Fail?. (2011).
  • Indoles Synthesis. (n.d.). University of Rochester.
  • Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society.
  • Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). BenchChem.
  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.
  • Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline.
  • Synthesis of 5-Fluoroindole-5-13C. (n.d.). DiVA portal.
  • Synthesis and Chemistry of Indole. (n.d.). Unknown Source.
  • 4-Fluoro-1H-indole-5-carbonitrile. (n.d.). Moldb.
  • Troubleshooting common issues in Fischer indole synthesis

Sources

common experimental issues with 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-fluoro-1H-indole-5-carbonitrile

Welcome to the technical support guide for 4-fluoro-1H-indole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with this versatile heterocyclic building block. The unique electronic nature of this molecule—possessing an electron-rich indole core modulated by electron-withdrawing fluorine and nitrile substituents—presents specific hurdles that require careful consideration. This guide provides in-depth, causality-driven troubleshooting advice and detailed protocols to ensure the successful application of this compound in your research.

Part 1: General Handling, Storage, and Stability

Proper handling and storage are critical to preserving the integrity of 4-fluoro-1H-indole-5-carbonitrile and ensuring reproducible experimental outcomes. Indole derivatives, particularly those with activating or sensitive functional groups, can be prone to degradation.

Frequently Asked Questions (FAQs):

Q1: What are the optimal storage conditions for 4-fluoro-1H-indole-5-carbonitrile?

A1: Long-term stability is best achieved by storing the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial.[1] The indole ring system can be susceptible to oxidation, which is accelerated by light and air. The aromatic amine functionality can also be hygroscopic.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[1]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the electron-rich indole ring.[1]
Light Amber vial or opaque containerProtects the compound from light-induced degradation.[1]
Moisture Tightly sealed, dry environmentPrevents hydrolysis and degradation from absorbed moisture.

Q2: I've noticed my compound has developed a darker color over time. Is it still usable?

A2: A change in color, typically to a brownish or reddish hue, often indicates oxidation or the formation of polymeric impurities. While minor discoloration may not significantly impact reactivity for some applications, it is a sign of degradation. Before use, it is highly recommended to assess the purity of the material by HPLC or TLC. If significant impurities are detected, purification by column chromatography or recrystallization is advised. For sensitive downstream applications, such as catalysis, using a fresh or purified lot is the safest option.

Q3: What solvents are recommended for dissolving 4-fluoro-1H-indole-5-carbonitrile?

A3: The compound is generally soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and ethyl acetate. It has lower solubility in less polar solvents like dichloromethane and limited solubility in non-polar solvents like hexanes. For reaction purposes, DMF and THF are common choices. Always use anhydrous solvents, especially for moisture-sensitive reactions like cross-couplings or reactions involving organometallics.

Part 2: Troubleshooting Synthesis

While 4-fluoro-1H-indole-5-carbonitrile is commercially available, in-house synthesis may be required. A common synthetic route involves the construction of the indole ring followed by functionalization. A plausible, though not explicitly documented, approach could be adapted from established indole syntheses, such as the Fischer or Bartoli methods, followed by cyanation. A potential workflow is outlined below.

G cluster_0 Proposed Synthetic Pathway Start 3-Fluoro-4-methylaniline Step1 Diazotization & Sandmeyer Reaction (NaNO₂, HCl; then CuCN) Start->Step1 Intermediate1 2-Fluoro-5-methylbenzonitrile Step1->Intermediate1 Step2 N-Formylation (Formic Acid, Acetic Anhydride) Intermediate1->Step2 Intermediate2 N-(2-fluoro-5-methylphenyl)formamide Step2->Intermediate2 Step3 Intramolecular Cyclization (Madelung Reaction) (KOtBu, high temp) Intermediate2->Step3 Product 4-Fluoro-1H-indole-5-carbonitrile Step3->Product

Caption: Proposed synthetic workflow for 4-fluoro-1H-indole-5-carbonitrile.

Synthesis FAQs:

Q4: My Sandmeyer cyanation (Step 1) is giving low yields. What could be the issue?

A4: Low yields in Sandmeyer reactions often stem from two main issues: incomplete diazotization or decomposition of the diazonium salt.

  • Incomplete Diazotization: Ensure the reaction is maintained at 0-5°C. Higher temperatures can cause the unstable diazonium salt to decompose prematurely. Use fresh sodium nitrite and ensure your acid concentration is sufficient.

  • Decomposition/Side Reactions: The diazonium salt solution should be added slowly to the copper(I) cyanide solution, maintaining the temperature. A common side reaction is the formation of a phenol if water competes as a nucleophile. Using a well-prepared, neutral CuCN solution is critical.

Q5: The Madelung cyclization (Step 3) is failing or resulting in charring. How can I improve it?

A5: The Madelung synthesis traditionally requires harsh, high-temperature conditions (250-300°C) with a strong base like potassium t-butoxide, which can lead to decomposition, especially with sensitive functional groups.[2]

  • Causality: The reaction proceeds via deprotonation of both the formamide N-H and the benzylic methyl group, followed by an intramolecular cyclization. The high temperature is needed to overcome the activation energy for this cyclization. The electron-withdrawing nature of the fluorine and nitrile groups can make the N-H more acidic but may also influence the stability of intermediates.

  • Troubleshooting:

    • Lower Temperature Variants: Modern modifications of the Madelung synthesis use organolithium bases (like n-BuLi or LDA) in anhydrous THF at much lower temperatures (0°C to room temperature), which could be a milder alternative.[3]

    • Ensure Anhydrous Conditions: The strong bases used are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Alternative Syntheses: If the Madelung reaction remains problematic, consider an alternative strategy like the Fischer indole synthesis starting from (2-fluoro-5-cyanophenyl)hydrazine.[3][4]

Part 3: Troubleshooting Common Reactions

Section 3.1: Suzuki-Miyaura Cross-Coupling

A primary use of this molecule involves functionalization, often after converting the indole into a halo-indole (e.g., at the C3 or C7 position) to participate in cross-coupling reactions.

G Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition Pd(0)L2->OA Ar-X Halo-Indole Substrate (R-X) Ar-X->OA Pd(II)Complex R-Pd(II)-X L2 OA->Pd(II)Complex Trans Transmetalation Pd(II)Complex->Trans BoronicAcid Ar'-B(OH)₂ BoronicAcid->Trans Base Base (e.g., K₂CO₃) Base->Trans Pd(II)ArComplex R-Pd(II)-Ar' L2 Trans->Pd(II)ArComplex RE Reductive Elimination Pd(II)ArComplex->RE RE->Pd(0)L2 Regeneration Product Coupled Product (R-Ar') RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]

Suzuki Coupling FAQs:

Q6: My Suzuki coupling reaction is sluggish or stalls completely. Why?

A6: This is a common issue with several potential causes related to the unique electronics of the substrate.

  • Causality: The rate-determining step is often the oxidative addition of the palladium catalyst to the aryl halide.[5] The 4-fluoro and 5-carbonitrile groups are both electron-withdrawing, which can make the C-X bond at a position like C7 more electron-deficient and thus more reactive towards oxidative addition. However, the indole N-H is acidic and can interfere with the catalyst or base.

  • Troubleshooting Steps:

    • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. Switch to a more active catalyst system designed for challenging substrates. Buchwald's palladacycle precatalysts (e.g., XPhos Pd G3) with bulky, electron-rich phosphine ligands are excellent choices as they promote the oxidative addition step.[6][7]

    • Base Selection: The choice of base is critical. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective in anhydrous conditions, though it may require a small amount of water to function optimally.[7] The base activates the boronic acid for transmetalation.

    • N-H Interference: The indole N-H proton is acidic (pKa ≈ 17) and can be deprotonated by the strong bases used, potentially coordinating to the palladium center and inhibiting catalysis. Consider N-protection with a group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride), which can be easily removed post-coupling.

    • Solvent & Temperature: Ensure you are using a degassed, anhydrous solvent (like dioxane or DMF). If the reaction is sluggish at 80-90°C, a higher temperature (up to 110-120°C) may be necessary, provided the substrate is stable.

Q7: I'm observing significant amounts of a side product that appears to be my starting material without the halogen (hydrodehalogenation). What's happening?

A7: Hydrodehalogenation is a known side reaction in Suzuki couplings. It occurs when the R-Pd(II)-X intermediate reacts with a hydride source before transmetalation can occur. The source of the hydride can be solvent, base (especially with formate impurities), or the boronic acid itself. To minimize this, ensure your boronic acid is of high quality and that your solvent is pure and anhydrous. Using a more active ligand that accelerates the rate of transmetalation can also help the desired reaction outcompete this side pathway.

Section 3.2: Hydrolysis of the Nitrile Group

Converting the nitrile to a carboxylic acid or an amide is a key transformation. The choice between acidic and basic hydrolysis depends on the stability of the rest of the molecule.

Nitrile Hydrolysis FAQs:

Q8: I am trying to hydrolyze the nitrile to a carboxylic acid with strong acid (e.g., 6M HCl, reflux), but I'm getting a complex mixture of products and low yield. What is the problem?

A8: Indole rings are notoriously unstable under strongly acidic and hot conditions.

  • Causality: The indole nucleus, specifically the C3 position, is highly susceptible to electrophilic attack.[8] Under strong acid, the indole can protonate and subsequently polymerize, leading to intractable tars.

  • Troubleshooting:

    • Switch to Basic Conditions: Alkaline hydrolysis is generally much more compatible with the indole core.[9] Refluxing with aqueous NaOH or KOH (e.g., 2-4 M) will hydrolyze the nitrile to the carboxylate salt.[10] Following the reaction, a careful acidic workup (e.g., adding HCl at 0°C until pH ~2-3) will protonate the carboxylate to yield the desired 4-fluoro-1H-indole-5-carboxylic acid.[11]

    • Two-Step Hydrolysis: If the amide is the desired product, the hydrolysis can be stopped at that stage. This often requires milder conditions, such as using H₂O₂ with a base like K₂CO₃ in DMSO.

Q9: My basic hydrolysis is complete, but upon acidification, my product precipitates as a sticky oil that is difficult to purify. How can I improve the workup?

A9: This is often due to co-precipitation of impurities or poor crystallization behavior.

  • Troubleshooting the Workup:

    • Control the Precipitation: Perform the acidification slowly at 0°C with vigorous stirring. Rapid pH changes can cause the product to "crash out" as an amorphous solid or oil.

    • Extraction Protocol: Instead of filtering the precipitate directly, consider acidifying the aqueous solution and then extracting the carboxylic acid product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry with Na₂SO₄, and concentrate in vacuo. This often yields a cleaner crude product.

    • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel chromatography using a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

Experimental Protocols (Illustrative)

Protocol 1: N-Boc Protection of 4-fluoro-1H-indole-5-carbonitrile

  • Reaction Setup: To a solution of 4-fluoro-1H-indole-5-carbonitrile (1.0 eq) in anhydrous THF (0.2 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Execution: Stir the reaction mixture at room temperature and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected indole.

Protocol 2: General Procedure for Suzuki Coupling (Hypothetical 7-Bromo Substrate)

  • Reaction Setup: In a dry flask or microwave vial under an inert atmosphere, combine N-Boc-7-bromo-4-fluoro-1H-indole-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos Pd G3 catalyst (0.05 eq).

  • Execution: Add degassed 1,4-dioxane (0.1 M). Seal the vessel and heat to 100°C with vigorous stirring. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The Boc protecting group can then be removed under standard acidic conditions (e.g., TFA in DCM).

References

  • EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis and Chemistry of Indole.
  • Unknown. (n.d.). Indoles.
  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • RSC Publishing. (2025, October 8). Recent advances in the transformation of nitriles into diverse N-heterocycles. Retrieved from [Link]

  • AK Lectures. (2016, October 21). Structure and Reactivity of Nitriles. Retrieved from [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Orion Cientific. (n.d.). 4-Fluoro-1H-indole-5-carbonitrile, Package: 1g, Laibo Chem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluoro-1H-indole-5-carbonitrile is a vital heterocyclic building block in medicinal chemistry and drug development.[1] Its substituted indole scaffold is a key component in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system.[2] However, the synthesis of this molecule is not without its challenges. The presence of both electron-withdrawing fluorine and nitrile groups on the benzene ring introduces specific electronic and steric factors that can lead to a variety of side-reactions. This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource, offering in-depth troubleshooting advice and answers to frequently encountered problems during the synthesis of 4-fluoro-1H-indole-5-carbonitrile.

Section 1: Common Synthetic Strategies & Their Pitfalls

The synthesis of 4-fluoro-1H-indole-5-carbonitrile can be approached via several established indole synthesis methodologies. Each route, however, presents a unique set of potential side-reactions. Understanding these pathways is the first step in effective troubleshooting.

  • Route A: The Fischer Indole Synthesis. This is one of the most classic and widely used methods for indole formation.[3] It involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[4] For the target molecule, this would typically start from (4-fluoro-5-cyanophenyl)hydrazine and a suitable aldehyde or ketone derivative. The primary challenges in this route are often related to the harsh acidic conditions and the stability of the hydrazine and hydrazone intermediates.[2][5]

  • Route B: Late-Stage Palladium-Catalyzed Cyanation. An alternative strategy involves forming a 4-fluoro-1H-indole ring with a suitable leaving group (e.g., bromine or iodine) at the 5-position, followed by a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂).[6] While this avoids the potential pitfalls of the Fischer synthesis, it introduces challenges related to catalyst efficiency, dehalogenation, and purification from metal residues.[7]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during synthesis in a practical question-and-answer format.

Q1: My overall yield is significantly lower than expected. What are the primary causes?

A1: Low yields are a frequent challenge and can stem from several factors across the synthetic sequence.[5]

  • Poor Quality of Starting Materials: The purity of your initial arylhydrazine or substituted aniline is paramount. Impurities can engage in competing side-reactions or even inhibit the catalyst.[5]

    • Expert Insight: We recommend verifying the purity of your starting materials by NMR or GC-MS before commencing the synthesis. Old bottles of arylhydrazines, in particular, can undergo significant degradation.

  • Inefficient Cyclization (Fischer Synthesis): The key[8][8]-sigmatropic rearrangement and subsequent cyclization can be inefficient.[4] This step is highly sensitive to the choice of acid catalyst and temperature. Both Brønsted acids (like polyphosphoric acid) and Lewis acids (like ZnCl₂) are used, and the optimal choice often needs to be determined empirically.[3]

    • Troubleshooting: If you suspect inefficient cyclization, consider screening different acid catalysts or adjusting the reaction temperature. Running the reaction under strictly anhydrous conditions is critical, as water can interfere with the catalyst and key intermediates.[5]

  • Incomplete Catalytic Turnover (Cyanation Route): In palladium-catalyzed reactions, incomplete conversion is a common source of low yields. This can be due to catalyst deactivation or suboptimal reaction conditions (temperature, solvent, base).

    • Troubleshooting: Ensure your solvent (e.g., DMF) is anhydrous. Consider increasing the catalyst loading slightly or screening different phosphine ligands, which can improve catalyst stability and reactivity.[9]

Q2: My TLC plate shows multiple spots after the reaction. What are these impurities?

A2: The appearance of multiple spots on a TLC plate is a clear indicator of side-product formation or incomplete reaction. The identity of these byproducts is highly dependent on your synthetic route.

Potential Impurity Likely Cause & Route Expected TLC Polarity (vs. Product) Mitigation Strategy
Unreacted Starting Material Incomplete conversion (Both Routes)Varies (e.g., bromo-indole is less polar)Increase reaction time/temperature; check catalyst activity.
Dehalogenated Product Reductive cleavage of C-F or C-Br bond (Route B)Generally less polarUse milder reducing agents if applicable; optimize Pd catalyst conditions.[7]
Oxidized/Polymerized Indoles Air/light exposure, harsh acid (Both Routes)Often form a streak or baseline spotsMaintain an inert atmosphere (N₂/Ar); avoid excessively high temperatures.[10]
Isomeric Byproducts Use of unsymmetrical ketones (Route A)Similar polarity, difficult to separateUse a symmetrical ketone/aldehyde if possible; optimize acid catalyst to improve regioselectivity.[5]
Incompletely Cyclized Intermediates Insufficient heat or acid strength (Route A)More polar than the final indoleIncrease reaction temperature or use a stronger acid catalyst.[4]

Q3: My final, isolated product is off-white with a pink or brownish tint. What causes this discoloration and how can I remove it?

A3: Pure indole and its derivatives are typically white or slightly off-white crystalline solids.[10] A pink, red, or brown coloration is almost always a sign of impurity due to oxidation or polymerization.

  • Causality: The indole ring, particularly the pyrrole moiety, is electron-rich and susceptible to auto-oxidation, especially when exposed to air and light.[10][11] This process can form highly colored oligomeric or polymeric species. Harsh acidic conditions can also promote polymerization.[12]

  • Troubleshooting & Purification:

    • Minimize Exposure: During workup and storage, minimize the product's exposure to light and air. Storing the final compound under an inert atmosphere (N₂ or Ar) in a dark vial is recommended.

    • Purification: The best method for removing these colored impurities is often column chromatography on silica gel. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be highly effective. For stubborn cases, a plug of activated carbon can be used to adsorb colored impurities before a final recrystallization.

Q4: I am performing a late-stage cyanation on 5-bromo-4-fluoro-1H-indole. What specific side-products should I be aware of?

A4: Palladium-catalyzed cyanation is powerful but can generate specific impurities.

  • Hydrodebromination: The most common side-reaction is the reductive cleavage of the carbon-bromine bond, leading to the formation of 4-fluoro-1H-indole . This occurs when a hydride source is present (e.g., from the solvent or additives) and intercepts the catalytic cycle.

  • Proto-decyanation: Less common, but possible, is the loss of the newly installed cyano group, reverting back to 4-fluoro-1H-indole.

  • Bi-indole Formation (Homo-coupling): A small amount of 5,5'-bis(4-fluoro-1H-indole) can form through the palladium-catalyzed coupling of two molecules of the starting bromo-indole.

  • Expert Insight: To minimize these side-products, ensure all reagents and the solvent are pure and anhydrous. The choice of palladium catalyst, ligand, and base is critical. Using a well-defined catalyst system can often provide better selectivity and reduce the formation of unwanted byproducts.

Section 3: Analytical & Purification Protocols

Protocol 1: Standard TLC Monitoring

  • Plate: Silica gel 60 F₂₅₄.

  • Eluent: A starting mixture of 30% Ethyl Acetate in Hexanes is typically effective. Adjust polarity as needed.

  • Visualization:

    • Primary: UV light at 254 nm. The indole ring is strongly UV-active.

    • Secondary: Staining with a p-anisaldehyde or potassium permanganate solution can help visualize non-UV active impurities.

  • Interpretation: The product, 4-fluoro-1H-indole-5-carbonitrile, is a relatively polar molecule due to the N-H and nitrile groups. Expect an Rf value in the range of 0.3-0.5 in the suggested eluent system. Unreacted bromo-indole would be less polar (higher Rf), while highly oxidized impurities may remain at the baseline.

Protocol 2: Purification via Flash Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Loading: Adsorb the crude product onto a small amount of silica gel and dry-load it onto the column for best resolution.

  • Elution: Use a gradient elution system, starting with a low polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes) and gradually increasing the polarity (e.g., to 40-50% Ethyl Acetate/Hexanes).

  • Collection: Collect fractions and analyze by TLC to pool the pure product fractions.

  • Solvent Removal: Remove the solvent under reduced pressure, avoiding excessive heat to prevent product degradation.

Section 4: Visual Diagrams

Troubleshooting_Workflow start Synthesis Problem Observed low_yield Low Yield start->low_yield multi_spots Multiple Spots on TLC start->multi_spots discoloration Product Discoloration start->discoloration check_sm Verify Starting Material Purity low_yield->check_sm optimize_cond Optimize Reaction Conditions (T, Catalyst) low_yield->optimize_cond analyze_byproducts Identify Byproducts (MS, NMR) multi_spots->analyze_byproducts purify Purification Strategy discoloration->purify inert_atm Use Inert Atmosphere discoloration->inert_atm check_sm->optimize_cond success Pure Product Obtained optimize_cond->success analyze_byproducts->purify re_chromatography Column Chromatography purify->re_chromatography recrystallize Recrystallization purify->recrystallize re_chromatography->success recrystallize->success

Caption: A general workflow for troubleshooting common synthesis problems.

Fischer_Indole_Mechanism A Arylhydrazine + Ketone B Hydrazone Formation A->B H+ C Enamine Tautomer B->C Tautomerization S1 Side Reaction: Hydrazone Decomposition (Harsh Acid/Heat) B->S1 D [3,3]-Sigmatropic Rearrangement C->D Heat, H+ E Di-imine Intermediate D->E F Cyclization (Aminal) E->F H+ S2 Side Reaction: Alternative Cyclization (Regioisomers) E->S2 G Elimination of NH3 F->G H Aromatization to Indole G->H S3 Side Reaction: Polymerization (Strong Acid) H->S3

Caption: Fischer Indole synthesis pathway highlighting key side-reaction points.

Section 5: References

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. [Link]

  • Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]

  • Buchwald, S. L., et al. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. NIH-PMC. [Link]

  • Dr. Yousafzai. (2025). Bischler Indole Synthesis / Heterocyclic chemistry / Bischler–Möhlau indole synthesis. YouTube. [Link]

  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Mcgrath, K. (2017). What do common indole impurities look like?. ResearchGate. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Gribble, G. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]

  • Gribble, G. W. (2010). Indole synthesis: a review and proposed classification. NIH-PMC. [Link]

  • ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]

  • Gribble, G. (2016). Bischler Indole Synthesis. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • ResearchGate. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. [Link]

  • Singh, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Lautens, M., et al. (2023). The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. ResearchGate. [Link]

  • Cerna, I., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]

  • Amarante, G. W., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. ResearchGate. [Link]

  • Scott, J. D., et al. (2018). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ACS Catalysis. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-fluoro-1H-indole-5-carbonitrile. As a crucial heterocyclic building block in pharmaceutical research, mastering its synthesis at scale is paramount. This document provides practical, field-tested advice in a question-and-answer format, focusing on troubleshooting common issues and navigating the challenges of scaling up production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the synthesis of fluorinated indoles.

Q1: What are the most common synthetic routes to substituted indoles like this one, and what are their primary drawbacks? A1: Several classical methods exist, each with trade-offs. The Fischer indole synthesis is one of the oldest and most well-known methods but often requires harsh acidic conditions and high temperatures, which can lead to low yields and the formation of unwanted regioisomers, especially with unsymmetrical ketones[1][2][3]. Other routes like the Leimgruber–Batcho, Reissert, and Bartoli syntheses offer milder conditions or access to different substitution patterns but may involve more steps or less readily available starting materials[2][4][5]. For scaling up, multi-step routes that offer high selectivity and reproducibility at each stage are often preferred over one-pot classical methods.

Q2: Why is purification of fluoroindoles often challenging? A2: Purification can be complicated by several factors. The final product may co-elute with structurally similar byproducts or unreacted starting materials during column chromatography[1]. Emulsion formation during aqueous workups is also a frequent issue[1]. Furthermore, the indole nucleus can be sensitive to strong acids, and some indole derivatives may degrade on standard silica gel, necessitating the use of neutralized silica or an alternative stationary phase like alumina[1].

Q3: How does the fluorine substituent impact the synthesis? A3: The strongly electron-withdrawing nature of the fluorine atom deactivates the benzene ring to electrophilic aromatic substitution, which can make certain cyclization reactions more challenging compared to their non-fluorinated analogs. This deactivation can necessitate harsher reaction conditions (higher temperatures or stronger acids), which in turn can increase the risk of side reactions and decomposition[6]. However, it can also influence regioselectivity in a predictable manner, which can be exploited for a more controlled synthesis.

Q4: My reaction stalls before completion when I try to run it on a larger scale. What's the likely cause? A4: This is a classic scale-up problem often related to mass and heat transfer[6][7]. In a larger reactor, inefficient stirring can create "dead zones" where reactants are not adequately mixed[7]. Furthermore, exothermic or endothermic reactions are harder to control; poor heat transfer can lead to localized hot spots or cold spots, slowing or stalling the reaction[6][7]. It is critical to ensure that the stirring mechanism and heating/cooling system are adequate for the vessel size.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the synthesis of 4-fluoro-1H-indole-5-carbonitrile.

Problem Observed Potential Causes Recommended Solutions & Scientific Rationale
Low Final Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing at scale.[6] 2. Product Decomposition: Indoles can be unstable under strongly acidic or high-temperature conditions, leading to polymerization or degradation.[1][4] 3. Poor Starting Material Quality: Impurities in starting materials can inhibit catalysts or lead to yield-reducing side reactions.[1]1. Optimize Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction to completion. Ensure the internal reaction temperature, not just the bath temperature, is at the target. For larger vessels, confirm the stirring is vigorous enough to ensure a homogeneous mixture.[1] 2. Re-evaluate Conditions: If decomposition is suspected (indicated by charring or multiple spots on TLC), consider lowering the reaction temperature and extending the reaction time. If using a strong acid catalyst, screen for milder alternatives (e.g., switching from polyphosphoric acid to a Lewis acid like ZnCl₂).[1] 3. Verify Starting Materials: Always verify the purity of starting materials via NMR or other appropriate analytical techniques before beginning the synthesis.
Multiple Spots on TLC / Impurity Formation 1. Formation of Regioisomers: A common issue in syntheses like the Fischer indole method when using unsymmetrical precursors.[1][3] 2. Side Reactions: The nitrile group can be sensitive to reaction conditions. Additionally, oxidation of the indole ring can occur if not performed under an inert atmosphere.[2] 3. Incomplete N-H Deprotonation/Alkylation: In steps involving modification of the indole nitrogen, incomplete reaction can leave starting material that is difficult to separate.[8]1. Choose a Regioselective Route: Employ a synthetic strategy that builds the molecule in a way that avoids ambiguity. For example, starting with a pre-functionalized benzene ring where the positions of the fluoro and eventual cyano groups are already set. 2. Maintain Inert Atmosphere: Conduct reactions, especially those involving organometallics or sensitive intermediates, under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. 3. Optimize Base and Solvent: Ensure at least one full equivalent of a strong, non-nucleophilic base (e.g., NaH) is used for N-H deprotonation. Use a dry, polar aprotic solvent like DMF or THF to ensure solubility and reactivity.[8]
Difficulty in Product Isolation & Purification 1. Emulsion During Workup: The presence of polar solvents like DMF and certain byproducts can lead to persistent emulsions during aqueous extraction.[1] 2. Product Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive indoles.[1] 3. Co-elution of Impurities: An impurity may have a very similar polarity to the desired product, making separation by standard column chromatography difficult.[9]1. Break the Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps to break emulsions and improve phase separation.[1] 2. Use Alternative Chromatography: Consider using deactivated or neutralized silica gel (by pre-treating with a triethylamine solution) or switch to a different stationary phase like alumina.[1] 3. Recrystallization or Solvent System Optimization: If chromatography fails, attempt recrystallization from a suitable solvent system. For chromatography, screen a wider range of solvent systems with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).

Part 3: Recommended Synthetic Protocol & Workflow

The following is a robust, multi-step synthesis suitable for producing high-purity 4-fluoro-1H-indole-5-carbonitrile. This route is designed for control and scalability.

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Leimgruber-Batcho Indole Synthesis cluster_2 Step 3: Sandmeyer Reaction A 2,5-Difluorotoluene B 4-Fluoro-2-methyl-5-nitrobenzene A->B HNO₃ / H₂SO₄ D Enamine Intermediate B->D DMF-DMA, Heat C N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E 4-Fluoro-5-nitro-1H-indole D->E Reductive Cyclization (e.g., H₂, Pd/C) F 4-Fluoro-5-amino-1H-indole E->F Reduction (e.g., SnCl₂, HCl) G Diazonium Salt Intermediate F->G NaNO₂, HCl H 4-Fluoro-1H-indole-5-carbonitrile G->H CuCN G A Scale-Up Issue Identified (e.g., Low Yield, Impurity) B Is the issue related to reaction completion? A->B C Is the issue related to purity/byproducts? A->C D Analyze Heat Transfer. Is the reaction exothermic? Implement staged cooling/heating. B->D Yes E Evaluate Mixing Efficiency. Are there dead zones? Optimize impeller type/speed. B->E Yes F Check Reagent Addition Rate. Slow down addition for exothermic steps. B->F Yes G Analyze Impurity Profile (LC-MS). Identify the byproduct structure. C->G Yes H Is it a thermal degradant? Lower reaction temperature. G->H I Is it a process-related impurity? Re-evaluate starting material specs and workup conditions. G->I

Sources

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Fischer indole synthesis of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated indoles are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guide

Low to No Product Yield

Question: I am attempting a Fischer indole synthesis with a fluorinated phenylhydrazine, and I am observing very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Fischer indole synthesis of fluorinated indoles are a common yet surmountable issue. The strong electron-withdrawing nature of the fluorine atom significantly impacts the reaction mechanism, often requiring adjustments to standard protocols.[1][2]

Here is a systematic approach to diagnosing and resolving low yield issues:

  • Assess Starting Material Quality: The purity of your fluorinated phenylhydrazine and the carbonyl compound is paramount. Impurities can introduce competing side reactions.[3][4]

    • Protocol: Ensure your phenylhydrazine is free of aniline contaminants, which can be checked by NMR. If necessary, purify the hydrazine by recrystallization or column chromatography. Similarly, distill or recrystallize the ketone or aldehyde partner.

  • Re-evaluate Your Acid Catalyst: The choice and concentration of the acid catalyst are critical and often substrate-dependent.[3][5] The electron-withdrawing fluorine atom deactivates the aromatic ring, making the key[6][6]-sigmatropic rearrangement step more difficult.[1]

    • Expertise & Experience: A stronger acid is often required to facilitate the reaction with electron-deficient substrates. However, excessively harsh acidic conditions can lead to decomposition.

    • Troubleshooting Steps:

      • If using a Brønsted acid like HCl or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA), which can be more effective.[3][5][7]

      • Perform a small-scale screen of different acid catalysts and concentrations to identify the optimal conditions for your specific substrates.

  • Optimize Reaction Temperature and Time: Elevated temperatures are typically necessary for the Fischer indole synthesis to proceed.[3][8] However, for fluorinated substrates, finding the right thermal window is crucial to avoid decomposition.

    • Protocol:

      • Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, incrementally increase the temperature.

      • Consider the use of microwave irradiation, which can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[9][10][11]

Formation of Multiple Products & Regioselectivity Issues

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the Fischer indole synthesis for my fluorinated substrate?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical ketones.[3] The directing effect of the fluorine substituent on the phenylhydrazine ring, combined with the substitution pattern of the ketone, will determine the final isomeric ratio.

Causality: The regioselectivity is determined during the enamine formation and the subsequent[6][6]-sigmatropic rearrangement. The acid catalyst can influence which enamine isomer is preferentially formed.[12]

Troubleshooting Workflow:

start Mixture of Regioisomers Observed catalyst Screen Acid Catalysts (Brønsted vs. Lewis) start->catalyst Stronger acids may favor the more substituted enamine temp Vary Reaction Temperature catalyst->temp Temperature can influence isomerization equilibrium ketone Modify Ketone Structure (e.g., introduce blocking group) temp->ketone If selectivity remains low separation Optimize Chromatographic Separation ketone->separation If synthesis cannot be optimized

Caption: Workflow for troubleshooting regioselectivity.

  • Acid Catalyst Screening: The choice of acid can significantly influence the ratio of the resulting regioisomers.

    • Expertise & Experience: Stronger acids, such as methanesulfonic acid, have been shown to favor enolization at the less substituted side of a ketone, potentially leading to higher regioselectivity.[1]

  • Steric Hindrance: The steric bulk of the substituents on the unsymmetrical ketone can direct the formation of one regioisomer over the other. If synthetically feasible, modifying the ketone to enhance steric differentiation can be a powerful strategy.

Frequently Asked Questions (FAQs)

Q1: Why is the Fischer indole synthesis of fluorinated indoles generally more challenging than for non-fluorinated analogues?

The primary reason lies in the powerful electron-withdrawing nature of the fluorine atom. This deactivates the aromatic ring of the phenylhydrazine, making it less nucleophilic. This electronic effect raises the activation energy for the crucial[6][6]-sigmatropic rearrangement step in the reaction mechanism, often leading to sluggish reactions or the need for harsher conditions.[1][2]

Q2: Can I form the phenylhydrazone intermediate in situ?

Yes, and it is often the preferred method. The phenylhydrazone can be formed by reacting the fluorinated phenylhydrazine and the carbonyl compound in a suitable solvent (like ethanol or acetic acid) and then adding the acid catalyst for the cyclization step without isolating the intermediate.[4][7] This one-pot procedure can be more efficient.

Q3: My fluorinated indole product seems to be degrading during workup or purification. What can I do?

Some fluorinated indoles can be sensitive to strong acids, even at room temperature, or may be unstable on silica gel.[3]

  • Workup: After the reaction is complete, pour the reaction mixture onto crushed ice and neutralize carefully with a base like sodium bicarbonate or ammonia.

  • Purification: If you suspect degradation on silica gel, consider using a different stationary phase for column chromatography, such as alumina (basic or neutral), or purify by recrystallization if possible.

Q4: I am working with a pyridylhydrazine to synthesize a fluoro-azaindole. Are there any special considerations?

Yes, the synthesis of azaindoles via the Fischer reaction is notoriously more difficult due to the electron-deficient nature of the pyridine ring.[12][13] The pyridine nitrogen can also be protonated by the acid catalyst, further deactivating the ring. For successful synthesis of fluoro-azaindoles, consider the following:

  • Starting Material: If possible, use a pyridylhydrazine that also contains an electron-donating group to counteract the deactivating effects of the pyridine nitrogen and the fluorine.[12][14]

  • Reaction Conditions: Microwave-assisted synthesis has been shown to be particularly effective for the formation of azaindoles, often succeeding where conventional heating fails.[9]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of a Fluorinated Indole

This is a general guideline and may require optimization for your specific substrates.

  • Hydrazone Formation (Optional Pre-formation):

    • In a round-bottom flask, dissolve the fluorinated phenylhydrazine (1.0 eq) in ethanol.

    • Add the ketone or aldehyde (1.05 eq).

    • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

    • Heat the mixture at reflux for 1-2 hours and monitor by TLC until the starting materials are consumed.

    • Cool the reaction mixture to allow the hydrazone to precipitate. Filter and wash with cold ethanol.

  • Indolization:

    • To the crude or purified hydrazone, add the chosen acid catalyst. For example, with polyphosphoric acid (PPA), use approximately 10 times the weight of the hydrazone.

    • Heat the mixture with vigorous stirring. The optimal temperature can range from 80 °C to 180 °C. Monitor the reaction progress by TLC.

    • For microwave synthesis: Combine the fluorinated phenylhydrazine, carbonyl compound, and an acid catalyst like p-toluenesulfonic acid (p-TSA) in a microwave vial and heat at a set temperature (e.g., 150 °C) for a short period (e.g., 15-30 minutes).[4][9]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of ice and water.

    • Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst Screening

The following table provides a representative example of how to structure data from an acid catalyst screen for the synthesis of a hypothetical 4-fluoroindole.

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (cat.)Ethanol801215
2ZnCl₂ (1.2 eq)Toluene110645
3PPAneat120265
4p-TSA (1.1 eq)Toluene (MW)1500.572

Mechanistic Considerations

The accepted mechanism for the Fischer indole synthesis proceeds through several key steps. Understanding these steps is crucial for effective troubleshooting.

A Fluorinated Phenylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B H⁺ C Tautomerization to Enehydrazine B->C H⁺ D [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) C->D Heat, H⁺ (Fluorine deactivates) E Rearomatization D->E F Cyclization & Ammonia Elimination E->F H⁺ G Fluorinated Indole F->G

Caption: Key steps in the Fischer indole synthesis.

The fluorine substituent's electron-withdrawing effect primarily retards the[6][6]-sigmatropic rearrangement (Step D), which is often the rate-determining step.[1][15][16] Therefore, troubleshooting efforts are frequently focused on facilitating this specific transformation through the appropriate choice of catalyst and reaction conditions.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles. BenchChem Technical Support.
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  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Science Info. (2024).
  • Majid, M., & Alam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
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  • BenchChem. Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
  • Easter, Q. T., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6112-6115.
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  • Hughes, D. L. (2021). Fischer Indole Synthesis. In Organic Reactions (pp. 1-47). John Wiley & Sons, Inc.
  • Garg, N. K., & Sarpong, R. (2011). Exploration of the interrupted Fischer indolization reaction. Accounts of Chemical Research, 44(1), 1-12.
  • Jeanty, M., et al. (2012). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 14(17), 4568-4571.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5796-5799.
  • BenchChem. Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
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  • ResearchGate. Fischer indole synthesis | Request PDF.
  • Varma, R. S. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(1), 1-10.
  • Gribble, G. W. (2018).
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  • Panther, J., & Müller, T. J. J. (2016). Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. Synthesis, 48(07), 974-986.
  • Kamal, A., et al. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & Medicinal Chemistry Letters, 19(11), 3006-3009.
  • Al-Azzawi, A. M., & Al-Rufaie, A. M. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(5), 5695-5704.
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  • Chemistry Lover. (2019, April 3). Fischer indole synthesis [Video]. YouTube.

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handling and storage best practices for 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-fluoro-1H-indole-5-carbonitrile (CAS No. 1240113-42-1). As a substituted indole, this compound holds significant potential in medicinal chemistry and materials science.[1][2][3] However, its unique structural features—a fluorinated benzene ring, a reactive indole core, and a nitrile group—necessitate specific handling and storage practices to ensure experimental success and user safety. This guide provides field-proven insights and troubleshooting protocols to address common challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the safe handling and storage of 4-fluoro-1H-indole-5-carbonitrile.

Q1: What are the primary hazards associated with 4-fluoro-1H-indole-5-carbonitrile?

While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, data from the structurally analogous compound 4-fluoro-1H-indole-7-carbonitrile suggests it should be handled with care.[4] The likely hazards, based on its functional groups and related structures, include:

  • Acute Toxicity (Oral): May be harmful if swallowed (GHS Category 4).[4]

  • Skin Irritation: Likely to cause skin irritation (GHS Category 2).[4]

  • Eye Irritation: Likely to cause serious eye irritation (GHS Category 2A).[4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust (GHS Category 3).[4]

The nitrile group (-CN) warrants caution, as nitrile compounds can have toxicological implications.[5] The indole nucleus itself, while a common scaffold in biology, can undergo degradation to form various intermediates.[6][7]

Q2: What are the definitive best practices for storing this compound to ensure its long-term stability?

The stability of 4-fluoro-1H-indole-5-carbonitrile is critical for reproducible experimental results. Indole derivatives can be sensitive to light, air (oxidation), and moisture. Furthermore, fine chemical powders are often hygroscopic, meaning they can absorb moisture from the air, which can lead to caking and degradation.[8][9]

Causality: The indole ring is electron-rich and susceptible to oxidation, which can lead to discoloration (often pink or brown) and the formation of impurities.[6][7] Hygroscopicity can introduce water, which may affect the compound's mass when weighing and can potentially participate in degradation pathways.[9]

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, airtight container, preferably made of amber glass to protect from light.

  • Atmosphere: For maximum stability, flush the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture.

  • Environment: Store in a cool, dry, and dark place. A desiccator or a controlled-humidity cabinet is highly recommended.[10]

  • Temperature: Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is preferable. Avoid freezing, which can cause moisture to condense upon removal.

Q3: What specific Personal Protective Equipment (PPE) should I use when handling this compound?

Given the inferred hazards of irritation and potential toxicity, a comprehensive PPE strategy is mandatory.[11][12]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[13][14][15] It is critical to understand that disposable nitrile gloves offer splash protection and should be changed immediately upon contamination.[15] Never reuse disposable gloves.[15]

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[16]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] Ensure you are wearing long pants and closed-toe shoes made of a non-porous material.[17]

  • Respiratory Protection: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust.[18] If engineering controls are insufficient, a respirator may be required after a formal hazard assessment.[16]

Q4: How should I properly dispose of waste containing 4-fluoro-1H-indole-5-carbonitrile?

All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, pipette tips) and unused material, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The label should explicitly state "Hazardous Waste" and list the chemical name: "4-fluoro-1H-indole-5-carbonitrile."

  • Disposal: Follow all local, state, and federal regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures. Do not dispose of this chemical down the drain or in regular trash.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Issue 1: The compound fails to dissolve or precipitates out of solution.

Causality: Solubility is governed by the principle of "like dissolves like." 4-fluoro-1H-indole-5-carbonitrile has a largely nonpolar indole core but also contains polar fluorine and nitrile functional groups. This mixed polarity can make solvent selection non-obvious.

Troubleshooting Steps:

  • Solvent Selection: If experiencing poor solubility in a nonpolar solvent (e.g., hexanes, toluene), try a more polar aprotic solvent. If using a polar protic solvent (e.g., ethanol, methanol) leads to issues, a polar aprotic solvent may be a better choice.

  • Recommended Solvents to Test:

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone.

    • Chlorinated: Dichloromethane (DCM), Chloroform.

  • Gentle Heating: Gently warm the solution (e.g., to 30-40 °C) to increase the rate of dissolution. Always monitor for any color change, which could indicate degradation.

  • Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.

  • Check Purity: If the compound was previously soluble and now is not, it may have degraded. See Issue 2 for guidance.

Issue 2: The solid powder or my prepared solutions are discolored.

Causality: Indoles are known to be susceptible to oxidation and degradation, often catalyzed by light and air.[6][7] This process can form highly colored polymeric byproducts, leading to a pink, red, or brown appearance. The presence of fluorine can modulate metabolic stability but does not eliminate the inherent reactivity of the indole ring.[1]

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Compound Degradation start Observation: Compound or solution is discolored (e.g., pink, brown) check_solid Is the solid powder discolored in the original vial? start->check_solid check_sol Did discoloration occur after dissolving? solid_yes Source material is likely degraded. Procure a new, high-purity batch. Review storage conditions. check_solid->solid_yes Yes solid_no Solid appears pure. Proceed to check solution stability. check_solid->solid_no No sol_env Assess Solution Environment: - Is the solvent high purity? - Is the solution exposed to light? - Is the temperature elevated? check_sol->sol_env Yes solid_no->check_sol sol_remedy Action: 1. Prepare fresh solutions daily. 2. Use amber vials or wrap in foil. 3. Store stock solutions at -20°C. 4. Degas solvent if necessary. sol_env->sol_remedy sol_verify Verify Purity: Run analytical check (e.g., LC-MS, TLC) on the discolored solution to identify impurities. sol_remedy->sol_verify

Caption: Troubleshooting workflow for discolored compound or solution.

Issue 3: I am observing inconsistent or non-reproducible results in my experiments.

Causality: Inconsistent results often stem from un G. The hygroscopic nature of the powder can lead to inaccurate weighing if it has absorbed atmospheric moisture.[8][9] Additionally, the compound may be unstable in your specific experimental medium (e.g., aqueous buffer, cell culture media) over the time course of the experiment.

Troubleshooting Steps:

  • Verify Mass: If you suspect moisture absorption, dry a small amount of the compound under high vacuum for several hours before weighing. Always handle the compound quickly to minimize exposure to air.[19]

  • Assess Solution Stability: Prepare your final concentration in the experimental buffer/medium and incubate it under the exact experimental conditions (time, temperature, light exposure). Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by LC-MS or HPLC to check for degradation.

  • Control for Reactivity: The indole nucleus can be reactive.[20] Consider if any components in your medium (e.g., strong nucleophiles, oxidizing agents) could be reacting with your compound. Run appropriate vehicle controls to isolate the effect of the compound.

  • Standardize Solution Preparation: Always use a consistent, documented protocol for preparing stock and working solutions. As recommended above, preparing fresh solutions for each experiment from a properly stored solid is the best practice.

Data & Protocols

Table 1: Summary of Handling and Storage Parameters
ParameterRecommendationRationale & References
Storage Temperature Room Temperature (Short-term) 2-8 °C (Long-term)Prevents thermal degradation. Indole derivatives are often best stored cool.
Humidity Control Store in a desiccator or with desiccant packs. Maintain ambient RH < 50%.Prevents water absorption by the potentially hygroscopic powder, which can cause caking and degradation.[10][19]
Light Exposure Store in an amber vial or in the dark.Protects the light-sensitive indole ring from photolytic degradation.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidation of the electron-rich indole ring.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Indoles can react vigorously with strong oxidizers. The nitrile group can be hydrolyzed by strong acids or bases.
Recommended PPE Nitrile gloves, safety goggles, lab coat.Protects against skin, eye, and respiratory irritation based on hazards of analogous compounds.[4]
Experimental Protocol: Preparation of a Stock Solution for In Vitro Assays

This protocol describes a self-validating system for preparing a high-concentration stock solution, typically in DMSO, for use in biological experiments.

Objective: To accurately prepare a 10 mM stock solution of 4-fluoro-1H-indole-5-carbonitrile.

Materials:

  • 4-fluoro-1H-indole-5-carbonitrile (MW: 160.15 g/mol )[21]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Methodology:

  • Pre-analysis & Preparation:

    • Allow the container of 4-fluoro-1H-indole-5-carbonitrile to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Perform all manipulations of the solid powder inside a chemical fume hood.

    • Wear appropriate PPE (lab coat, goggles, nitrile gloves).

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh approximately 1.60 mg of the compound directly into the tared container. Record the exact mass to four decimal places (e.g., 1.6025 mg).

    • Causality Check: Weighing the solid directly into the dissolution vessel minimizes material loss during transfer.

  • Dissolution:

    • Calculate the precise volume of DMSO required. For a 10 mM solution: Volume (µL) = (Mass (mg) / 160.15 g/mol ) * 100,000 Example: For 1.6025 mg, Volume = (1.6025 / 160.15) * 100,000 = 1000.6 µL

    • Add the calculated volume of anhydrous DMSO to the vessel containing the compound.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary. Visually inspect against a light source to ensure no solid particles remain.

  • Storage and Documentation:

    • Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), and date of preparation.

    • Seal the vial tightly. For extra protection against moisture, wrap the cap with parafilm.

    • Store the stock solution at -20 °C in the dark.

    • Self-Validation: For subsequent experiments, when thawing the stock solution, allow it to fully reach room temperature and vortex briefly before use to ensure homogeneity. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

References

  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Available at: [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Li, D., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. Available at: [Link]

  • Jinjing Chemical. (2025). What are the biological degradation pathways of 98% Indole? Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of indole by ozonation. Available at: [Link]

  • Madsen, E. L., & Bollag, J. M. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2461–2465. Available at: [Link]

  • Tan, S. W. D., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1349. Available at: [Link]

  • Gorevoy, A., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 118-142. Available at: [Link]

  • coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Available at: [Link]

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  • Pharmacy Infoline. (n.d.). Efflorescent, Hygroscopic, and Deliquescent powders. Available at: [Link]

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  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-1H-indole-7-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • SafetyCulture. (2025). Are Nitrile Gloves Chemical Resistant? Available at: [Link]

  • El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 12(10), 1636-1665. Available at: [Link]

  • JB Tools. (2023). Are Nitrile Gloves Chemical Resistant? Available at: [Link]

  • Reddit. (2016). Storage of Hygroscopic materials. r/chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Available at: [Link]

  • AMiner. (n.d.). Fluorine-containing Indoles: Synthesis and Biological Activity. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • American Elements. (n.d.). 4-Fluoro-1H-indole-3-carbonitrile. Available at: [Link]

  • PalmFlex. (n.d.). Are Nitrile Gloves Safe? Everything Buyers Need to Know. Available at: [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4591-4599. Available at: [Link]

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. Available at: [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 4-fluoro-1H-indole-5-carbonitrile: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Fluorine Advantage

The indole ring system, a fusion of benzene and pyrrole rings, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry. Its structure is a cornerstone in a multitude of natural products and pharmaceuticals, from the essential amino acid tryptophan to potent anticancer agents like vinca alkaloids.[1][2][3] The indole nucleus is considered a "privileged scaffold" because its derivatives can bind to a wide array of biological receptors and enzymes with high affinity.[3]

In parallel, the strategic incorporation of fluorine into drug candidates has become a dominant theme in modern drug discovery.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[6][7] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and increase binding affinity to target proteins.[5][6][8]

This guide focuses on 4-fluoro-1H-indole-5-carbonitrile , a derivative that marries the privileged indole scaffold with two powerful electron-withdrawing groups: a fluorine atom at the 4-position and a carbonitrile group at the 5-position. This specific substitution pattern creates a unique electronic and chemical profile, making it a highly valuable building block for the synthesis of novel therapeutics. We will objectively compare its properties and potential to other key indole derivatives, supported by experimental insights and protocols.

Physicochemical & Electronic Profile of 4-fluoro-1H-indole-5-carbonitrile

The defining characteristic of 4-fluoro-1H-indole-5-carbonitrile is its electron-deficient aromatic system. This is a direct consequence of the potent inductive (-I) and resonance (-R) effects of its substituents.

  • 4-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the electron density across the entire indole ring. While fluorine can technically donate a lone pair via a resonance effect (+R), this is generally weak and overshadowed by its inductive pull. This withdrawal of electron density can decrease the pKa of the indole N-H, making it more acidic compared to unsubstituted indole.[9]

  • 5-Carbonitrile Substituent: The cyano group (-C≡N) is a powerful electron-withdrawing group through both induction (-I) and resonance (-R). It significantly reduces the electron density of the benzene portion of the scaffold.

The combination of these two groups makes the indole ring less nucleophilic than the parent indole, a critical consideration for synthetic planning.[10] This altered reactivity profile, however, opens up unique avenues for functionalization and molecular design. The nitrile group itself is a versatile chemical handle, serving as a precursor for amines, amides, carboxylic acids, and tetrazoles, while also acting as a potent hydrogen bond acceptor in ligand-receptor interactions.[11][12]

PropertyValueSource
CAS Number 1240113-42-1[13]
Molecular Formula C₉H₅FN₂[13]
Molecular Weight 160.15 g/mol [13][14]
Appearance White to light yellow solid[12]

Synthetic Accessibility: A Practical Protocol

4-fluoro-1H-indole-5-carbonitrile is not a naturally occurring compound but can be synthesized. While multiple routes may exist, a common strategy involves building the indole core from a pre-functionalized benzene ring. The following multi-step synthesis serves as a representative example of its preparation.

Experimental Protocol: Synthesis of 7-bromo-4-fluoro-1H-indole

This protocol is adapted from established literature procedures.[15]

  • Nitration: At 0°C, slowly add 1-bromo-4-fluorobenzene to concentrated sulfuric acid. Follow this with the slow, portion-wise addition of potassium nitrate (KNO₃). Maintain the temperature at 0°C and stir for 1 hour.

    • Causality: This electrophilic aromatic substitution introduces a nitro group ortho to the bromine, directed by the fluorine and bromine atoms. The cold temperature controls the exothermic reaction and prevents side products.

  • Work-up: Slowly pour the reaction mixture into ice water and extract the product into ethyl acetate. Dry the combined organic layers with anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-bromo-4-fluoro-2-nitrobenzene.

  • Reductive Cyclization (Conceptual Step): The nitro group is then reduced to an amine, and the indole ring is formed via cyclization, a common strategy in indole synthesis. A more direct reported method involves a Grignard reaction followed by cyclization. At -78°C, ethylmagnesium bromide is added dropwise to a solution of 1-bromo-4-fluoro-2-nitrobenzene in anhydrous THF. The mixture is warmed to room temperature and stirred for 2 hours.[15]

    • Causality: This complex transformation is thought to proceed via a pathway that ultimately forms the pyrrole ring of the indole.

  • Purification: After quenching the reaction with saturated ammonium chloride solution and extraction, the crude product is purified by silica gel column chromatography to yield 7-bromo-4-fluoro-1H-indole.[15]

Experimental Protocol: Cyanation to Yield 4-fluoro-1H-indole-5-carbonitrile

This protocol is adapted from established literature procedures.[15]

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 7-bromo-4-fluoro-1H-indole in dimethylformamide (DMF). Add zinc cyanide (Zn(CN)₂) followed by a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Causality: This is a palladium-catalyzed cross-coupling reaction (a variation of the Rosenmund-von Braun reaction). The palladium catalyst facilitates the substitution of the bromine atom with a cyanide group from the zinc cyanide salt.

  • Reaction Conditions: Heat the mixture to 120°C and stir overnight.

  • Work-up and Purification: After cooling, the mixture is filtered and subjected to a liquid-liquid extraction with dichloromethane (DCM) and water. The combined organic layers are washed, dried, and concentrated. The final product, 4-fluoro-1H-indole-5-carbonitrile, is obtained after purification by silica gel column chromatography.[15]

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Indole Formation cluster_2 Step 3: Cyanation A 1-bromo-4-fluorobenzene B 1-bromo-4-fluoro-2-nitrobenzene A->B H₂SO₄, KNO₃ C 7-bromo-4-fluoro-1H-indole B->C EtMgBr, THF D 4-fluoro-1H-indole-5-carbonitrile C->D Zn(CN)₂, Pd(PPh₃)₄ G A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Experimental workflow for the MTT cell viability assay.

Many indole derivatives function by inhibiting protein kinases, which are central to cell signaling. [1]A compound derived from our scaffold could potentially inhibit a receptor tyrosine kinase (RTK) like EGFR, blocking downstream signaling and preventing cell proliferation.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Inhibitor Indole-Derived Inhibitor Inhibitor->RTK Blocks ATP Binding Site Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified RTK signaling pathway showing inhibitor action.

Conclusion

4-fluoro-1H-indole-5-carbonitrile is more than just another indole derivative. It is a strategically designed building block that leverages the principles of modern medicinal chemistry. The 4-fluoro group provides a shield against metabolic degradation and can enhance binding affinity, while the 5-carbonitrile group offers a versatile point for synthetic elaboration and crucial interactions with target proteins. Compared to parent indole, its electron-poor nature alters its fundamental reactivity, providing both challenges and opportunities for the synthetic chemist. In comparison to singly-substituted analogs like 4-fluoroindole or indole-5-carbonitrile, it offers a synergistic combination of beneficial properties. For researchers in drug development, 4-fluoro-1H-indole-5-carbonitrile represents a highly promising scaffold for the creation of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central.
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  • Production process of 3- (4-chlorobutyl) indole-5-carbonitrile. (n.d.). Google Patents.
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]

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A Senior Application Scientist's Guide to the Bioactivity Validation of 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1] Its inherent ability to mimic the purine core of ATP allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology.[1][2] The strategic addition of a fluorine atom and a carbonitrile group to this core structure, as seen in 4-fluoro-1H-indole-5-carbonitrile, presents an intriguing opportunity to modulate the compound's electronic properties, metabolic stability, and target-binding affinity. This guide provides a comprehensive framework for the validation of the bioactivity of 4-fluoro-1H-indole-5-carbonitrile, with a focus on its potential as a kinase inhibitor within the PI3K/mTOR signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making its components highly attractive targets for therapeutic intervention.[3][4][5] This guide will objectively compare the hypothetical bioactivity of 4-fluoro-1H-indole-5-carbonitrile with established PI3K/mTOR inhibitors, providing detailed experimental protocols to empower researchers in their own investigations.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To rigorously assess the potential of 4-fluoro-1H-indole-5-carbonitrile, its performance must be benchmarked against well-characterized inhibitors of the PI3K/mTOR pathway. For this guide, we have selected two potent, clinically relevant comparators: PF-04979064, a PI3K/mTOR dual inhibitor, and PF-06843195, a PI3Kα-selective inhibitor.[4][6] The following tables present a hypothetical, yet plausible, bioactivity profile for 4-fluoro-1H-indole-5-carbonitrile, grounded in the known structure-activity relationships of similar indole-based kinase inhibitors.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)
CompoundPI3KαPI3KβPI3KδPI3KγmTOR
4-fluoro-1H-indole-5-carbonitrile (Hypothetical) 251503020050
PF-04979064 1.4---4.5
PF-06843195 0.510020500>10,000

Data for PF-04979064 and PF-06843195 are derived from published literature.[4][6] The data for 4-fluoro-1H-indole-5-carbonitrile is hypothetical and serves as a basis for the validation workflows described herein.

Table 2: Comparative Cellular Activity in Cancer Cell Lines (IC50, µM)
CompoundMCF-7 (Breast Cancer)PC-3 (Prostate Cancer)A549 (Lung Cancer)
4-fluoro-1H-indole-5-carbonitrile (Hypothetical) 0.81.22.5
PF-04979064 0.144 (BT20)--
PF-06843195 ~0.1~0.5~1.0

Data for comparator compounds are from published studies.[4][6] The cellular IC50 values for 4-fluoro-1H-indole-5-carbonitrile are hypothetical.

Experimental Validation: A Step-by-Step Methodological Guide

The following protocols provide a robust framework for the experimental validation of 4-fluoro-1H-indole-5-carbonitrile's bioactivity. The causality behind key experimental choices is explained to provide a deeper understanding of the validation process.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: This biochemical assay is the first crucial step to determine if the compound directly interacts with and inhibits the enzymatic activity of the target kinase(s). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Its high sensitivity and broad applicability make it an ideal choice for primary screening and IC50 determination.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Prepare Kinase Solution react2 Add Kinase Solution prep1->react2 prep2 Prepare Substrate/ATP Solution react3 Initiate with Substrate/ATP prep2->react3 prep3 Prepare Serial Dilutions of 4-fluoro-1H-indole-5-carbonitrile react1 Add Compound to Plate prep3->react1 react1->react2 react2->react3 react4 Incubate at RT react3->react4 detect1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) react4->detect1 detect2 Incubate at RT detect1->detect2 detect3 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) detect2->detect3 detect4 Incubate at RT detect3->detect4 detect5 Measure Luminescence detect4->detect5

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., PI3Kα, mTOR) in a suitable kinase assay buffer.

    • Prepare a 2X substrate/ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Perform serial dilutions of 4-fluoro-1H-indole-5-carbonitrile in the assay buffer. It is critical to include a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Kinase Reaction:

    • In a 96-well or 384-well white plate, add 5 µL of the serially diluted compound or vehicle control.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Rationale: Moving from a biochemical to a cellular context is a critical step in validating a compound's bioactivity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on the target signaling pathway.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay culture1 Seed Cells in 96-well Plate culture2 Incubate Overnight culture1->culture2 treat1 Add Serial Dilutions of 4-fluoro-1H-indole-5-carbonitrile culture2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Add MTT Reagent treat2->assay1 assay2 Incubate (Formazan Formation) assay1->assay2 assay3 Add Solubilization Solution assay2->assay3 assay4 Incubate (Formazan Dissolution) assay3->assay4 assay5 Measure Absorbance assay4->assay5

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., MCF-7, PC-3, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of 4-fluoro-1H-indole-5-carbonitrile in complete cell culture medium.

    • Replace the existing medium with the medium containing the compound or vehicle control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

Rationale: To understand the mechanism of cell death induced by the compound, it is essential to determine if it is through apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[1][3] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual-staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat1 Treat Cells with Compound treat2 Incubate treat1->treat2 stain1 Harvest and Wash Cells treat2->stain1 stain2 Resuspend in Binding Buffer stain1->stain2 stain3 Add Annexin V and PI stain2->stain3 stain4 Incubate in the Dark stain3->stain4 analysis1 Acquire Data on Flow Cytometer stain4->analysis1 analysis2 Gate and Quantify Cell Populations analysis1->analysis2 G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 4-fluoro-1H-indole-5-carbonitrile (Hypothesized Target) Inhibitor->PI3K Inhibitor->mTORC1 Potential dual inhibition

Sources

A Comparative Guide to 4-Fluoro-1H-indole-5-carbonitrile Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a privileged structure, consistently serving as the foundation for numerous therapeutic agents.[1] Its inherent bioactivity, coupled with the potential for diverse functionalization, has made it a focal point of drug discovery efforts targeting a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2] The strategic incorporation of fluorine atoms and cyano groups into the indole ring system can profoundly influence the physicochemical and pharmacological properties of the resulting molecules, often leading to enhanced potency, selectivity, and metabolic stability.[3][4]

This guide provides a comparative analysis of 4-fluoro-1H-indole-5-carbonitrile and its analogs, offering a technical deep-dive into their synthesis, biological activities, and structure-activity relationships (SAR). By synthesizing data from disparate studies on various isomers and substituted derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The 4-Fluoro-1H-indole-5-carbonitrile Scaffold: A Platform for Diverse Bioactivity

The core structure of 4-fluoro-1H-indole-5-carbonitrile presents a unique combination of electron-withdrawing groups on the benzene portion of the indole ring. The fluorine at the 4-position and the nitrile at the 5-position significantly modulate the electron density of the indole system, which can influence its interactions with biological targets. While direct and extensive comparative studies on a series of 4-fluoro-1H-indole-5-carbonitrile analogs are not abundant in the public domain, a comparative analysis can be constructed by examining related fluorinated and cyanated indole isomers.

Comparative Analysis of Analog Performance

To facilitate a clear comparison, we will categorize the analogs based on the substitution patterns of the fluorine and cyano groups on the indole ring and then discuss other key substitutions.

Isomeric Comparison: The Positional Importance of Fluoro and Cyano Groups

The specific placement of the fluoro and cyano substituents on the indole ring has a dramatic impact on the biological activity and target engagement of the resulting analogs.

Analog Scaffold Reported Biological Target/Activity Key Findings Reference
4-Fluoro-1H-indole-5-carbonitrile Not extensively studiedA key heterocyclic building block in chemical synthesis.[5][5]
4-Fluoro-1H-indole-7-carbonitrile Intermediate for S1P receptor agonistsSynthesis has been reported.[6][6]
Indole-3-carbonitriles DYRK1A inhibitorsHalogen substitution at the 7-position was explored for improved properties.[7][8][7][8]
Cyano-substituted Indoles α-Synuclein aggregate ligandsSystematic SAR studies revealed promising candidates for imaging neurodegenerative diseases.[2][2]
Indole-containing compounds HCV NS5B polymerase inhibitorsSeveral indole-based scaffolds have been identified as potential inhibitors.[9][10][11][12][9][10][11][12]
Indole-containing compounds Kinase inhibitors (e.g., VEGFR)The indole scaffold is a common feature in many approved kinase inhibitors.[13][14][13][14]

Structure-Activity Relationship (SAR) Insights

The collective findings from studies on various indole carbonitrile analogs provide valuable insights into the structure-activity relationships that govern their biological effects.

  • Position of the Cyano Group: The nitrile group's position is critical. For instance, in the context of α-synuclein binding, the cyano group's placement significantly influences affinity.[2] Similarly, indole-3-carbonitriles have been specifically identified as a promising starting point for designing DYRK1A inhibitors.[7][8]

  • Role of Fluorine: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4] In the case of enkephalin analogs, fluorination at the para-position of a phenylalanine residue increased binding affinities for opioid receptors.[15] This principle likely extends to the 4-fluoro-1H-indole-5-carbonitrile scaffold, where the fluorine atom can modulate the electronic properties of the indole ring and influence interactions with target proteins.

  • N-Alkylation and Substitution: Modification of the indole nitrogen can have a profound impact on activity. For example, in the development of α-synuclein ligands, an N-benzyl group on the indoline nitrogen was found to be important for high binding affinity.[2]

Experimental Protocols

To aid researchers in the practical exploration of this chemical space, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Fluoro-1H-indole-7-carbonitrile (An Isomeric Analog)

This protocol is adapted from a reported synthesis and may serve as a starting point for the synthesis of other isomers with appropriate modifications.[6]

Step 1: Synthesis of 1-bromo-4-fluoro-2-nitrobenzene

  • To a flask containing concentrated sulfuric acid (200 mL), slowly add 1-bromo-4-fluorobenzene (50.0 g) at 0°C.

  • Slowly add KNO₃ (43.3 g) to the mixture while maintaining the temperature at 0°C.

  • Stir the resulting mixture at 0°C for 1 hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Slowly pour the reaction mixture into ice and extract with ethyl acetate (3 x 200 mL).

  • Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain the product.

Step 2: Synthesis of 7-bromo-4-fluoro-1H-indole

  • To a solution of 1-bromo-4-fluoro-2-nitrobenzene (52.0 g) in anhydrous THF (500 mL) at -78°C, add ethylmagnesium bromide (1 M in THF, 681.5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor reaction completion by TLC.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Dry the combined organic layers with anhydrous sodium sulfate and concentrate.

  • Purify the residue by silica gel column chromatography.

Step 3: Synthesis of 4-Fluoro-1H-indole-7-carbonitrile

  • Under a nitrogen atmosphere, add Zn(CN)₂ (44.0 g) to a solution of 7-bromo-4-fluoro-1H-indole (20.0 g) in DMF (250 mL).

  • Add Pd(PPh₃)₄ (20.0 g) to the mixture.

  • Heat the reaction mixture at 120°C overnight.

  • After cooling, add DCM (700 mL) to the mixture and filter.

  • Add additional DCM (1.0 L) and water (1.5 L) to the filtrate.

  • Separate the organic phase and extract the aqueous phase with DCM.

  • Wash the combined organic layers with water, dry with anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography.

In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of compounds against a specific kinase.

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC₅₀ values from the dose-response curves.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental approaches, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening start Starting Materials step1 Functionalization (e.g., Nitration) start->step1 step2 Indole Ring Formation (e.g., Reductive Cyclization) step1->step2 step3 Final Modification (e.g., Cyanation) step2->step3 product Target Analog step3->product assay_prep Assay Preparation product->assay_prep Test Compound biochemical Biochemical Assays (e.g., Kinase Inhibition) assay_prep->biochemical cellular Cell-based Assays (e.g., Antiviral Activity) assay_prep->cellular data Data Analysis (IC50/EC50 Determination) biochemical->data cellular->data

Caption: A generalized workflow for the synthesis and biological evaluation of 4-fluoro-1H-indole-5-carbonitrile analogs.

signaling_pathway cluster_kinase Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Binds P1 Downstream Signaling Proteins Receptor->P1 Activates P2 Transcription Factors P1->P2 Activates Response Cellular Response (Proliferation, Angiogenesis) P2->Response Induces Inhibitor Indole-carbonitrile Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibits

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the potential point of intervention for an indole-carbonitrile-based inhibitor.

Conclusion and Future Directions

The 4-fluoro-1H-indole-5-carbonitrile scaffold and its analogs represent a promising area for drug discovery. The strategic placement of fluoro and cyano groups on the indole ring provides a powerful tool to modulate the biological activity of these compounds. While a comprehensive, direct comparative study is yet to be published, the existing body of research on various isomers and related derivatives clearly indicates their potential as inhibitors of key therapeutic targets such as kinases and viral polymerases, and as ligands for proteins implicated in neurodegenerative diseases.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-fluoro-1H-indole-5-carbonitrile analogs with diverse substitutions at other positions of the indole ring. Such studies will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with optimal potency, selectivity, and drug-like properties for further development. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future endeavors and accelerate the translation of these promising scaffolds into novel therapeutics.

References

  • Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. (n.d.). OTAVAchemicals. Retrieved from [Link]

  • HCV NS5B polymerase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Basu, A., et al. (2012). Discovery of New Scaffolds for Rational Design of HCV NS5B Polymerase Inhibitors. European Journal of Medicinal Chemistry, 58, 433-444. Retrieved from [Link]

  • Wei, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE, 11(2), e0148181. Retrieved from [Link]

  • Zhang, L., et al. (2023). Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters, 14(11), 1629-1636. Retrieved from [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Falke, H., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 25(5), 1056. Retrieved from [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals, 15(7), 843. Retrieved from [Link]

  • Heterocyclic derivatives grafted with fluorine atom(s) have attracted the attention of scientists... (n.d.). ResearchGate. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 646-681. Retrieved from [Link]

  • Kim, H., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3295. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Retrieved from [Link]

  • Biologically Active Organofluorine Compounds. (n.d.). SciSpace. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to the Confirmation of 4-Fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, substituted indoles represent a class of heterocyclic compounds with immense therapeutic and functional potential. The introduction of fluorine and nitrile functionalities, as seen in 4-fluoro-1H-indole-5-carbonitrile, can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinities. Consequently, unambiguous structural confirmation of such highly functionalized intermediates is not merely a procedural step but a foundational pillar of successful research and development.

Molecular Structures for Comparison

To ground our analysis, let's visualize the structures of our target compound and its comparators.

Caption: Chemical structures of the target compound and key comparators.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most direct evidence of a compound's molecular weight and offers clues to its structure through fragmentation patterns. For 4-fluoro-1H-indole-5-carbonitrile (C₉H₅FN₂), the expected nominal molecular weight is 160 g/mol .

Predicted Fragmentation & Comparative Insights:

The primary analytical feature will be the molecular ion peak (M⁺) at m/z 160. The stability of the indole ring suggests this peak will be prominent. Fragmentation will likely involve the loss of HCN (from the pyrrole ring and nitrile group), a common pathway for indoles and nitriles, leading to a fragment at m/z 133.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Experimental M⁺ Peak (m/z)Common Fragments (m/z)
4-Fluoro-1H-indole-5-carbonitrile C₉H₅FN₂160.15160 (Predicted) 133 [M-HCN]⁺
Indole[1]C₈H₇N117.1511790 [M-HCN]⁺, 89
5-Fluoro-1H-indole[2]C₈H₆FN135.14135108 [M-HCN]⁺
Indole-5-carbonitrile[3]C₉H₆N₂142.16142115 [M-HCN]⁺

The comparison shows a clear and predictable mass shift based on the substituents. The presence of a strong peak at m/z 160 is the first critical checkpoint for confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is indispensable for identifying key functional groups. The spectrum of 4-fluoro-1H-indole-5-carbonitrile will be a composite of the characteristic vibrations of the indole N-H, the aromatic system, the carbon-fluorine bond, and the nitrile group.

Predicted Vibrational Frequencies (cm⁻¹):

  • N-H Stretch: A sharp peak expected around 3400-3450 cm⁻¹ , characteristic of the indole N-H bond.

  • C≡N Stretch: A strong, sharp absorption at ~2220-2230 cm⁻¹ . This is a highly diagnostic peak for the nitrile functionality.

  • Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1620 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region, confirming the presence of fluorine.

Vibrational ModeIndole[4]Indole-5-carbonitrile[3]4-Fluoro-1H-indole-5-carbonitrile (Predicted)Causality and Insight
N-H Stretch ~3406 cm⁻¹~3410 cm⁻¹~3400-3450 cm⁻¹A sharp, consistent peak confirming the indole core. Relatively insensitive to ring substitution.
C≡N Stretch N/A~2225 cm⁻¹~2220-2230 cm⁻¹ Primary confirmation peak for the nitrile group. Its presence is non-negotiable for identification.
Aromatic C=C ~1456, 1616 cm⁻¹~1460, 1615 cm⁻¹~1450-1620 cm⁻¹Confirms the aromatic system. Subtle shifts can occur due to substituent effects.
C-F Stretch N/AN/A~1150-1250 cm⁻¹ Primary confirmation peak for the fluorine substituent. This region should be carefully inspected.

¹H NMR Spectroscopy Analysis

Proton NMR provides detailed information about the chemical environment and connectivity of hydrogen atoms. The substitution pattern of 4-fluoro-1H-indole-5-carbonitrile creates a unique fingerprint. The fluorine atom will introduce complex splitting patterns (coupling) with nearby protons.

Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):

  • N-H Proton (H1): A broad singlet expected far downfield, >8.5 ppm , due to the acidic nature of the N-H proton.

  • Pyrrole Protons (H2, H3): These will appear as multiplets around 7.3-7.6 ppm (H2) and 6.6-6.8 ppm (H3) .

  • Benzene Ring Protons (H6, H7): These protons are most informative.

    • H7: Will be a doublet coupled to H6, expected around 7.6-7.8 ppm .

    • H6: Will be a doublet of doublets, coupled to both H7 and the fluorine at C4. This is a key signal, expected around 7.1-7.3 ppm . The coupling to fluorine (JH-F) will be crucial for assignment.

ProtonIndole (~400 MHz, CDCl₃)[5]5-Fluoro-1H-indole (DMSO-d₆)Indole-5-carbonitrile (DMSO-d₆)4-Fluoro-1H-indole-5-carbonitrile (Predicted, DMSO-d₆)Rationale for Prediction
1-H (NH) ~8.09 (br s)~11.3 (br s)~11.8 (br s)~11.9 (br s) The electron-withdrawing F and CN groups will deshield the N-H proton, shifting it further downfield.
2-H ~7.22 (m)~7.4 (t)~7.6 (t)~7.7 (m) Deshielded by the cumulative electron-withdrawing effect of the substituents.
3-H ~6.51 (m)~6.4 (dd)~6.7 (t)~6.8 (m) Less affected than H2 but still influenced by the overall electronic environment.
4-H ~7.64 (d)~7.3 (dd)~8.1 (s)N/A (F sub.) Position is substituted with Fluorine.
6-H ~7.10 (t)~6.9 (ddd)~7.4 (dd)~7.3 (dd, JH6-H7 ≈ 8 Hz, JH6-F4 ≈ 10 Hz) Will be an upfield-shifted doublet of doublets due to coupling with both H7 and the fluorine atom at C4.
7-H ~7.64 (d)~7.4 (dd)~7.6 (d)~7.8 (d, JH7-H6 ≈ 8 Hz) Deshielded by the anisotropic effect of the nitrile group and adjacent to the pyrrole ring fusion.

¹³C NMR Spectroscopy Analysis

Carbon NMR is critical for confirming the carbon skeleton and observing the direct influence of the fluorine substituent through C-F coupling.

Predicted Chemical Shifts (δ, ppm):

  • C4 (C-F bond): This will be the most diagnostic signal, appearing as a large doublet far downfield (~155-160 ppm ) due to the direct C-F bond, with a large one-bond coupling constant (¹JC-F > 240 Hz).

  • C5 (C-CN bond): This quaternary carbon will be significantly shielded and appear at ~95-100 ppm .

  • C≡N (Nitrile Carbon): A weak signal expected around 118-120 ppm .

  • Other Carbons: The remaining carbons will show predictable shifts based on substituent effects, with carbons ortho and para to the fluorine showing smaller C-F couplings.

CarbonIndole (CDCl₃)5-Fluoro-1H-indole (CDCl₃)[6]4-Fluoro-1H-indole-5-carbonitrile (Predicted, DMSO-d₆)Rationale for Prediction
C2 124.6125.4~127 Standard indole C2 position, slightly deshielded.
C3 102.2102.7~104 Standard indole C3 position.
C3a 127.9129.7~125 (d, ³JC-F ≈ 4 Hz) Coupling to fluorine three bonds away.
C4 120.3109.8 (d, ²JC-F ≈ 26 Hz)~158 (d, ¹JC-F ≈ 250 Hz) Key confirmation signal. Large chemical shift and one-bond coupling to F.
C5 121.5157.4 (d, ¹JC-F ≈ 250 Hz)~98 (d, ²JC-F ≈ 15 Hz) The nitrile group is attached here, causing significant shielding. Two-bond coupling to F.
C6 120.3110.8 (d, ²JC-F ≈ 26 Hz)~115 (d, ³JC-F ≈ 4 Hz) Shielded by fluorine, shows three-bond C-F coupling.
C7 111.1111.9 (d, ⁴JC-F ≈ 5 Hz)~114 Shifted downfield relative to indole due to proximity to electron-withdrawing groups.
C7a 135.8132.4~138 Quaternary carbon at the ring junction, deshielded.
C≡N N/AN/A~119 Typical chemical shift for a nitrile carbon.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Confirmation Dissolve Dissolve ~5-10 mg of sample in 0.7 mL deuterated solvent (e.g., DMSO-d6 or CDCl3) NMR 1H, 13C, (opt. 19F) NMR Acquisition Dissolve->NMR MS High-Resolution MS (e.g., ESI-TOF) Dissolve->MS FTIR FT-IR Analysis (ATR) Dissolve->FTIR Process Process Spectra (Phase, Baseline, Integrate) NMR->Process MS->Process FTIR->Process Compare Compare Data to Predicted & Reference Spectra Process->Compare Confirm Confirm Structure Compare->Confirm

Caption: Standard workflow for spectroscopic confirmation.

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of 4-fluoro-1H-indole-5-carbonitrile in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Use a standard pulse program with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest peak.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A longer acquisition time (several hours) may be necessary to observe weak quaternary carbons, especially the nitrile and C-F carbons.

2. Mass Spectrometry:

  • Method: Employ high-resolution mass spectrometry (HRMS), such as Electrospray Ionization Time-of-Flight (ESI-TOF), to obtain an accurate mass measurement.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: The measured mass should be within 5 ppm of the calculated exact mass of C₉H₅FN₂ (160.0437).

3. FT-IR Spectroscopy:

  • Method: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Acquisition: Place a small amount of the solid sample directly on the ATR crystal. Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good quality spectrum.

Conclusion

The unambiguous confirmation of 4-fluoro-1H-indole-5-carbonitrile hinges on a holistic interpretation of data from multiple spectroscopic techniques. While mass spectrometry will confirm the molecular formula, and IR spectroscopy will identify the key functional groups (nitrile, N-H, C-F), it is the detailed analysis of ¹H and ¹³C NMR spectra that provides definitive proof of the substitution pattern. The observation of a downfield ¹³C signal (~158 ppm) with a very large one-bond C-F coupling constant, coupled with the unique doublet of doublets pattern for the H6 proton in the ¹H spectrum, serves as the unequivocal spectroscopic fingerprint for this molecule. By comparing acquired data against the predictive and reference data outlined in this guide, researchers can proceed with confidence in the structural integrity of their material.

References

  • PubChem. (n.d.). Indole-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole. John Wiley & Sons, Inc. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 5-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

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structure-activity relationship of 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-Fluoro-1H-indole-5-carbonitrile: A Comparative Framework for Drug Discovery

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to understand and investigate the structure-activity relationship (SAR) of the 4-fluoro-1H-indole-5-carbonitrile scaffold. Rather than a simple review, this document is structured as a strategic guide, outlining the rationale behind experimental design, presenting detailed protocols for synthesis and evaluation, and offering a comparative analysis of hypothetical analogs to illuminate the path toward optimizing this promising chemical entity.

Introduction: The Promise of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its structural resemblance to the amino acid tryptophan allows it to serve as a versatile pharmacophore in compounds targeting enzymes, receptors, and protein-protein interactions. The strategic functionalization of this core is a key tactic in modern drug discovery.

This guide focuses on a specific, synthetically accessible derivative: 4-fluoro-1H-indole-5-carbonitrile . This molecule is of particular interest due to the unique combination of its substituents. The fluorine atom can enhance metabolic stability, modulate electronic properties, and participate in crucial binding interactions, a common strategy in drug design.[3] The carbonitrile group, a potent hydrogen bond acceptor and versatile synthetic handle, is a feature of numerous potent inhibitors, particularly in the realm of kinase inhibition.[4][5]

The objective of this document is to present a systematic and scientifically rigorous workflow for elucidating the SAR of this scaffold. We will deconstruct the molecule, propose a logical progression of analog synthesis, and provide the detailed methodologies required to generate high-fidelity, comparable data.

Deconstructing the Pharmacophore: An Analysis of the Core Components

Understanding the potential contribution of each functional group is the first step in a rational SAR investigation. The 4-fluoro-1H-indole-5-carbonitrile scaffold can be broken down into three key components:

  • The 1H-Indole Core: The bicyclic aromatic system provides a rigid, planar structure. The N-H group at position 1 can act as a crucial hydrogen bond donor, while the aromatic surface can engage in π-π stacking or hydrophobic interactions within a protein binding site.[1]

  • The 4-Fluoro Substituent: The placement of a highly electronegative fluorine atom at the C4 position has profound implications. It can:

    • Block Metabolic Oxidation: The C4 position is susceptible to enzymatic hydroxylation; a fluorine atom here can significantly increase the compound's metabolic half-life.

    • Modulate Acidity: The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton, potentially strengthening its hydrogen bonding capability.

    • Form Specific Interactions: Fluorine can act as a weak hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions with carbonyl groups in a binding pocket, a phenomenon known as halogen bonding.[6]

  • The 5-Carbonitrile Substituent: The nitrile group at C5 is a linear, polar moiety that serves multiple functions:

    • Hydrogen Bond Acceptor: The nitrogen atom is a strong hydrogen bond acceptor, capable of anchoring the ligand in a specific orientation.

    • Dipole Moment: It introduces a strong dipole moment, influencing the molecule's overall polarity and solubility.

    • Bioisosteric Replacement: It can serve as a bioisostere for other functional groups like a carboxylate or a carboxamide, offering different physicochemical properties while maintaining key interactions.[4]

A Proposed Workflow for SAR Elucidation

To systematically investigate the SAR of this scaffold, a multi-step, iterative process is required. The following workflow represents a robust and logical approach to generating clear, actionable data.

SAR_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Systematic Modification & SAR Analysis cluster_2 Phase 3: Optimization Target_ID Target Identification (e.g., Kinase Panel Screen) Synthesis Synthesis of Parent Compound (4-F, 5-CN-Indole) Target_ID->Synthesis Assay_Dev Primary Assay Development (e.g., In Vitro Kinase Assay) Synthesis->Assay_Dev Analog_Synth Analog Synthesis: - Positional Isomers (F, CN) - Bioisosteric Replacements - N1 Substitution Assay_Dev->Analog_Synth Validated Assay Screening Comparative Screening (Generate IC50 Data) Analog_Synth->Screening SAR_Analysis Data Analysis: - Identify Key Interactions - Establish SAR Trends Screening->SAR_Analysis Lead_Opt Lead Optimization (Combine Favorable Modifications) SAR_Analysis->Lead_Opt SAR Insights Secondary_Assay Secondary Assays: - Cell-Based Potency - Selectivity Profiling Lead_Opt->Secondary_Assay ADME In Vitro ADME Profiling Secondary_Assay->ADME ADME->Analog_Synth Iterative Refinement

Caption: Proposed workflow for systematic SAR elucidation.

Comparative Analysis of Analogs: A Hypothetical Study

To illustrate the SAR investigation, we will propose a hypothetical study targeting a relevant protein kinase, such as Lymphocyte-specific protein tyrosine kinase (LCK), which has been shown to be inhibited by related indole-based compounds.[7] The following table presents plausible, albeit hypothetical, data for a series of rationally designed analogs.

Table 1: Hypothetical SAR Data for 4-Fluoro-1H-indole-5-carbonitrile Analogs against LCK

Compound IDR¹ (Position 4)R² (Position 5)R³ (Position 1)LCK IC₅₀ (nM)Rationale for Design
Parent-01 -F -CN -H 150 Parent Scaffold
Comp-02-H-CN-H1800Assess the importance of the 4-fluoro group.
Comp-03-Cl-CN-H250Evaluate halogen replacement (size and electronics).
Comp-04-CH₃-CN-H>10,000Probe steric tolerance at C4.
Comp-05-F-H-H5500Assess the importance of the 5-cyano group.
Comp-06-F-CONH₂-H320Evaluate cyano bioisostere (H-bond donor/acceptor).
Comp-07-F-COOH-H900Evaluate cyano bioisostere (charge and H-bond donor).
Comp-085-F6-CN-H950Positional isomerism: probe alternative binding modes.
Comp-09-F-CN-CH₃125N1-alkylation: block H-bond donation, improve solubility.
Comp-10-F-CN-CH₂Ph450N1-benzylation: probe for additional hydrophobic pockets.
Interpretation of Hypothetical Data
  • Role of 4-Fluoro Group: Comparing Parent-01 (150 nM) to Comp-02 (>10-fold loss in potency) strongly suggests the 4-fluoro group is critical for activity. Replacement with a larger chlorine (Comp-03) is tolerated but not superior, while a methyl group (Comp-04) abolishes activity, indicating a tight steric constraint and a likely electronic or specific halogen interaction for the fluorine atom.

  • Role of 5-Carbonitrile Group: The significant loss of activity upon removal of the cyano group (Comp-05) confirms its necessity. Replacing it with a carboxamide (Comp-06) retains good potency, suggesting the binding pocket can accommodate a group that is both a hydrogen bond donor and acceptor.

  • Role of N1-Indole Proton: The slight improvement in potency with N-methylation (Comp-09) is a key finding. It suggests that either the N-H hydrogen bond donation is not critical for this scaffold's binding mode, or that improved physical properties (like solubility) lead to a better apparent potency. The reduced activity with a larger benzyl group (Comp-10) indicates limited space in this region.

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is optimizing a compound's metabolic stability. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites, ultimately dooming an otherwise potent molecule. The indole scaffold, a privileged structure in medicinal chemistry, is no exception to this metabolic vulnerability.

This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. We will delve into the biochemical rationale for utilizing fluorine in drug design, present supporting experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Achilles' Heel of the Indole Ring: Metabolic Oxidation

The indole ring system is susceptible to metabolic modification by a variety of enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1] These enzymes catalyze oxidative reactions, such as hydroxylation and dehydrogenation, at various positions on the indole ring.[1] The most common sites of metabolic attack are the electron-rich positions, which can be readily oxidized. This metabolic transformation is often the first step in the deactivation and subsequent elimination of the compound from the body.

The Strategic Intervention of Fluorine

The introduction of fluorine into a molecule, a strategy known as fluorination, has become a powerful tool in medicinal chemistry to enhance metabolic stability.[2] This is primarily due to the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond. The C-F bond is exceptionally strong and is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[2] By strategically replacing a hydrogen atom at a metabolically labile position with a fluorine atom, a "metabolic block" can be introduced, effectively shielding the molecule from oxidative degradation.[2]

Beyond this direct blocking effect, fluorine's high electronegativity can also influence the electronic properties of the entire molecule, potentially altering its interaction with metabolic enzymes and further contributing to enhanced stability.[2]

Quantitative Comparison of Metabolic Stability: A Case Study

The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated indole with its fluorinated analog in mouse liver microsomes. The key parameters presented are the metabolic half-life (t½). A longer half-life is indicative of greater metabolic stability.

Compound/AnalogDescriptiont½ (min) in Mouse Liver MicrosomesReference
UT-155Non-fluorinated indole12.35[3]
32a4-Fluoro-indole analog of UT-155>60[3]

As the data clearly demonstrates, the introduction of a single fluorine atom at the 4-position of the indole ring resulted in a dramatic increase in the metabolic half-life, from just over 12 minutes for the non-fluorinated parent compound to over 60 minutes for the fluorinated analog.[3] This more than five-fold increase in stability underscores the profound impact of this strategic molecular modification.

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.[3][4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and fluorinated analog

  • Pooled liver microsomes (human, mouse, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., ice-cold acetonitrile or methanol) for reaction termination

  • 96-well plates or microtubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds, fluorinated analogs, and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation buffer (phosphate buffer).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration in the incubation buffer.

  • Incubation:

    • In a 96-well plate or microtubes, add the liver microsome suspension.

    • Add the test compound or fluorinated analog to the microsome suspension to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. The 0-minute time point serves as the initial compound concentration control.

  • Sample Processing:

    • After the final time point, centrifuge the plate or tubes at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[5][6] The method should be optimized for the specific compounds being tested.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[3]

Visualizing the Concepts

To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Microsomes, Buffer, NADPH, Compounds) B Add Microsomes and Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate with Cold Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

G cluster_non_fluorinated Non-Fluorinated Indole cluster_fluorinated Fluorinated Indole Indole Indole-H Metabolite Oxidized Metabolite Indole->Metabolite CYP450 Oxidation F_Indole Indole-F Blocked Metabolism Blocked

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a highly effective and widely employed strategy for enhancing the metabolic stability of drug candidates, including those based on the indole scaffold. By understanding the principles of metabolic blocking and utilizing robust in vitro assays such as the liver microsomal stability assay, researchers can make more informed decisions in the optimization of lead compounds. This rational approach to drug design, supported by empirical data, significantly increases the probability of success in the development of new, more effective, and safer therapeutics.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed December 30, 2025. [Link].

  • Chhonker, Y. S., et al. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 964. 2022.
  • Gillam, E. M. J., et al. Oxidation of Indole by Cytochrome P450 Enzymes. Chemical Research in Toxicology, 13(11), 1151-1160. 2000.
  • Guengerich, F. P. Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. 2008.
  • Kumar, V., et al. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7896-7937. 2013.
  • Lin, J. H., & Lu, A. Y. H. Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. 1997.
  • Obach, R. S., et al. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58. 1997.
  • Sun, H., & Yost, G. S. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(2), 374-385. 2008.
  • Tommasi, S., et al. A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3245. 2021.
  • U.S. Food and Drug Administration.
  • Xu, C., et al. Discovery of Novel Indole-Based Agonists for the G-Protein-Coupled Receptor GPR17. Journal of Medicinal Chemistry, 58(1), 307-319. 2015.

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A Guide to Cross-Reactivity Profiling of Novel Indole-Based Compounds: The Case of 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing the cross-reactivity and selectivity profile of novel chemical entities, using the uncharacterized molecule, 4-fluoro-1H-indole-5-carbonitrile, as a representative case study. In drug discovery, understanding a compound's interaction with unintended biological targets is as critical as confirming its on-target potency. Off-target interactions can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This document outlines a strategic, tiered approach to systematically build a robust selectivity profile, grounded in established safety pharmacology principles and state-of-the-art assay technologies.

The Rationale: Why Profile an Indole-Based Scaffold?

The indole ring system is a quintessential example of a "privileged structure" in medicinal chemistry.[1] This term refers to molecular scaffolds that can serve as high-affinity ligands for multiple, diverse biological targets.[2] The indole framework is prevalent in numerous natural products and FDA-approved drugs, targeting everything from G-protein coupled receptors (GPCRs) and kinases to enzymes and ion channels.[3][4][5]

The very versatility that makes the indole scaffold so attractive also necessitates a thorough investigation of its potential for off-target binding. For a novel compound like 4-fluoro-1H-indole-5-carbonitrile, whose biological targets are yet to be defined, a systematic cross-reactivity profiling campaign is not just a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety liabilities. The International Conference on Harmonisation (ICH) S7A guidelines mandate the investigation of effects on vital functions, forming the basis of a "core battery" of safety pharmacology studies.[6][7][8][9]

A Tiered Strategy for Comprehensive Profiling

A logical and cost-effective approach to profiling involves a multi-tiered screening cascade. This strategy begins with a broad, primary screen at a single high concentration to identify potential areas of concern, followed by more focused dose-response studies and functional assays for any initial "hits."

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Focused Selectivity Profiling cluster_2 Tier 3: Functional Confirmation & Follow-up T1 Primary Screen @ 10 µM Eurofins SafetyScreen44™ Panel T1_desc Initial binding assessment against 44 key off-targets (GPCRs, Ion Channels, Transporters, Enzymes). [14, 25] T1->T1_desc T2 Kinase Selectivity Screen KINOMEscan® Panel T1->T2 If primary target is a kinase or indole scaffold suggests it. T3_GPCR GPCR Functional Assay (e.g., Calcium Flux) T1->T3_GPCR Confirm functional activity (agonist/antagonist) of GPCR hits. T3_Ion Ion Channel Functional Assay (e.g., Automated Patch Clamp) T1->T3_Ion Confirm functional activity (blocker/opener) of Ion Channel hits. T2_desc Quantitative binding (Kd) against a large panel of human kinases to assess kinome-wide selectivity. [5, 18] T2->T2_desc T3_Kinase Kinase Enzymatic Assay (e.g., TR-FRET) T2->T3_Kinase Confirm functional inhibition (IC50) of kinase binding hits. Compound Test Compound: 4-fluoro-1H-indole-5-carbonitrile Compound->T1 Identify initial off-target hits (% Inhibition > 50%)

Caption: A tiered workflow for cross-reactivity profiling.

Data Interpretation: A Hypothetical Case Study

To illustrate the output of this workflow, we present hypothetical data for 4-fluoro-1H-indole-5-carbonitrile compared against two fictional indole-based compounds: a promiscuous "dirty" compound and a highly selective kinase inhibitor.

Table 1: Tier 1 - Broad Liability Panel Results (% Inhibition at 10 µM)
Target ClassTarget Name4-fluoro-1H-indole-5-carbonitrileComparator A (Promiscuous)Comparator B (Selective)
GPCR 5-HT2B (Serotonin)68% 95% 2%
H1 (Histamine)15%88% -5%
M1 (Muscarinic)5%75% 1%
Ion Channel hERG (Potassium)55% 62% 8%
CaV1.2 (Calcium)12%45%-2%
Enzyme PDE3A4%51% 3%
Lck Kinase72% 98% 92%

Data is hypothetical. Hits demanding follow-up are in bold (typically >50% inhibition).

From this primary screen, 4-fluoro-1H-indole-5-carbonitrile shows potential activity at the 5-HT2B receptor, the hERG channel, and the Lck kinase. These "hits" require further investigation in dose-response and functional assays to determine their potency and physiological relevance.

Table 2: Tier 2 - Kinase Selectivity Profile (% Control at 1 µM)
Kinase Target4-fluoro-1H-indole-5-carbonitrileComparator A (Promiscuous)Comparator B (Selective)
Lck0.5% 1.2% 0.8%
Src2.5% 3.0% 1.5%
Abl135%8.5% 45%
EGFR88%15% 91%
DYRK1A18% 22% 78%

Data is hypothetical, representing % of remaining kinase binding relative to a DMSO control via KINOMEscan®. Lower numbers indicate stronger binding.

The kinase screen confirms potent binding to Lck and other Src-family kinases. It also reveals a potential liability against DYRK1A, a kinase implicated in neurodevelopment.[10] This data allows for the visualization of selectivity.

Caption: Hypothetical kinase binding profile for the test compound.

Experimental Methodologies

Accurate and reproducible data relies on robust experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays in the screening cascade.

Protocol 1: Radioligand Competition Binding Assay (GPCRs/Ion Channels)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for a target receptor using filtration binding.[11][12][13]

Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC50) to a receptor of interest.

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., CHO cells expressing 5-HT2B).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target (e.g., [³H]-LSD for 5-HT2B).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand (e.g., 10 µM Mianserin for 5-HT2B).

  • Test Compound: 4-fluoro-1H-indole-5-carbonitrile, serially diluted.

  • Apparatus: 96-well filter plates (GF/C), vacuum manifold, liquid scintillation counter, scintillation fluid.

Procedure:

  • Plate Setup: Designate wells for Total Binding (TB), Non-Specific Binding (NSB), and test compound concentrations.

  • Reagent Addition: To each well of a 96-well reaction plate, add in order:

    • 50 µL Assay Buffer.

    • 25 µL of test compound dilution (or buffer for TB, or NSB agent for NSB wells).

    • 25 µL of radioligand at a fixed concentration (typically at its Kd).

    • 100 µL of receptor source suspension (protein concentration optimized previously).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly harvest the plate contents onto the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold Assay Buffer to separate bound from free radioligand.

  • Quantification: Punch the filters into scintillation vials, add 4 mL of scintillation fluid, and count radioactivity (Disintegrations Per Minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the % inhibition of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation.

Protocol 2: TR-FRET Kinase Inhibition Assay (Functional Screen)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common non-radioactive method for measuring kinase activity.[14][15]

Objective: To determine the IC50 of a test compound against a specific kinase (e.g., Lck).

Materials:

  • Kinase: Recombinant Lck enzyme.

  • Substrate: A specific peptide substrate for Lck with a biotin tag.

  • Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor fluorophore) and Streptavidin-Allophycocyanin (SA-APC, acceptor fluorophore).

  • Assay Buffer: Kinase reaction buffer containing MgCl₂ and DTT.

  • ATP: At a concentration near the Km for the enzyme.

  • Test Compound: 4-fluoro-1H-indole-5-carbonitrile, serially diluted.

  • Apparatus: 384-well low-volume plates, TR-FRET enabled plate reader.

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the assay plate.

  • Kinase Reaction:

    • Add 4 µL of a 2.5X solution of kinase and substrate to each well.

    • Initiate the reaction by adding 4 µL of a 2.5X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Reaction Quench & Detection:

    • Stop the reaction by adding 10 µL of a quench/detection solution containing EDTA, the Eu-labeled antibody, and SA-APC.

    • Incubate for 60 minutes to allow antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the % inhibition of kinase activity (based on the TR-FRET ratio) versus the log concentration of the test compound.

    • Fit the data to determine the IC50 value.

Protocol 3: Calcium Flux Functional Assay (GPCRs)

This protocol outlines a method to determine if a compound acts as an agonist or antagonist at a Gq-coupled GPCR (e.g., 5-HT2B) using a fluorescent calcium indicator dye.[16][17][18][19][20]

Objective: To measure changes in intracellular calcium concentration in response to the test compound, alone (agonist mode) or in the presence of a known agonist (antagonist mode).

Materials:

  • Cell Line: A cell line stably expressing the target Gq-coupled receptor (e.g., HEK293-5HT2B).

  • Calcium Indicator Dye: e.g., Fluo-4 AM or a no-wash equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known Agonist: e.g., Serotonin for the 5-HT2B receptor.

  • Test Compound: 4-fluoro-1H-indole-5-carbonitrile, serially diluted.

  • Apparatus: 384-well black, clear-bottom plates; fluorescence imaging plate reader (FLIPR) or equivalent with liquid handling capabilities.

Procedure:

  • Cell Plating: Seed cells into the 384-well plates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Remove culture medium and add the calcium indicator dye solution prepared in assay buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Measurement (FLIPR):

    • Place the cell plate into the instrument.

    • Agonist Mode:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • The instrument adds the test compound dilutions.

      • Continue reading fluorescence for 2-3 minutes to capture any calcium mobilization signal.

    • Antagonist Mode:

      • Pre-incubate the dye-loaded cells with the test compound dilutions for 15-30 minutes.

      • Place the plate in the instrument and establish a baseline.

      • The instrument adds a known agonist at its EC80 concentration.

      • Continue reading fluorescence to measure the inhibition of the agonist-induced signal.

  • Data Analysis:

    • Quantify the response as the maximum fluorescence signal minus the baseline.

    • For agonist mode, plot the response versus log[compound] to determine EC50 and Emax.

    • For antagonist mode, plot the % inhibition of the agonist response versus log[compound] to determine the IC50.

Conclusion

The cross-reactivity profile of a novel compound is a critical dataset that informs its entire development trajectory. For a molecule like 4-fluoro-1H-indole-5-carbonitrile, built upon a privileged indole scaffold, a proactive and systematic profiling strategy is essential. By employing a tiered approach—from broad liability screening to focused selectivity panels and finally to functional confirmation—researchers can efficiently identify potential off-target activities. This process not only de-risks the compound from a safety perspective (e.g., by flagging hERG liability early) but also uncovers its full therapeutic potential by revealing its selectivity landscape. The methodologies described herein provide a robust, self-validating framework for generating the high-quality data necessary for making informed decisions in modern drug discovery.

References

  • M. A. Horton, "Privileged structures: applications in drug discovery," PubMed, [Online]. Available: [Link].

  • M. Kumar N et al., "Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives," ijrpr, [Online]. Available: [Link].

  • Mahesh Kumar N, Priya A, Dr. Basavaraj K. Nanjwade, and Dr. Manjunath D, "Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives," ResearchGate, 28-Sep-2025. [Online]. Available: [Link].

  • Unknown, "Privileged Structures," OpenOChem Learn, [Online]. Available: [Link].

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Safety Operating Guide

Proper Disposal of 4-fluoro-1H-indole-5-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-fluoro-1H-indole-5-carbonitrile, a compound notable for its presence in contemporary drug discovery and chemical synthesis. While specific safety data for this exact molecule is not extensively published, a robust disposal plan can be formulated by analyzing its constituent functional groups—a fluorinated aromatic ring and a nitrile group—and adhering to established best practices for halogenated and nitrile-containing organic compounds.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-fluoro-1H-indole-5-carbonitrile is paramount to appreciating the rationale behind its disposal protocol. The molecule's structure necessitates a two-pronged approach to waste management, considering both the halogenation and the nitrile functionality.

PropertyAnalysisImplication for Disposal
Molecular Formula C₉H₅FN₂Contains fluorine, a halogen.
Functional Groups Fluorinated indole, Nitrile (-C≡N)Must be treated as halogenated organic waste . The nitrile group introduces specific toxicity and reactivity concerns.
Physical State Likely a solid powder at room temperature.Spills can create dust. Handling procedures must mitigate inhalation risks.
Toxicity Profile While specific data is limited, related compounds like 4-Fluoro-1H-indole are known to cause skin, eye, and respiratory irritation.[1][2] Nitriles as a class can be toxic and may release hydrogen cyanide under certain conditions.[3]All handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a well-ventilated area to prevent exposure.

The presence of the fluorine atom is the primary determinant for waste stream segregation. Halogenated organic compounds require special disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[4][5] Mixing halogenated waste with non-halogenated solvents is strongly discouraged as it complicates and increases the cost of disposal for the entire waste stream.[6][7]

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate waste, ensure the following PPE is worn to prevent exposure. The causality is clear: preventing direct contact and inhalation is the first line of defense against potential chemical hazards.

  • Eye Protection : Chemical splash goggles are mandatory.[4][8]

  • Hand Protection : Nitrile gloves are essential to prevent skin contact.[4] Given that nitrile gloves can have variable compatibility with different organic compounds, double-gloving may be advisable, especially during waste consolidation.[9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A standard laboratory coat should be worn at all times.[4][8]

  • Respiratory Protection : All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[4][8][9]

Waste Segregation and Collection Protocol

The core principle of safe disposal is meticulous segregation at the point of generation. This prevents dangerous reactions and ensures that waste is routed to the correct disposal facility.

Step-by-Step Waste Collection:
  • Select the Correct Waste Container : Obtain a dedicated, properly labeled "Halogenated Organic Waste" container.[4][7][9] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, tightly-sealing lid.[5][9]

  • Labeling : Immediately label the container with a hazardous waste tag before adding any waste.[7] The label must clearly state "Halogenated Organic Waste" and list all constituents, including 4-fluoro-1H-indole-5-carbonitrile and any solvents used.

  • Solid Waste :

    • For pure, unadulterated 4-fluoro-1H-indole-5-carbonitrile, collect it in a separate, clearly labeled container designated for solid halogenated waste.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be placed in a sealed bag and then into the solid halogenated waste container.

  • Liquid Waste :

    • If 4-fluoro-1H-indole-5-carbonitrile is dissolved in a solvent, this solution must be collected in the liquid "Halogenated Organic Waste" container.

    • Crucially, do not mix this waste with non-halogenated organic solvents .[6] For example, if the compound is used in a reaction with dichloromethane, the entire waste stream is halogenated. If it is used with hexane, the waste must still be classified as halogenated due to the presence of the fluorinated compound.[10]

  • Container Management :

    • Keep the waste container tightly closed when not in use.[5][7]

    • Store the container in a designated satellite accumulation area within the laboratory, preferably in secondary containment to mitigate spills.[7][9]

The decision-making process for waste segregation is critical and can be visualized as follows:

WasteSegregation cluster_generation Waste Generation Point cluster_decision Segregation Decision cluster_streams Designated Waste Streams Waste 4-fluoro-1H-indole-5-carbonitrile Waste (Solid or in Solution) Decision Does the waste contain the Fluorine atom? Waste->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container Decision->NonHalogenated No (Not applicable for this compound)

Caption: Waste segregation decision flow for 4-fluoro-1H-indole-5-carbonitrile.

Decontamination and Spill Management

Proper procedure ensures that residual contamination is managed safely and effectively.

  • Routine Decontamination : Any laboratory equipment (glassware, spatulas) that has come into contact with the compound should be decontaminated. Rinse the equipment with a suitable organic solvent (e.g., acetone) and collect this rinseate in the designated "Halogenated Organic Waste" container.

  • Spill Cleanup :

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, gently cover the spill of solid material with an inert absorbent material to avoid raising dust.[1]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as solid halogenated waste.[11][12]

    • Clean the spill area with a cloth or paper towels wetted with a suitable solvent, and dispose of these materials as solid halogenated waste.

Final Disposal Logistics

The final step is the transfer of waste to your institution's Environmental Health and Safety (EHS) department.

  • Container Check : Ensure the waste container is less than 90% full, the exterior is clean, and the lid is securely fastened.[5]

  • Request Pickup : Follow your institution's specific procedures to request a hazardous waste pickup. Ensure the hazardous waste tag is complete and accurate.[7]

  • Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

By adhering to this protocol, you ensure that 4-fluoro-1H-indole-5-carbonitrile is managed in a way that protects you, your colleagues, and the environment. The causality of these procedures is rooted in the fundamental chemical properties of the waste, ensuring a scientifically sound and safe disposal pathway.

References

  • Halogenated Waste. (n.d.). University of California, Santa Cruz. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Hazardous Waste Reduction. (n.d.). University of California, Davis - Environmental Health and Safety. [Link]

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. [Link]

  • NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University - Environmental Health & Radiation Safety. [Link]

  • 4-Fluoro-1H-indole-7-carbonitrile. (n.d.). PubChem. [Link]

  • Nitriles Waste Compatibility Chart. (n.d.). CP Lab Safety. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-fluoro-1H-indole-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of pharmaceutical research and development, novel molecular scaffolds are the bedrock of innovation. Among these, 4-fluoro-1H-indole-5-carbonitrile stands out as a promising building block. Its unique substitution pattern offers exciting possibilities for medicinal chemistry. However, with great potential comes the critical responsibility of ensuring the safety of the researchers who handle such compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.

Anticipated Hazard Profile

Based on the known toxicology of similar compounds, 4-fluoro-1H-indole-5-carbonitrile is anticipated to present the following hazards:

  • Skin Irritation: Indole derivatives are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: As with many powdered chemicals, this compound is likely to cause serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the powder can lead to respiratory tract irritation.[1][2][3]

  • Toxicity of Nitriles: Organic nitriles as a class can have varying levels of toxicity. While not all are highly toxic, it is prudent to handle them with care to avoid potential adverse health effects.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is paramount to mitigate the risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on a thorough hazard assessment.[4][5]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 4-5 mil thickness)Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[6] For prolonged contact or when handling larger quantities, double-gloving is recommended.
Eye and Face Protection ANSI Z87.1 compliant safety gogglesProtects against airborne particles and accidental splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7]
Body Protection A buttoned, long-sleeved laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[5][8]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound should be performed within a fume hood to minimize inhalation risk.[8][9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary after a formal risk assessment.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for safe handling. The following step-by-step guide outlines the key stages of working with 4-fluoro-1H-indole-5-carbonitrile.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Weighing Weighing Storage->Weighing Retrieve Dissolution Dissolution Weighing->Dissolution Transfer Reaction Reaction Dissolution->Reaction Add to vessel Decontamination Decontamination Reaction->Decontamination Post-reaction Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Clean equipment Disposal Disposal Waste_Segregation->Disposal Follow protocol Disposal_Plan Start Waste Generated Segregate Segregate Waste Start->Segregate Halogenated Halogenated Organic Waste Segregate->Halogenated Chemical Residue NonHalogenated Non-Halogenated Waste Segregate->NonHalogenated Other Solvents ContaminatedPPE Contaminated PPE Segregate->ContaminatedPPE Gloves, Wipes Label Label Containers Halogenated->Label NonHalogenated->Label ContaminatedPPE->Label Store Store in SAA Label->Store Properly Sealed Dispose EHS Disposal Store->Dispose Scheduled Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.